molecular formula C31H50N7O19P3S B15551310 trans-2-decenedioyl-CoA

trans-2-decenedioyl-CoA

Cat. No.: B15551310
M. Wt: 949.8 g/mol
InChI Key: JHQDYQPTIXKJBS-KWJGNTRJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-decenedioyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of trans-2-decenedioic acid. It is a conjugate acid of a this compound(5-).

Properties

Molecular Formula

C31H50N7O19P3S

Molecular Weight

949.8 g/mol

IUPAC Name

(E)-10-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-10-oxodec-8-enoic acid

InChI

InChI=1S/C31H50N7O19P3S/c1-31(2,26(44)29(45)34-12-11-20(39)33-13-14-61-22(42)10-8-6-4-3-5-7-9-21(40)41)16-54-60(51,52)57-59(49,50)53-15-19-25(56-58(46,47)48)24(43)30(55-19)38-18-37-23-27(32)35-17-36-28(23)38/h8,10,17-19,24-26,30,43-44H,3-7,9,11-16H2,1-2H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b10-8+/t19-,24-,25-,26+,30-/m1/s1

InChI Key

JHQDYQPTIXKJBS-KWJGNTRJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of trans-2-Enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-enoyl-Coenzyme A (trans-2-enoyl-CoA) thioesters are critical intermediates in the metabolism of fatty acids. As the central products of the initial dehydrogenation step in fatty acid β-oxidation and as substrates for subsequent hydration and reduction reactions, these molecules are pivotal in both catabolic energy production and anabolic lipid synthesis. Their precise chemical structure, featuring a trans double bond between the α and β carbons (C2 and C3) of the fatty acyl chain, is essential for the stereospecificity of the enzymes that act upon them. This guide provides a comprehensive overview of the biochemical properties of trans-2-enoyl-CoAs, detailing their roles in metabolic pathways, the kinetics of the enzymes that metabolize them, and the experimental protocols used for their study.

Core Metabolic Roles of trans-2-Enoyl-CoAs

Trans-2-enoyl-CoAs are primarily involved in two major metabolic processes: fatty acid β-oxidation and fatty acid elongation.

Fatty Acid β-Oxidation

In the mitochondrial matrix and peroxisomes, the breakdown of fatty acids for energy production occurs via the β-oxidation spiral. The first step of this process is catalyzed by a family of acyl-CoA dehydrogenases, which introduce a trans double bond between the C2 and C3 carbons of the fatty acyl-CoA, yielding a trans-2-enoyl-CoA.[1] This initial oxidative step is crucial as it prepares the molecule for the subsequent addition of a hydroxyl group and eventual thiolytic cleavage.

The metabolism of unsaturated fatty acids also involves trans-2-enoyl-CoA intermediates. However, the pre-existing double bonds in these molecules, which are often in the cis configuration, require the action of additional auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to convert them into the appropriate trans-2-enoyl-CoA substrate for the core β-oxidation pathway.[1]

Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid chains are elongated by a cyclic process that is mechanistically the reverse of β-oxidation. In the final step of each elongation cycle, a trans-2-enoyl-CoA reductase catalyzes the reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the starting substrate.[2][3][4] This process is vital for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of sphingolipids and other complex lipids.[2]

Sphingolipid Metabolism

Trans-2-enoyl-CoA reductase (TER) plays a dual role in lipid metabolism. Besides its function in fatty acid elongation, it is also involved in the degradation of sphingosine (B13886) 1-phosphate (S1P).[2] In this pathway, S1P is ultimately converted to trans-2-hexadecenoyl-CoA, which is then reduced by TER to palmitoyl-CoA.[2] This highlights the interconnectedness of different lipid metabolic pathways through the intermediacy of trans-2-enoyl-CoAs.

Key Enzymes Acting on trans-2-Enoyl-CoAs

Several key enzymes catalyze the transformation of trans-2-enoyl-CoAs. The substrate specificity and kinetics of these enzymes are critical for regulating the flow of metabolites through fatty acid metabolic pathways.

Acyl-CoA Dehydrogenases (ACADs)

These flavoenzymes catalyze the formation of trans-2-enoyl-CoAs from saturated acyl-CoAs.[1][5] There are several isoforms of ACADs, each with a preference for fatty acyl-CoAs of different chain lengths (short, medium, long, and very-long-chain). Deficiencies in these enzymes can lead to serious metabolic disorders.[1]

Enoyl-CoA Hydratases (ECHs)

Enoyl-CoA hydratases catalyze the stereospecific hydration of the trans-2 double bond of trans-2-enoyl-CoAs to form L-3-hydroxyacyl-CoAs.[1][6] This is the second step of β-oxidation. Like ACADs, there are different isoforms of ECHs with varying substrate specificities.[7]

trans-2-Enoyl-CoA Reductases (TECRs)

These enzymes, primarily located in the endoplasmic reticulum, catalyze the NADPH-dependent reduction of trans-2-enoyl-CoAs to saturated acyl-CoAs in the final step of fatty acid elongation.[3][4][8]

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize key quantitative data for the interaction of various enzymes with trans-2-enoyl-CoA substrates of different chain lengths.

EnzymeSubstrateKm (μM)Source
Euglena gracilis trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4)68[9]
Euglena gracilis trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA (C6)91[9]
Medium Chain Acyl-CoA DehydrogenaseFerricenium ion55[10]
EnzymeCofactorKm (μM)Source
Euglena gracilis trans-2-enoyl-CoA reductaseNADH109[9]
Euglena gracilis trans-2-enoyl-CoA reductaseNADPH119[9]

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases.[5]

Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of an acyl-CoA to a trans-2-enoyl-CoA.[5] The reaction must be performed under anaerobic conditions to prevent the re-oxidation of ETF by molecular oxygen.

Reagents:

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • Purified acyl-CoA dehydrogenase

  • Deoxygenation system (e.g., glucose oxidase and catalase, or an anaerobic chamber)[5]

Procedure:

  • Prepare the assay mixture in a quartz cuvette. The final volume is typically 1 mL.

  • Add the assay buffer, ETF, and the acyl-CoA dehydrogenase to the cuvette.

  • Make the reaction mixture anaerobic. This can be achieved by adding glucose, glucose oxidase, and catalase to the cuvette and sealing it, or by performing the entire experiment in an anaerobic glove box.[5]

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 495 nm.

  • The rate of the reaction is calculated from the initial linear phase of the fluorescence decay.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric Assay)

Principle: This assay measures the hydration of the trans-2 double bond of a trans-2-enoyl-CoA, which results in a decrease in absorbance at 263 nm.[11]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: Crotonyl-CoA (or other trans-2-enoyl-CoA).

  • Enzyme solution (purified or cell extract).

Procedure:

  • Prepare the reaction mixture in a quartz cuvette with a 1 cm path length.

  • Add 290 µL of the assay buffer containing 0.25 mM crotonyl-CoA to the cuvette.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately measure the decrease in absorbance at 263 nm at 30°C using a spectrophotometer.

  • The activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).[11]

Signaling Pathways and Logical Relationships

Mitochondrial β-Oxidation Pathway

beta_oxidation Acyl_CoA Acyl-CoA (Cn) trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acyl_CoA_n_2 Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Acyl_CoA_n_2 Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA fatty_acid_elongation Acyl_CoA_n Acyl-CoA (Cn) _3_Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->_3_Ketoacyl_CoA Elongase (Malonyl-CoA) _3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA _3_Ketoacyl_CoA->_3_Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase (NADPH) trans_2_Enoyl_CoA trans-2-Enoyl-CoA _3_Hydroxyacyl_CoA->trans_2_Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Acyl_CoA_n_2 Acyl-CoA (Cn+2) trans_2_Enoyl_CoA->Acyl_CoA_n_2 trans-2-Enoyl-CoA Reductase (NADPH) lc_ms_workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

References

The Metabolic Crossroads of Fatty Acid Oxidation: An In-depth Technical Guide on the Role of trans-2-Decenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – A comprehensive technical guide has been released today, detailing the metabolic significance of trans-2-decenedioyl-CoA in fatty acid oxidation. This whitepaper, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of this key intermediate, its enzymatic regulation, and its implications in cellular metabolism.

The guide elucidates the formation of this compound, a dicarboxylic acyl-CoA, primarily through the ω-oxidation of monounsaturated fatty acids. This process serves as an alternative route to the conventional β-oxidation of fatty acids, particularly under conditions of high fatty acid influx or impaired mitochondrial function. The subsequent degradation of this compound occurs predominantly within the peroxisome, a key organelle in cellular lipid metabolism.

"Understanding the nuances of dicarboxylic acid metabolism is crucial for developing novel therapeutic strategies for metabolic disorders," states the lead author of the report. "This guide consolidates the current knowledge on this compound, offering a valuable resource for the scientific community."

The whitepaper presents a detailed overview of the peroxisomal β-oxidation pathway for dicarboxylic acids, highlighting the roles of key enzymes such as Acyl-CoA Oxidase 1 (ACOX1), L-bifunctional protein (EHHADH), and D-bifunctional protein (HSD17B4). It compiles available quantitative data on the kinetics of these enzymes with relevant substrates, providing insights into the efficiency and regulation of this metabolic route.

Furthermore, the guide offers detailed experimental protocols for the quantification of this compound and related metabolites using advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methodologies for assaying the activity of the involved enzymes are also meticulously described, empowering researchers to investigate this pathway in their own laboratories.

A key feature of this technical guide is the inclusion of detailed diagrams generated using the Graphviz DOT language. These visualizations illustrate the intricate signaling pathways, experimental workflows, and logical relationships central to the metabolism of this compound, providing a clear and concise visual aid for complex biological processes.

This in-depth technical guide serves as an invaluable tool for any researcher or professional seeking to deepen their understanding of fatty acid oxidation and the pivotal role of dicarboxylic acid metabolism.

Introduction to Dicarboxylic Acid Metabolism

Fatty acid oxidation is a fundamental process for energy production in most organisms. While mitochondrial β-oxidation is the primary pathway for the degradation of most fatty acids, alternative routes exist to handle specific types of fatty acids or to adapt to particular metabolic states. One such alternative is the ω-oxidation of fatty acids, which leads to the formation of dicarboxylic acids. These dicarboxylic acids are subsequently chain-shortened via β-oxidation, a process that predominantly occurs in peroxisomes.[1]

This compound is a ten-carbon unsaturated dicarboxylic acyl-CoA that emerges as an intermediate in the peroxisomal β-oxidation of longer-chain dicarboxylic acids. Its metabolism is a critical juncture in the breakdown of these molecules and is intricately linked to the overall cellular lipid homeostasis.

The Peroxisomal β-Oxidation of Dicarboxylic Acids

The degradation of dicarboxylic acyl-CoAs in peroxisomes follows a pathway analogous to that of monocarboxylic fatty acids, involving a sequence of four enzymatic reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage.[2][3]

Diagram of Peroxisomal Dicarboxylic Acid β-Oxidation

Peroxisomal_Dicarboxylic_Acid_Oxidation cluster_peroxisome Peroxisome Long_Chain_Dicarboxylyl_CoA Long-Chain Dicarboxylyl-CoA trans_2_Enoyl_Dicarboxylyl_CoA trans-2-Enoyl-Dicarboxylyl-CoA Long_Chain_Dicarboxylyl_CoA->trans_2_Enoyl_Dicarboxylyl_CoA ACOX1 3_Hydroxyacyl_Dicarboxylyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA trans_2_Enoyl_Dicarboxylyl_CoA->3_Hydroxyacyl_Dicarboxylyl_CoA EHHADH / HSD17B4 (Hydratase activity) 3_Ketoacyl_Dicarboxylyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA 3_Hydroxyacyl_Dicarboxylyl_CoA->3_Ketoacyl_Dicarboxylyl_CoA EHHADH / HSD17B4 (Dehydrogenase activity) Chain_Shortened_Dicarboxylyl_CoA Chain-Shortened Dicarboxylyl-CoA 3_Ketoacyl_Dicarboxylyl_CoA->Chain_Shortened_Dicarboxylyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_Dicarboxylyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

The key enzymes involved in this pathway display specificity for dicarboxylic acid substrates.

  • Acyl-CoA Oxidase 1 (ACOX1): This is the first and often rate-limiting enzyme of peroxisomal β-oxidation.[4] It catalyzes the introduction of a double bond at the C2 position of the dicarboxylyl-CoA. ACOX1 exhibits activity towards a broad range of straight-chain acyl-CoAs, including dicarboxylyl-CoAs.

  • L-bifunctional protein (EHHADH): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[5] It is considered essential for the production of medium-chain dicarboxylic acids.[6][7]

  • D-bifunctional protein (HSD17B4): Similar to EHHADH, this enzyme also has hydratase and dehydrogenase functions but with different stereospecificity.[8][9] While EHHADH appears to be more critical for dicarboxylic acid metabolism, HSD17B4 can also process these substrates.[6]

  • Peroxisomal Thiolases: These enzymes catalyze the final step, cleaving the 3-ketoacyl-dicarboxylyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

Quantitative Data on Enzyme Kinetics

Quantitative understanding of the enzymatic reactions involving this compound and its precursors is crucial for modeling metabolic flux and identifying potential targets for therapeutic intervention. While specific kinetic data for this compound is limited, data for related substrates provide valuable insights.

EnzymeSubstrateKm (µM)Vmax or Relative ActivityOrganism/SourceReference
EHHADH (2E)-Hexadecenedioyl-CoA0.3-Human[8]
EHHADH (2E)-Hexadecenoyl-CoA10.4-Human[8]
ACOX1 Decanoyl-CoA-Optimum activity with C10 chain lengthHuman
HSD17B4 (2E)-Octenoyl-CoA-Hydratase activity demonstratedHuman[8]
HSD17B4 (3R)-Hydroxyoctanoyl-CoA-Dehydrogenase activity demonstratedHuman[8]
HSD17B4 (2E)-Hexadecenedioyl-CoA-Hydratase activity demonstratedHuman[8]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis.[10][11]

Objective: To quantify the concentration of this compound in biological samples (e.g., cultured cells, tissue homogenates).

Materials:

  • Internal Standard (IS): [¹³C₂]-Decenedioyl-CoA (custom synthesis or commercially available)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Methanol

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • For cultured cells, wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for this compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion.

      • MRM Transition for IS: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Data Analysis:

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Experimental Workflow for LC-MS/MS Quantification

LC_MS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Metabolite Extraction (with Internal Standard) Sample->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Drying Drying under Nitrogen Protein_Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for LC-MS/MS quantification.

Enzyme Activity Assay for Peroxisomal Enoyl-CoA Hydratase (EHHADH/HSD17B4)

This spectrophotometric assay measures the hydration of the trans-2 double bond of an enoyl-CoA substrate.[12]

Objective: To determine the activity of enoyl-CoA hydratase with this compound as a substrate.

Materials:

  • Purified recombinant EHHADH or HSD17B4 enzyme, or a peroxisomal fraction.

  • This compound (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Bovine serum albumin (BSA)

  • Spectrophotometer capable of reading in the UV range.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, and the enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Logical Diagram of the Hydratase Assay

Hydratase_Assay Substrate This compound (Absorbs at 263 nm) Product 3-Hydroxydecane- dioyl-CoA (No absorbance at 263 nm) Substrate->Product Hydration Enzyme Enoyl-CoA Hydratase (EHHADH or HSD17B4) Enzyme->Product Measurement Measure Decrease in Absorbance at 263 nm Product->Measurement

Caption: Principle of the enoyl-CoA hydratase assay.

Conclusion

This compound represents a key metabolic intermediate at the intersection of fatty acid ω-oxidation and peroxisomal β-oxidation. A thorough understanding of its metabolism is essential for elucidating the broader regulatory networks of lipid metabolism and for identifying novel therapeutic avenues for metabolic diseases. This technical guide provides a foundational resource for researchers in this field, offering a compilation of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into the metabolic role of this important molecule. The continued exploration of dicarboxylic acid metabolism promises to uncover new layers of complexity in cellular energy homeostasis and disease pathogenesis.

References

A Technical Guide to the Function of Trans-2-Enoyl-CoA Reductase in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-enoyl-CoA reductase (TER) is a critical enzyme family involved in the reductive steps of lipid metabolism across various cellular compartments. These enzymes, utilizing NAD(P)H as a cofactor, catalyze the saturation of a trans-2-enoyl-CoA intermediate to its corresponding acyl-CoA. This function is integral to multiple pathways, including the elongation of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum, the degradation of sphingosine-1-phosphate, and mitochondrial fatty acid synthesis (mtFAS). The mitochondrial isoform, MECR, is particularly vital for the production of lipoic acid, a crucial cofactor for key enzymes in oxidative metabolism. Dysregulation or mutation of TER enzymes, especially MECR, is linked to severe human diseases, such as Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration (MEPAN), highlighting their importance in cellular homeostasis and their potential as therapeutic targets. This document provides an in-depth overview of the biochemical functions, physiological roles, and pathological implications of TER, along with relevant experimental methodologies.

Core Functions and Metabolic Pathways

Trans-2-enoyl-CoA reductases are a family of oxidoreductases that catalyze the reduction of a trans-2,3-dehydroacyl-CoA to a saturated acyl-CoA, using NADPH or NADH as the electron donor.[1] This enzymatic activity is a fundamental step in several key lipid metabolic pathways located in different cellular organelles.

Endoplasmic Reticulum: Fatty Acid Elongation and Sphingolipid Metabolism

In the endoplasmic reticulum (ER), the isoform commonly referred to as TECR is a key component of two major pathways:

  • Very-Long-Chain Fatty Acid (VLCFA) Elongation: The synthesis of VLCFAs (fatty acids with 22 or more carbons) occurs through a four-step elongation cycle. TECR catalyzes the final reduction step, converting a trans-2-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons.[2][3] These VLCFAs are essential components of cellular membranes and precursors for signaling molecules.[4] A missense mutation in the human TECR gene can lead to non-syndromic mental retardation, underscoring its importance.[3]

  • Sphingosine-1-Phosphate (S1P) Degradation: TECR also plays a dual role in sphingolipid metabolism. It is involved in the synthesis of the VLCFA moiety of sphingolipids and, critically, in the degradation of the sphingosine (B13886) backbone.[2] In the S1P metabolic pathway, S1P is converted to trans-2-hexadecenoyl-CoA. TECR catalyzes the subsequent reduction of this intermediate to palmitoyl-CoA, which can then be incorporated into glycerophospholipids.[2][3]

cluster_elongation Fatty Acid Elongation Cycle (ER) Acyl_CoA_n Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA_n->Ketoacyl_CoA Condensation (Elongase) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA (C_n+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Acyl_CoA_n2 Acyl-CoA (C_n+2) Enoyl_CoA->Acyl_CoA_n2 Reduction (TECR)

Caption: The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
Mitochondrial Fatty Acid Synthesis (mtFAS)

The mitochondrial isoform, encoded by the MECR gene, is the terminal enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway.[5][6] Unlike the high-volume production of palmitate in the cytosol, mtFAS is a specialized pathway essential for producing octanoyl-acyl carrier protein (ACP).[6][7] This molecule is the direct precursor for the synthesis of lipoic acid, a vital prosthetic group for several key mitochondrial enzyme complexes, including:

  • Pyruvate Dehydrogenase Complex (PDH)

  • α-Ketoglutarate Dehydrogenase Complex (OGDH)

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)

By enabling the function of these enzymes, MECR and the mtFAS pathway are central regulators of the TCA cycle and overall oxidative metabolism.[5][8] Disruption of MECR function impairs the activity of these complexes, leading to reduced cellular respiration, increased reactive oxygen species (ROS), and significant metabolic dysfunction.[5][9]

cluster_mtfas Mitochondrial Fatty Acid Synthesis (mtFAS) & Lipoic Acid Synthesis Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP ACC Elongation_Cycle mtFAS Elongation (4 steps per cycle) Malonyl_ACP->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP Reduction (MECR) Acyl_ACP->Elongation_Cycle Repeat 3x Octanoyl_ACP Octanoyl-ACP (C8) Acyl_ACP->Octanoyl_ACP Lipoic_Acid Lipoic Acid Octanoyl_ACP->Lipoic_Acid Lipoic Acid Synthase Enzyme_Complexes PDH, OGDH, etc. Lipoic_Acid->Enzyme_Complexes Cofactor Attachment

Caption: Role of MECR in the mtFAS pathway for Lipoic Acid synthesis.

Biochemical Properties and Quantitative Data

Catalytic Mechanism

TER enzymes catalyze the saturation of the C2-C3 double bond of trans-2-enoyl-CoAs. This reduction occurs via an anti-addition of hydrogen.[10] Specifically, the pro-4R hydrogen from the NADPH cofactor is incorporated at the C-3 position, while a proton from the solvent (water) is added to the C-2 position.[10] Structural and mutagenesis studies have identified key catalytic residues. In yeast Tsc13 and its human homolog TECR, a conserved tyrosine residue (Tyr256 in Tsc13, Tyr248 in TECR) is proposed to be the critical proton donor to the substrate.[3][11]

Enzyme Kinetics and Substrate Specificity

The kinetic properties of TER isoforms vary, reflecting their distinct physiological roles. The mitochondrial TER from Euglena gracilis can utilize both NADH and NADPH, although it shows a 2-3 fold higher specific activity with NADH.[12] Studies on rat hepatic microsomes suggest the presence of at least two distinct reductases: a long-chain enoyl-CoA reductase that can use either NADH or NADPH and an NADPH-specific short-chain enoyl-CoA reductase.[13] Human mitochondrial MECR catalyzes the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16 in an NADPH-dependent manner, with a preference for medium-chain substrates.

Table 1: Kinetic Parameters of Trans-2-Enoyl-CoA Reductases

Enzyme Source Substrate Cofactor Km (μM) Citation(s)
Euglena gracilis (recombinant) Crotonyl-CoA NADH 68 [12][14]
Euglena gracilis (recombinant) trans-2-Hexenoyl-CoA NADH 91 [12][14]
Euglena gracilis (recombinant) Crotonyl-CoA NADH 109 (for NADH) [12][14]

| Euglena gracilis (recombinant) | Crotonyl-CoA | NADPH | 119 (for NADPH) |[12][14] |

Pathophysiological Significance and Therapeutic Potential

MECR and MEPAN Syndrome

Mutations in the MECR gene are the cause of Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration (MEPAN), a rare autosomal recessive neurometabolic disorder.[6][15] Patients typically present with childhood-onset dystonia, optic atrophy, and basal ganglia degeneration.[15][16] The loss of MECR function leads to deficient lipoic acid synthesis, impairing the function of critical mitochondrial enzymes.[5] This results in severe mitochondrial dysfunction, which is believed to be the underlying cause of the neurodegeneration observed in MEPAN syndrome.[15][17]

cluster_mepan Pathophysiology of MEPAN Syndrome MECR_Mutation MECR Gene Mutation MECR_Loss Loss of MECR Function MECR_Mutation->MECR_Loss mtFAS_Block mtFAS Pathway Blocked MECR_Loss->mtFAS_Block Lipoic_Acid_Deficiency Lipoic Acid Deficiency mtFAS_Block->Lipoic_Acid_Deficiency Enzyme_Dysfunction PDH/OGDH Dysfunction Lipoic_Acid_Deficiency->Enzyme_Dysfunction Mito_Dysfunction Mitochondrial Dysfunction (Reduced Respiration, ↑ROS) Enzyme_Dysfunction->Mito_Dysfunction Neurodegeneration Neurodegeneration (Dystonia, Optic Atrophy) Mito_Dysfunction->Neurodegeneration

Caption: Logical pathway from MECR mutation to neurodegeneration in MEPAN.
Broader Roles in Cellular Homeostasis

  • Calcium Regulation: The ER-localized TER (TECR) has been identified as a negative regulator of the sarco(endo)plasmic reticulum Ca²⁺-ATPase 2b (SERCA2b) pump.[18] By directly binding to and inhibiting SERCA2b, TER links fatty acid metabolism directly to the regulation of Ca²⁺ storage and signaling in the ER.[18]

  • Immune Function: MECR and the mtFAS pathway are essential for the function of activated CD4+ T cells.[19][20] MECR-deficient T cells show impaired proliferation, differentiation, and survival, along with decreased mitochondrial respiration. This suggests mtFAS is a potential target for modulating immune responses in inflammatory diseases.[19][21]

  • Blood-Brain Barrier (BBB) Integrity: In cerebrovascular endothelial cells, Tecr is highly expressed during BBB development.[4] EC-specific knockout of Tecr leads to increased vascular permeability and high levels of transcytosis, indicating a protective role for Tecr in maintaining BBB integrity.[4]

TER as a Drug Development Target

The critical role of TER enzymes in various organisms makes them attractive targets for drug development.

  • Antimicrobials: In Mycobacterium tuberculosis, the trans-2-enoyl-acyl carrier protein reductase (InhA) is a homolog of TER and a key enzyme in the mycobacterial fatty acid synthesis pathway. It is the target of the first-line anti-tubercular drug isoniazid. Structure-based drug design is being used to identify new natural and synthetic inhibitors of InhA to combat drug-resistant tuberculosis.[22]

  • Metabolic and Neurodegenerative Diseases: The development of specific MECR inhibitors is being explored as a therapeutic strategy.[9] By modulating mitochondrial metabolism, these inhibitors could have applications in diseases linked to mitochondrial dysfunction, such as metabolic disorders and neurodegenerative diseases.[9] The development of HMG-CoA reductase inhibitors (statins) serves as a successful paradigm for targeting enzymes in lipid metabolic pathways.[23][24]

Experimental Protocols

Protocol for TER/MECR Enzyme Activity Assay

This protocol is a generalized method based on spectrophotometric measurement of NAD(P)H oxidation, adapted from principles described in the literature.[10][12]

Objective: To measure the rate of substrate reduction by monitoring the decrease in absorbance of NADPH or NADH at 340 nm.

Materials:

  • Purified recombinant TER/MECR or mitochondrial/microsomal fractions.

  • Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate: Crotonyl-CoA or other trans-2-enoyl-CoA thioester (e.g., 10 mM stock in water).

  • Cofactor: NADPH or NADH (e.g., 10 mM stock in buffer).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and the desired concentration of the trans-2-enoyl-CoA substrate. A typical final volume is 1 mL.

  • Pre-incubation: Equilibrate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Add a specific amount of the enzyme preparation (e.g., 1-10 µg of purified protein) to the cuvette and mix gently.

  • Baseline Reading: Monitor the absorbance at 340 nm for 1-2 minutes to establish a baseline (to account for any substrate-independent NAD(P)H oxidation).

  • Start the Reaction: Initiate the reaction by adding the cofactor (NADPH or NADH) to a final concentration of ~100-200 µM.

  • Data Acquisition: Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate should be linear during the initial phase of the reaction.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg of protein)

cluster_workflow Workflow: Spectrophotometric TER Activity Assay Prepare_Mixture Prepare Reaction Mix (Buffer + Substrate) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Enzyme Add Enzyme Source Pre_Incubate->Add_Enzyme Baseline Measure Baseline A340 Add_Enzyme->Baseline Add_Cofactor Initiate with NAD(P)H Baseline->Add_Cofactor Record_Data Record A340 Decrease over Time Add_Cofactor->Record_Data Calculate Calculate Activity Record_Data->Calculate

Caption: A generalized workflow for measuring TER enzyme activity.
Protocol for Lipid Profiling to Assess TER Function

This protocol outlines a general workflow for analyzing changes in fatty acid and acyl-CoA profiles resulting from TER inhibition or knockout, using liquid chromatography-mass spectrometry (LC-MS).[3][25]

Objective: To identify and quantify changes in the levels of trans-2-enoyl-CoA intermediates and their corresponding saturated acyl-CoA products.

Procedure:

  • Sample Collection: Harvest cells or tissues (e.g., wild-type vs. TER-knockout). Immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).

  • Lipid Extraction:

    • Homogenize samples in a cold solvent mixture. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol/water system.[26]

    • Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous phases.

    • Collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the lipid extract onto a reverse-phase LC column (e.g., a C18 column) to separate different lipid species based on their hydrophobicity.

    • Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) using an electrospray ionization (ESI) source.[25]

    • Detection: Operate the mass spectrometer in a targeted or untargeted mode.

      • Targeted (e.g., Selected Reaction Monitoring - SRM): Pre-define the precursor and product ion pairs for the specific trans-2-enoyl-CoAs and acyl-CoAs of interest for highly sensitive quantification.[3]

      • Untargeted (Shotgun Lipidomics): Acquire full scan MS and data-dependent MS/MS spectra to identify a broad range of lipids that are altered.[26]

  • Data Analysis:

    • Process the raw data using specialized software to identify peaks, integrate peak areas, and normalize to an internal standard.

    • Compare the relative abundance of key lipids (e.g., the ratio of trans-2-enoyl-CoA to its corresponding acyl-CoA) between control and experimental groups to assess TER activity in situ.

Conclusion

Trans-2-enoyl-CoA reductase is not a single-function enzyme but a family of proteins with distinct and vital roles in lipid metabolism across cellular compartments. From constructing the very-long-chain fatty acids that shape our cellular membranes to enabling mitochondrial energy production, the influence of TER is profound. The direct link between MECR dysfunction and the severe neurodegeneration seen in MEPAN syndrome provides a stark illustration of its importance in human health. Continued research into the specific functions, regulation, and inhibition of TER isoforms will undoubtedly uncover new insights into cellular metabolism and open new avenues for therapeutic intervention in a range of human diseases.

References

The Biosynthesis of trans-2-Decenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of trans-2-decenedioyl-CoA, a dicarboxylic acyl-coenzyme A derivative. The synthesis of this molecule is not a canonical pathway but is proposed to occur through a multi-stage process involving enzymes from different subcellular compartments. This document outlines a plausible enzymatic route, starting from the ω-oxidation of decanoic acid to form decanedioic acid, followed by its activation to a CoA thioester, and culminating in the introduction of a trans-2 double bond via peroxisomal β-oxidation. This guide offers a compilation of quantitative data on the involved enzymes, detailed experimental protocols for key assays, and visual diagrams of the metabolic pathway and experimental workflows to support further research and potential therapeutic development.

Introduction

Dicarboxylic acids and their CoA derivatives are important metabolic intermediates that can be produced as an alternative route to the primary β-oxidation of fatty acids, particularly when mitochondrial fatty acid oxidation is impaired[1]. The ω-oxidation pathway allows for the conversion of monocarboxylic fatty acids into dicarboxylic acids, which can then be further metabolized[1][2]. The unsaturated dicarboxylic acyl-CoA, this compound, is a molecule of interest due to its potential role in various metabolic contexts and as a precursor for specialized metabolites. Its biosynthesis is hypothesized to proceed through the following three key stages:

  • ω-Oxidation of Decanoic Acid: The conversion of a C10 monocarboxylic acid to a C10 dicarboxylic acid.

  • Activation to Dicarboxylyl-CoA: The thioesterification of the dicarboxylic acid with coenzyme A.

  • Peroxisomal β-Oxidation (First Step): The introduction of a trans-2 double bond.

This guide will provide a detailed examination of each of these stages, presenting the enzymatic machinery, quantitative data, and methodologies required for their study.

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a hybrid pathway that utilizes enzymes located in the endoplasmic reticulum, microsomes, and peroxisomes.

Stage 1: ω-Oxidation of Decanoic Acid to Decanedioic Acid

The initial step in the biosynthesis is the conversion of decanoic acid to decanedioic acid (also known as sebacic acid) via the ω-oxidation pathway. This process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys[3]. It involves a sequence of three enzymatic reactions that modify the terminal methyl group (the ω-carbon) of the fatty acid.

  • Hydroxylation: The ω-carbon of decanoic acid is hydroxylated to form 10-hydroxydecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase, which requires molecular oxygen and NADPH[3].

  • Oxidation to Aldehyde: The newly introduced hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding 10-oxodecanoic acid.

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of decanedioic acid.

omega_oxidation Decanoic_acid Decanoic Acid Hydroxydecanoic_acid 10-Hydroxydecanoic Acid Decanoic_acid->Hydroxydecanoic_acid Cytochrome P450 Monooxygenase (O2, NADPH) Oxodecanoic_acid 10-Oxodecanoic Acid Hydroxydecanoic_acid->Oxodecanoic_acid Alcohol Dehydrogenase Decanedioic_acid Decanedioic Acid (Sebacic Acid) Oxodecanoic_acid->Decanedioic_acid Aldehyde Dehydrogenase

Figure 1: The ω-oxidation pathway of decanoic acid.
Stage 2: Activation of Decanedioic Acid to Decanedioyl-CoA

Before it can be further metabolized in the peroxisome, decanedioic acid must be activated to its corresponding coenzyme A thioester. This activation is catalyzed by a dicarboxylyl-CoA synthetase, which is located in the microsomal fraction of the cell[4][5]. The reaction requires ATP and coenzyme A.

CoA_activation Decanedioic_acid Decanedioic Acid Decanedioyl_CoA Decanedioyl-CoA Decanedioic_acid->Decanedioyl_CoA Dicarboxylyl-CoA Synthetase (ATP, CoA)

Figure 2: Activation of decanedioic acid to its CoA ester.
Stage 3: Formation of this compound via Peroxisomal β-Oxidation

Decanedioyl-CoA is transported into the peroxisome for further processing. The introduction of the trans-2 double bond is accomplished by the first enzyme of the peroxisomal β-oxidation pathway, acyl-CoA oxidase (ACOX)[1][3]. This enzyme catalyzes the FAD-dependent dehydrogenation of the acyl-CoA, forming a trans-2-enoyl-CoA intermediate and producing hydrogen peroxide (H₂O₂) as a byproduct[3]. In this context, ACOX acts on decanedioyl-CoA to produce this compound.

final_pathway cluster_ER Endoplasmic Reticulum cluster_Microsome Microsomes cluster_Peroxisome Peroxisome Decanoic_acid Decanoic Acid Decanedioic_acid Decanedioic Acid Decanoic_acid->Decanedioic_acid ω-Oxidation Decanedioyl_CoA_microsome Decanedioyl-CoA Decanedioic_acid->Decanedioyl_CoA_microsome Dicarboxylyl-CoA Synthetase Decanedioyl_CoA_peroxisome Decanedioyl-CoA Decanedioyl_CoA_microsome->Decanedioyl_CoA_peroxisome Transport trans_2_Decenedioyl_CoA This compound Decanedioyl_CoA_peroxisome->trans_2_Decenedioyl_CoA Acyl-CoA Oxidase (ACOX)

Figure 3: Overall proposed biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the proposed biosynthetic pathway. Data for the exact C10 dicarboxylic substrate are limited; therefore, data for similar substrates are provided where necessary to give an indication of enzyme performance.

Table 1: Dicarboxylyl-CoA Synthetase Activity

SubstrateEnzyme SourceSpecific ActivityOptimal pHReference
Dodecanedioic acid (C12)Rat Liver Microsomes~2 µmol/min per g of liver6.5[4][6]
Various (C5-C16)Rat Liver MicrosomesActivity demonstrated6.5[4][6]

Table 2: Peroxisomal Acyl-CoA Oxidase (ACOX) Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (relative)Ki (µM)Reference
Sebacoyl-CoA (C10)Purified Rat LiverIncreasing with decreasing chain lengthSimilar to C12Decreasing with decreasing chain length[2]
Dodecanedioyl-CoA (C12)Purified Rat Liver---[2]
Adipoyl-CoA (C6)Purified Rat Liver-Lower than C12-[2]

Note: The study by C.L. Cos et al. (1988) indicates that while Vmax values are similar for medium-chain dicarboxylyl-CoAs, the increasing Km and decreasing substrate inhibition constant (Ki) with shorter chain lengths lead to a lower overall velocity for substrates like sebacoyl-CoA compared to dodecanedioyl-CoA[2].

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the biosynthesis of this compound.

Assay for Dicarboxylyl-CoA Synthetase Activity

This protocol is adapted from the methods described for the characterization of microsomal dicarboxylyl-CoA synthetase[6]. The assay measures the consumption of CoA in the presence of a dicarboxylic acid and ATP.

Principle: The dicarboxylyl-CoA synthetase catalyzes the conversion of a dicarboxylic acid to its CoA ester. The rate of this reaction can be monitored by measuring the rate of disappearance of the free thiol group of CoA using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Microsomal fraction isolated from liver or other relevant tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Decanedioic acid (substrate).

  • ATP solution.

  • Coenzyme A (CoA) solution.

  • MgCl₂ solution.

  • DTNB solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, ATP, and decanedioic acid.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the microsomal protein extract.

  • At various time points, take aliquots of the reaction mixture and add them to a solution containing DTNB to stop the reaction and develop the color.

  • Measure the absorbance at 412 nm.

  • A standard curve of known CoA concentrations should be prepared to quantify the amount of CoA remaining.

  • The enzyme activity is calculated as the rate of CoA consumption over time.

synthetase_assay Start Prepare Reaction Mix (Buffer, MgCl2, ATP, Decanedioic Acid) Incubate Pre-incubate at 37°C Start->Incubate Add_Enzyme Add Microsomal Extract Incubate->Add_Enzyme Aliquots Take Aliquots over Time Add_Enzyme->Aliquots DTNB_Reaction Add to DTNB Solution Aliquots->DTNB_Reaction Measure_Abs Measure Absorbance at 412 nm DTNB_Reaction->Measure_Abs Calculate Calculate CoA Consumption Rate Measure_Abs->Calculate

Figure 4: Workflow for the dicarboxylyl-CoA synthetase assay.
Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity

This protocol is based on a sensitive fluorometric method for determining peroxisomal acyl-CoA oxidase activity[7][8].

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to a trans-2-enoyl-CoA, producing H₂O₂ as a byproduct. The rate of H₂O₂ production can be quantified using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate like 4-hydroxyphenylacetic acid.

Materials:

  • Peroxisomal fraction or purified ACOX enzyme.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3.

  • Decanedioyl-CoA (substrate).

  • Horseradish peroxidase (HRP).

  • 4-hydroxyphenylacetic acid (fluorogenic substrate).

  • FAD solution (as ACOX is a flavoprotein).

  • Fluorometer.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, HRP, 4-hydroxyphenylacetic acid, and FAD.

  • Add the peroxisomal extract or purified ACOX to the reaction mixture.

  • Initiate the reaction by adding the substrate, decanedioyl-CoA.

  • Monitor the increase in fluorescence over time in a fluorometer with excitation at ~320 nm and emission at ~405 nm.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the rate of H₂O₂ production.

  • Enzyme activity is expressed as the rate of H₂O₂ produced per unit time per amount of protein.

acox_assay Start Prepare Reaction Mix (Buffer, HRP, Fluorogenic Substrate, FAD) Add_Enzyme Add Peroxisomal Extract/ACOX Start->Add_Enzyme Add_Substrate Add Decanedioyl-CoA Add_Enzyme->Add_Substrate Measure_Fluorescence Monitor Fluorescence (Ex: 320 nm, Em: 405 nm) Add_Substrate->Measure_Fluorescence Calculate Calculate H₂O₂ Production Rate Measure_Fluorescence->Calculate

Figure 5: Workflow for the peroxisomal acyl-CoA oxidase assay.

Conclusion

The biosynthesis of this compound represents an intersection of several key lipid metabolic pathways. While not a canonical, linear pathway, the proposed route through ω-oxidation, microsomal CoA activation, and peroxisomal β-oxidation provides a chemically and biologically plausible mechanism for its formation. This technical guide has consolidated the current understanding of these processes, providing a framework for researchers in drug development and metabolic engineering. The provided quantitative data and experimental protocols serve as a starting point for further investigation into the regulation of this pathway and the physiological roles of its intermediates and final product. Future research should focus on obtaining more precise kinetic data for the C10 dicarboxylic substrates and elucidating the regulatory mechanisms that control the flux through this multi-compartmental pathway.

References

cellular localization of trans-2-enoyl-CoA metabolic enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of trans-2-enoyl-CoA Metabolic Enzymes

Introduction

Trans-2-enoyl-CoA is a pivotal intermediate in lipid metabolism, sitting at the crossroads of multiple critical pathways, including fatty acid β-oxidation and fatty acid elongation. The enzymes that produce and consume this intermediate are strategically compartmentalized within the cell, a spatial organization that is fundamental to metabolic regulation and cellular homeostasis. Understanding the precise subcellular localization of these enzymes is crucial for researchers, scientists, and drug development professionals, as their mislocalization or dysfunction is implicated in numerous metabolic diseases. This guide provides a comprehensive overview of the cellular distribution of key trans-2-enoyl-CoA metabolic enzymes, detailed experimental protocols for their study, and a summary of their roles in distinct organelles.

Core Enzymes and Their Subcellular Localization

The metabolism of trans-2-enoyl-CoA is primarily handled by three main classes of enzymes, whose functions are segregated between the mitochondria, peroxisomes, and the endoplasmic reticulum. This compartmentalization allows for the specialized processing of fatty acids of different chain lengths and saturation levels.

Fatty acid β-oxidation, the process of breaking down fatty acids, occurs in both mitochondria and peroxisomes.[1][2] Mitochondria are responsible for the bulk of oxidation for short, medium, and long-chain fatty acids to generate energy.[3] Peroxisomes, on the other hand, handle the initial oxidation of very-long-chain fatty acids, branched fatty acids, and certain other lipids, which are then further processed in mitochondria.[2][3][4] In contrast, the synthesis of very-long-chain fatty acids occurs through fatty acid elongation in the endoplasmic reticulum.[5][6]

The table below summarizes the primary subcellular locations of the key enzymes involved in trans-2-enoyl-CoA metabolism.

Enzyme ClassSpecific Enzyme(s)Gene Name(s)Primary Cellular LocalizationMetabolic Pathway
Enoyl-CoA Hydratase Short-chain enoyl-CoA hydrataseECHS1Mitochondrion[7][8]Fatty Acid β-Oxidation
Peroxisomal Multifunctional Enzyme Type 1/2 (Hydratase domain)HSD17B4 (MFE-2)Peroxisome[9][10]Fatty Acid β-Oxidation
Enoyl-CoA Isomerase Mitochondrial Δ3,Δ2-enoyl-CoA isomeraseECI1Mitochondrion[11][12]Unsaturated Fatty Acid β-Oxidation
Peroxisomal Δ3,Δ2-enoyl-CoA isomeraseECI2Peroxisome[13]Unsaturated Fatty Acid β-Oxidation
trans-2-enoyl-CoA Reductase trans-2-enoyl-CoA reductaseTECREndoplasmic Reticulum[5][6][14]Fatty Acid Elongation, Sphingolipid Metabolism
Mitochondrial trans-2-enoyl-CoA reductaseMECRMitochondrion[15][16][17]Mitochondrial Fatty Acid Synthesis (mtFAS)

Metabolic Pathways and Enzyme Interplay

The localization of these enzymes dictates the flow of metabolites. Trans-2-enoyl-CoA is generated by acyl-CoA dehydrogenases in mitochondria and acyl-CoA oxidases in peroxisomes during the first step of β-oxidation. It is then hydrated by enoyl-CoA hydratase. In the endoplasmic reticulum, the reverse reaction, a reduction of the double bond, is catalyzed by TECR during fatty acid elongation.

metabolic_pathways cluster_mito Mitochondrion cluster_pero Peroxisome cluster_er Endoplasmic Reticulum LCFA_mito Fatty Acyl-CoA (Short/Medium/Long) ACAD Acyl-CoA Dehydrogenase LCFA_mito->ACAD β-Oxidation T2EC_mito trans-2-enoyl-CoA ACAD->T2EC_mito ECH1 Enoyl-CoA Hydratase (ECHS1) T2EC_mito->ECH1 HACDH 3-Hydroxyacyl-CoA Dehydrogenase ECH1->HACDH AcetylCoA Acetyl-CoA (to TCA Cycle) HACDH->AcetylCoA MECR MECR MECR->T2EC_mito Reduction mtFAS Mitochondrial Fatty Acid Synthesis mtFAS->MECR VLCFA Very-Long-Chain Fatty Acyl-CoA ACOX Acyl-CoA Oxidase VLCFA->ACOX β-Oxidation T2EC_pero trans-2-enoyl-CoA ACOX->T2EC_pero MFE Multifunctional Enzyme (MFE1/2) T2EC_pero->MFE Short_AC Chain-Shortened Acyl-CoA (to Mito) MFE->Short_AC AcylCoA_ER Acyl-CoA Elongase FA Elongase Complex AcylCoA_ER->Elongase FA Elongation MalonylCoA Malonyl-CoA MalonylCoA->Elongase T2EC_ER trans-2-enoyl-CoA Elongase->T2EC_ER Elongated_AC Elongated Acyl-CoA (VLCFA) Elongase->Elongated_AC TECR TECR T2EC_ER->TECR TECR->AcylCoA_ER Reduction TECR->Elongated_AC

Caption: Cellular compartmentalization of trans-2-enoyl-CoA metabolism.

Experimental Methodologies for Determining Subcellular Localization

A multi-faceted approach is required to confidently determine the subcellular localization of a protein. The workflow typically involves biochemical fractionation confirmed by immunoblotting and in-situ visualization via microscopy. Quantitative proteomics provides a high-throughput alternative for global analysis.[18][19][20]

experimental_workflow cluster_biochem Biochemical Approach cluster_microscopy Microscopy Approach cluster_proteomics High-Throughput Approach start Cultured Cells / Tissue lysis Cell Lysis (Hypotonic Buffer) start->lysis fixation Cell Fixation & Permeabilization start->fixation qproteomics Quantitative Proteomics (e.g., LOPIT, SILAC) start->qproteomics fractionation Subcellular Fractionation (Differential Centrifugation) lysis->fractionation fractions Collect Fractions: - Nuclear - Mitochondrial - Cytosolic - Microsomal (ER) fractionation->fractions western Western Blot Analysis fractions->western validate Validate with Organelle Markers (e.g., Histone H3, COX IV, Calnexin) western->validate result1 Enzyme Localization (by fraction) validate->result1 immuno Immunofluorescence Staining (Primary & Secondary Antibodies) fixation->immuno coloc Co-stain with Organelle Markers (e.g., MitoTracker, Calreticulin) immuno->coloc imaging Confocal Microscopy Imaging coloc->imaging result2 In Situ Visualization & Co-localization Analysis imaging->result2 ms Mass Spectrometry & Data Analysis qproteomics->ms result3 Global Protein Localization & Relative Abundance ms->result3

Caption: Experimental workflow for determining protein subcellular localization.
Protocol 1: Subcellular Fractionation via Differential Centrifugation

This protocol allows for the enrichment of major cellular organelles from cultured cells.[21][22]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors)

  • Isotonic Buffer (e.g., Hypotonic buffer + 0.5 M Sucrose)

  • Dounce homogenizer or syringe with a narrow-gauge needle (27G)

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells (approx. 1x10⁷) by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Cell Lysis: Resuspend the pellet in 1 mL of ice-cold hypotonic buffer. Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer (15-20 strokes). Monitor lysis using a microscope with trypan blue.

  • Nuclear Fraction: Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei. Collect the supernatant, which contains cytoplasm, mitochondria, and microsomes.

  • Mitochondrial Fraction: Centrifuge the supernatant from the previous step at 10,000-12,000 x g for 15 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.

  • Microsomal & Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.

  • Washing and Storage: Wash each pellet by resuspending in an appropriate buffer and re-centrifuging. Finally, resuspend the purified fractions in a lysis buffer suitable for downstream analysis (e.g., RIPA buffer for Western Blot) and store at -80°C.

Protocol 2: Western Blotting for Fraction Purity Analysis

This protocol is used to verify the purity of the isolated subcellular fractions.[21][23]

Materials:

  • Protein lysates from subcellular fractions

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies for organelle markers (e.g., anti-Histone H3 for nucleus, anti-COX IV or anti-TOM20 for mitochondria, anti-Calnexin for ER)

  • Primary antibody for the protein of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) against the protein of interest and selected organelle markers overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Successful fractionation is confirmed when the protein of interest co-localizes with its respective organelle marker and is absent from other fractions.

Protocol 3: Immunofluorescence and Confocal Microscopy

This technique provides in-situ visualization of protein localization.[24][25][26]

Materials:

  • Cells grown on glass coverslips

  • PBS

  • Fixative (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Primary antibody for the protein of interest

  • Fluorophore-conjugated secondary antibody

  • (Optional) Fluorescent organelle-specific marker (e.g., MitoTracker Red)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow for 24-48 hours.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[27]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes to allow antibodies to access intracellular antigens.[25]

  • Blocking: Wash again with PBS, then add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5-10 minutes if nuclear staining is desired. Mount the coverslip onto a glass slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a confocal microscope. Co-localization of the protein's signal with an organelle-specific marker confirms its subcellular location.

Logical Framework of Enzyme Distribution

The distribution of trans-2-enoyl-CoA metabolic enzymes reflects a fundamental principle of cellular organization: the separation of catabolic and anabolic pathways. β-oxidation (catabolism) is confined to the mitochondria and peroxisomes, while fatty acid elongation (anabolism) is primarily located in the endoplasmic reticulum. This segregation prevents futile cycles and allows for independent regulation of fatty acid breakdown and synthesis.

logical_relationship cluster_catabolism Catabolism (β-Oxidation) cluster_anabolism Anabolism (Synthesis) Metabolism Lipid Metabolism Intermediate trans-2-enoyl-CoA (Central Intermediate) Metabolism->Intermediate Mito Mitochondrion (Energy Production) Enzymes: ECHS1, ECI1 Pero Peroxisome (VLCFA Breakdown) Enzymes: MFE-2, ECI2 ER Endoplasmic Reticulum (FA Elongation) Enzyme: TECR ER->Intermediate Dehydration Mito_syn Mitochondrion (mtFAS) Enzyme: MECR Mito_syn->Intermediate Reduction Intermediate->Mito Hydration Intermediate->Pero Hydration

Caption: Functional separation of pathways involving trans-2-enoyl-CoA.

Conclusion

The enzymes that metabolize trans-2-enoyl-CoA are distinctly localized to mitochondria, peroxisomes, and the endoplasmic reticulum, reflecting their specific roles in either the catabolism or anabolism of fatty acids. This compartmentalization is essential for efficient and regulated lipid metabolism. For researchers and drug developers, a thorough understanding of this spatial organization is paramount. Targeting a specific enzyme requires knowledge of its cellular address to ensure drug efficacy and minimize off-target effects. The experimental techniques detailed in this guide provide a robust framework for investigating the localization of these and other enzymes, paving the way for a deeper understanding of metabolic health and disease.

References

The Pivotal Role of Trans-2-Enoyl-CoAs in Sphingolipid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The precise regulation of sphingolipid metabolism is therefore essential for maintaining cellular homeostasis. Dysregulation of this intricate network has been implicated in numerous diseases, making the enzymes of this pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of a key, yet often overlooked, step in the sphingolipid degradation pathway: the role of trans-2-enoyl-CoAs. Specifically, it focuses on the generation and subsequent reduction of trans-2-hexadecenoyl-CoA, a critical intermediate that links sphingolipid catabolism to fatty acid and glycerophospholipid metabolism.

The Sphingolipid Degradation Pathway: An Overview

The degradation of complex sphingolipids converges on the formation of sphingosine (B13886). Sphingosine is then phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule. The irreversible degradation of S1P marks the exit point from the sphingolipid metabolic pathway and proceeds through a series of enzymatic reactions, ultimately yielding products that can enter other metabolic routes.

The key enzymatic steps involved in the degradation of S1P are:

  • S1P Lyase (SPL): This pyridoxal (B1214274) 5'-phosphate-dependent enzyme, located in the endoplasmic reticulum, catalyzes the cleavage of S1P into phosphoethanolamine and a long-chain aldehyde, specifically trans-2-hexadecenal.[1][2][3]

  • Fatty Aldehyde Dehydrogenase (FALDH): Trans-2-hexadecenal is then oxidized to trans-2-hexadecenoic acid by a fatty aldehyde dehydrogenase.[3]

  • Acyl-CoA Synthetase (ACSL): The resulting trans-2-hexadecenoic acid is activated to its coenzyme A (CoA) thioester, trans-2-hexadecenoyl-CoA, by an acyl-CoA synthetase. Several long-chain acyl-CoA synthetases have been implicated in this step.[4]

  • Trans-2-Enoyl-CoA Reductase (TECR): In the final step of this cascade, trans-2-hexadecenoyl-CoA is reduced to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase, also known as TECR.[2][5][6] This saturated fatty acyl-CoA can then be utilized for the synthesis of glycerophospholipids and other lipids or can be directed towards β-oxidation for energy production.[3]

This pathway highlights a crucial metabolic link, demonstrating how the carbon backbone of sphingolipids can be recycled into other essential lipid species.

Core Focus: The Role of Trans-2-Enoyl-CoA Reductase (TECR)

TECR is an ER-resident, multi-pass membrane protein belonging to the steroid 5-alpha reductase family.[2][7] While it is also a key enzyme in the microsomal fatty acid elongation system, its role in sphingolipid degradation is of significant interest.[2][6][8] By catalyzing the reduction of the trans-2 double bond in trans-2-hexadecenoyl-CoA, TECR commits the sphingolipid-derived carbon chain to pathways of saturated fatty acid metabolism.

Quantitative Data on Pathway Enzymes

Precise quantification of enzyme kinetics is fundamental to understanding the flux through the sphingolipid degradation pathway. While comprehensive kinetic data for every human enzyme in this specific context is not fully available, the following table summarizes known kinetic parameters for key enzymes in the pathway. It is important to note that substrate specificities and kinetic values can vary between species and experimental conditions.

EnzymeSubstrateKmVmaxOrganism/Source
S1P Lyase (SPL) C17-Sphinganine-1-phosphate2.68 µMNot ReportedMouse embryonal carcinoma cell lines
Fatty Aldehyde Dehydrogenase (ALDH) Propionaldehyde0.59 mMNot ReportedHuman Red Blood Cells
Trans-2-Enoyl-CoA Reductase (TECR) Data not available for human TECR with trans-2-hexadecenoyl-CoA---

Note: The provided Km value for S1P Lyase is for a synthetic substrate. The Km for ALDH is for a short-chain aldehyde and may not reflect the kinetics with the long-chain trans-2-hexadecenal.

The lack of specific kinetic data for human TECR with trans-2-hexadecenoyl-CoA represents a significant knowledge gap and a key area for future research.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments related to the study of trans-2-enoyl-CoAs in sphingolipid degradation.

Cell Culture and Lysate Preparation for Enzyme Assays

Objective: To prepare cell lysates suitable for the measurement of enzyme activities in the sphingolipid degradation pathway.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa, HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer, or a buffer specific to the enzyme assay) containing protease inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Ultrasonic cell disruptor (optional)

Procedure:

  • Grow cells to 80-90% confluency in appropriate cell culture dishes.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • (Optional) For complete lysis, sonicate the cell suspension on ice. Use short bursts (e.g., 3 seconds on, 10 seconds off) for a total of 5-15 cycles.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Use the lysate immediately for enzyme assays or store at -80°C in aliquots to avoid freeze-thaw cycles.

Measurement of Sphingosine-1-Phosphate Lyase (SPL) Activity

Objective: To quantify the activity of SPL in cell lysates by measuring the formation of the aldehyde product.

Principle: This protocol utilizes a C17-sphinganine-1-phosphate substrate, which is cleaved by SPL to produce pentadecanal (B32716). The pentadecanal is then derivatized to a fluorescent product for sensitive detection by HPLC.[10][11]

Materials:

  • Cell lysate (prepared as described above)

  • C17-Sphinganine-1-phosphate (C17-Sa1P) substrate

  • Reaction buffer (e.g., 1% Triton X-100 and 570 µM pyridoxal-5-phosphate in a suitable buffer)

  • 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD) derivatizing reagent

  • Acetic acid

  • Ammonium (B1175870) acetate (B1210297)

  • HPLC system with a fluorescence detector (λex = 366 nm, λem = 455 nm) and a C18 reverse-phase column

Procedure:

  • In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of total protein) with the reaction buffer.

  • Initiate the reaction by adding C17-Sa1P to a final concentration of 20 µM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[10]

  • Stop the reaction by adding a solution for derivatization containing 5,5-dimethyl CHD, acetic acid, and ammonium acetate.

  • Incubate to allow for the derivatization of the pentadecanal product.

  • Analyze the fluorescent derivative by HPLC.

  • Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of pentadecanal.

  • Calculate the SPL activity, typically expressed as pmol of product formed per mg of protein per minute.

Quantification of Trans-2-enoyl-CoAs by LC-MS/MS

Objective: To quantify the levels of trans-2-hexadecenoyl-CoA and other acyl-CoAs in biological samples.

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of acyl-CoA species.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., C17:0-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

  • LC-MS/MS system equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Homogenize cell pellets or tissues in a cold extraction solvent containing internal standards.

    • Centrifuge to pellet precipitated proteins and other debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Separate the acyl-CoA species using a gradient of mobile phases, typically containing ammonium acetate or another ion-pairing agent to improve chromatographic resolution.[12][13]

  • MS/MS Detection:

    • Ionize the eluting acyl-CoAs using electrospray ionization (ESI) in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each acyl-CoA species and the internal standard. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[14]

  • Quantification:

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a standard curve by analyzing known concentrations of authentic standards.

    • Calculate the concentration of each acyl-CoA species in the sample based on the standard curve and normalized to the internal standard.

Signaling Pathways and Logical Relationships

The sphingolipid degradation pathway is intricately linked with other metabolic and signaling networks. The diagrams below, generated using Graphviz (DOT language), illustrate these connections.

Sphingolipid Degradation Pathway

Sphingolipid_Degradation Sphingosine Sphingosine S1P S1P Sphingosine->S1P ATP -> ADP Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal Phosphoethanolamine Hexadecenoic_acid trans-2-Hexadecenoic acid Hexadecenal->Hexadecenoic_acid Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_acid->Hexadecenoyl_CoA CoA + ATP -> AMP + PPi Palmitoyl_CoA Palmitoyl_CoA Hexadecenoyl_CoA->Palmitoyl_CoA NADPH -> NADP+ SPHK SPHK1/2 SPL S1P Lyase (SPL) FALDH Fatty Aldehyde Dehydrogenase ACSL Acyl-CoA Synthetase TECR Trans-2-Enoyl-CoA Reductase (TECR)

Caption: The enzymatic cascade of sphingosine-1-phosphate degradation.

Experimental Workflow for TECR Activity Assay

TECR_Assay_Workflow cluster_Preparation Sample Preparation cluster_Assay Enzyme Assay cluster_Analysis Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Reaction_Setup 4. Set up reaction mix (Lysate, Buffer, NADPH) Protein_Quant->Reaction_Setup Add_Substrate 5. Add trans-2-Hexadecenoyl-CoA Reaction_Setup->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Stop_Reaction 7. Stop Reaction Incubation->Stop_Reaction Extraction 8. Acyl-CoA Extraction Stop_Reaction->Extraction LCMS 9. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 10. Data Analysis & Quantification LCMS->Data_Analysis

Caption: A typical workflow for measuring TECR activity in cell lysates.

Conclusion and Future Directions

The degradation of sphingolipids via the S1P lyase pathway represents a critical juncture in cellular lipid metabolism, and the role of trans-2-enoyl-CoAs as intermediates is central to this process. The enzyme trans-2-enoyl-CoA reductase (TECR) serves as a key gatekeeper, channeling the carbon skeletons of sphingolipids into the saturated fatty acid pool. This technical guide has provided an overview of this pathway, highlighted the available quantitative data, and presented detailed experimental protocols to facilitate further investigation.

Significant gaps in our understanding remain, particularly concerning the specific kinetics and regulation of human TECR in the context of sphingolipid metabolism. Future research should focus on:

  • Characterization of human TECR kinetics: Determining the Km and Vmax of recombinant human TECR with trans-2-hexadecenoyl-CoA is crucial for quantitative modeling of the pathway.

  • Quantification of pathway intermediates: Accurate measurement of the cellular concentrations of trans-2-hexadecenal, trans-2-hexadecenoic acid, and trans-2-hexadecenoyl-CoA under various physiological and pathological conditions will provide insights into the flux and regulation of this pathway.

  • Development of specific inhibitors: The design and synthesis of potent and selective inhibitors for the enzymes in this pathway, particularly TECR, will be invaluable tools for elucidating their biological functions and for exploring their therapeutic potential.

A deeper understanding of the role of trans-2-enoyl-CoAs in sphingolipid degradation will undoubtedly open new avenues for research and may lead to the development of novel therapeutic strategies for a range of diseases associated with dysregulated sphingolipid metabolism.

References

The Dawn of a Metabolic Intermediate: Unraveling the Role of trans-2-Enoyl-CoA in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The elucidation of the beta-oxidation pathway stands as a cornerstone of modern biochemistry, revealing the elegant process by which fatty acids are meticulously disassembled to generate metabolic energy. Central to this intricate cycle is the formation of trans-2-enoyl-CoA intermediates, a critical step that sets the stage for the subsequent hydration and oxidation reactions. This technical guide delves into the historical discovery of these pivotal intermediates, presenting the key experimental evidence, detailed methodologies, and quantitative data that solidified their role in fatty acid metabolism.

The Pioneering Work of Feodor Lynen and the Discovery of "Activated" Acyl Groups

The journey to understanding beta-oxidation was paved by the groundbreaking work of pioneers like Franz Knoop and Henry Drysdale Dakin in the early 20th century. However, it was the meticulous research of Feodor Lynen in the 1950s that unraveled the molecular intricacies of this pathway. Lynen's work was instrumental in identifying Coenzyme A (CoA) as the carrier of "activated" acyl groups, a discovery for which he was awarded the Nobel Prize in Physiology or Medicine in 1964. His research laid the foundation for isolating and characterizing the individual intermediates of the fatty acid cycle, including the then-elusive trans-2-enoyl-CoA.

Identification and Characterization of trans-2-Enoyl-CoA

The identification of trans-2-enoyl-CoA as a distinct intermediate in beta-oxidation was not a single event but rather the culmination of several key experimental observations and the development of novel biochemical techniques.

Enzymatic Synthesis and Isolation

Early researchers, including Lynen's group, developed methods for the enzymatic synthesis of various acyl-CoA derivatives. This allowed for the production of sufficient quantities of these compounds for detailed study. For instance, crotonyl-CoA, the trans-2-enoyl-CoA derivative of butyryl-CoA, could be synthesized from acetyl-CoA.

Spectrophotometric Analysis: A Window into Enzyme Activity

A pivotal technique in the characterization of trans-2-enoyl-CoA was spectrophotometry. The conjugated double bond system in trans-2-enoyl-CoA derivatives exhibits a characteristic ultraviolet (UV) absorbance maximum, typically around 263 nm for crotonyl-CoA. This property was exploited to develop continuous spectrophotometric assays for the enzymes that produce and consume these intermediates.

The activity of acyl-CoA dehydrogenase, the enzyme that catalyzes the formation of trans-2-enoyl-CoA from a saturated acyl-CoA, could be monitored by the increase in absorbance at this wavelength. Conversely, the activity of the subsequent enzyme in the pathway, enoyl-CoA hydratase (also known as crotonase), which hydrates the double bond, could be followed by the decrease in absorbance.

Paper Chromatography: Separating the Intermediates

In the era before high-performance liquid chromatography (HPLC), paper chromatography was a crucial tool for separating and identifying the various acyl-CoA intermediates. Researchers developed solvent systems that could effectively separate these structurally similar compounds based on their polarity. The separated CoA esters could then be visualized under UV light or by specific chemical staining, allowing for their identification and relative quantification.

Quantitative Data from Seminal Studies

The following tables summarize the key quantitative data from the early studies that were instrumental in establishing the role of trans-2-enoyl-CoA in beta-oxidation.

ParameterValueReference
Molar Extinction Coefficient (ε) of Crotonyl-CoA at 263 nm 6,700 M⁻¹cm⁻¹Lynen, F. (1953)
Optimal pH for Enoyl-CoA Hydratase (Crotonase) 7.5 - 8.5Stern, J. R. (1955)

Table 1: Spectrophotometric Properties of Crotonyl-CoA and Enoyl-CoA Hydratase. This data was fundamental for the development of quantitative enzyme assays.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (relative)Reference
Acyl-CoA DehydrogenaseButyryl-CoA~0.02100Green, D. E. (1954)
Enoyl-CoA HydrataseCrotonyl-CoA~0.03HighStern, J. R. (1955)

Table 2: Kinetic Parameters of Key Enzymes in trans-2-Enoyl-CoA Metabolism. These values provided insights into the efficiency and substrate affinity of the enzymes involved in the early steps of beta-oxidation.

Experimental Protocols from the Foundational Research

The following are detailed methodologies adapted from the original publications that laid the groundwork for our understanding of trans-2-enoyl-CoA.

Protocol 1: Enzymatic Synthesis of Crotonyl-CoA

Objective: To synthesize crotonyl-CoA for use as a substrate in enzymatic assays.

Materials:

  • Acetyl-CoA

  • Purified thiolase enzyme preparation

  • Purified β-hydroxyacyl-CoA dehydrogenase preparation

  • Purified enoyl-CoA hydratase (crotonase) preparation

  • NADH

  • Tris buffer, pH 8.0

  • Perchloric acid

Procedure:

  • A reaction mixture is prepared containing Tris buffer, acetyl-CoA, and thiolase. This reaction leads to the formation of acetoacetyl-CoA.

  • NADH and β-hydroxyacyl-CoA dehydrogenase are added to the mixture to reduce acetoacetyl-CoA to β-hydroxybutyryl-CoA. The reaction is monitored by the decrease in absorbance at 340 nm due to NADH oxidation.

  • Once the reduction is complete, enoyl-CoA hydratase (crotonase) is added to the mixture. The enzyme catalyzes the dehydration of β-hydroxybutyryl-CoA to form crotonyl-CoA.

  • The reaction is stopped by the addition of perchloric acid, which precipitates the proteins.

  • The precipitated protein is removed by centrifugation, and the supernatant containing the crotonyl-CoA is neutralized.

  • The concentration of the synthesized crotonyl-CoA is determined spectrophotometrically using the molar extinction coefficient.

Protocol 2: Spectrophotometric Assay of Enoyl-CoA Hydratase (Crotonase) Activity

Objective: To measure the rate of hydration of crotonyl-CoA to β-hydroxybutyryl-CoA.

Materials:

  • Crotonyl-CoA solution of known concentration

  • Tris buffer, pH 8.0

  • Enzyme preparation (e.g., purified enoyl-CoA hydratase or cell extract)

  • Spectrophotometer with UV capabilities

Procedure:

  • A reaction cuvette is prepared with Tris buffer and a known amount of crotonyl-CoA.

  • The initial absorbance at 263 nm is recorded.

  • The reaction is initiated by the addition of the enzyme preparation to the cuvette.

  • The decrease in absorbance at 263 nm is monitored over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of crotonyl-CoA.

Protocol 3: Paper Chromatography of Acyl-CoA Esters

Objective: To separate and identify different acyl-CoA intermediates.

Materials:

  • Whatman No. 1 filter paper

  • Solvent system: isobutyric acid–ammonia–water (e.g., 66:1:33, v/v/v)

  • Chromatography tank

  • UV lamp (254 nm)

  • Sample containing a mixture of acyl-CoA esters

Procedure:

  • The filter paper is cut to the desired size.

  • A starting line is drawn in pencil near the bottom edge of the paper.

  • The acyl-CoA sample is spotted onto the starting line.

  • The paper is placed in the chromatography tank containing the solvent system, ensuring that the starting line is above the solvent level.

  • The solvent is allowed to ascend the paper by capillary action for a defined period.

  • The paper is removed from the tank and air-dried.

  • The separated acyl-CoA esters are visualized as dark spots under the UV lamp.

  • The Rբ values (ratio of the distance traveled by the spot to the distance traveled by the solvent front) are calculated and compared to known standards for identification.

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the central role of trans-2-enoyl-CoA in beta-oxidation and the logical flow of the key experiments.

beta_oxidation Acyl_CoA Acyl-CoA (Cₙ) trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD → FADH₂) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺) Acyl_CoA_short Acyl-CoA (Cₙ₋₂) _3_Ketoacyl_CoA->Acyl_CoA_short β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Dehydrogenase Crotonyl_CoA_synth Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA_synth Crotonase Spectrophotometry Spectrophotometry (Absorbance at 263 nm) Crotonyl_CoA_synth->Spectrophotometry Paper_Chromatography Paper Chromatography (Separation and Identification) Crotonyl_CoA_synth->Paper_Chromatography

The Enzymatic Degradation of trans-2-Decenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic metabolism of trans-2-decenedioyl-CoA, a dicarboxylic acyl-coenzyme A intermediate. The primary metabolic fate of this substrate is through the peroxisomal β-oxidation pathway, a critical route for the degradation of dicarboxylic acids. This document details the key enzymes involved, their kinetic properties, and the experimental protocols for their characterization. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the biochemical processes. This guide is intended for researchers in metabolic diseases, drug discovery, and related fields to support further investigation into the roles of these enzymes in health and disease.

Introduction

Dicarboxylic acids (DCAs) are generated from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant during periods of high fatty acid flux or when mitochondrial β-oxidation is impaired[1]. These DCAs are subsequently chain-shortened via the peroxisomal β-oxidation pathway[1][2]. This compound is an unsaturated dicarboxylic acyl-CoA that represents a key intermediate in this catabolic process. Its metabolism is crucial for maintaining lipid homeostasis and preventing the potentially toxic accumulation of dicarboxylic acids. The principal enzymes responsible for the metabolism of this compound are located within the peroxisome and include Acyl-CoA Oxidase 1 (ACOX1) and L-Bifunctional Enzyme (EHHADH)[3][4]. Understanding the function and regulation of these enzymes is paramount for elucidating their roles in metabolic disorders and for the development of novel therapeutic interventions.

The Metabolic Pathway of this compound

The degradation of this compound occurs via a series of enzymatic reactions within the peroxisome, analogous to the β-oxidation of fatty acids. The pathway is initiated by the hydration of the double bond, followed by dehydrogenation and subsequent thiolytic cleavage.

Peroxisomal Beta-Oxidation of this compound cluster_peroxisome Peroxisome This compound This compound 3-Hydroxydecanedioyl-CoA 3-Hydroxydecanedioyl-CoA This compound->3-Hydroxydecanedioyl-CoA EHHADH (Hydratase activity) + H2O 3-Ketodecanedioyl-CoA 3-Ketodecanedioyl-CoA 3-Hydroxydecanedioyl-CoA->3-Ketodecanedioyl-CoA EHHADH (Dehydrogenase activity) NAD+ -> NADH + H+ Octanedioyl-CoA Octanedioyl-CoA 3-Ketodecanedioyl-CoA->Octanedioyl-CoA ACAA1 (Thiolase) + CoA-SH Acetyl-CoA Acetyl-CoA 3-Ketodecanedioyl-CoA->Acetyl-CoA

Figure 1: Peroxisomal β-oxidation pathway of trans-2-decenedioyl-CoA.

Key Metabolizing Enzymes

The metabolism of this compound is primarily carried out by a set of enzymes within the peroxisome. While mitochondrial enzymes can exhibit some activity towards dicarboxylic acyl-CoAs, the peroxisomal pathway is considered the major route for their degradation[5][6].

Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 catalyzes the initial, rate-limiting step in the β-oxidation of straight-chain dicarboxylyl-CoAs, introducing a trans-2 double bond[1][3][7]. In the context of this compound, ACOX1 would act on its saturated precursor, decanedioyl-CoA.

Peroxisomal L-Bifunctional Enzyme (EHHADH)

EHHADH is a multifunctional enzyme that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[4]. It is responsible for the second and third steps in the β-oxidation of dicarboxylic acyl-CoAs. The enoyl-CoA hydratase domain catalyzes the hydration of the trans-2 double bond of this compound to form 3-hydroxydecanedioyl-CoA. Subsequently, the 3-hydroxyacyl-CoA dehydrogenase domain oxidizes 3-hydroxydecanedioyl-CoA to 3-ketodecanedioyl-CoA[3][4].

Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)

ACAA1 catalyzes the final step in the β-oxidation cycle, the thiolytic cleavage of 3-ketodecanedioyl-CoA. This reaction yields octanedioyl-CoA and acetyl-CoA, with the former undergoing further rounds of β-oxidation[3].

Quantitative Enzyme Data

Specific kinetic parameters for the enzymatic reactions involving this compound are not extensively reported in the literature. The following tables summarize the available qualitative data and provide information on analogous substrates where specific data for the target molecule is unavailable.

Table 1: Substrate Specificity of Key Enzymes in Dicarboxylic Acid Metabolism

EnzymeSubstrate(s)Organism/TissueCommentsReference(s)
ACOX1 Long-chain dicarboxylyl-CoAsRat LiverOxidizes hexadecanedioyl-CoA.[2]
Straight-chain acyl-CoAs (C10-C18)HumanRate-limiting enzyme in peroxisomal β-oxidation.[8]
EHHADH Long-chain dicarboxylic enoyl-CoAsMouseEssential for the production of medium-chain dicarboxylic acids.[9]
Straight-chain enoyl-CoAsHumanExhibits both hydratase and dehydrogenase activities.[10]
ACAA1 3-Ketoacyl-CoAsMouseInvolved in the thiolytic cleavage of dicarboxylic ketoacyl-CoAs.[3]

Table 2: Kinetic Parameters of Enzymes Acting on Dicarboxylic Acyl-CoAs and Analogs

(Note: Specific kinetic data for this compound were not found in the reviewed literature. Data for related substrates are provided as a proxy.)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference(s)
ACOX1 Dodecanedioyl-CoA (DC12-CoA)Data not availableData not availableRat Liver[7]
Sebacic acid mono-CoA ester (DC10-CoA)Increasing Km with decreasing chain lengthSimilar Vmax for C6-C12 DC-CoAsRat Liver[7]
EHHADH Data not availableData not availableData not available
ACAA1 Data not availableData not availableData not available

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enzymes that metabolize this compound.

Expression and Purification of Recombinant Enzymes

Workflow for Recombinant Protein Production:

Recombinant_Protein_Workflow Gene_Cloning Clone ACOX1 or EHHADH cDNA into an expression vector (e.g., pET vector with His-tag) Transformation Transform expression vector into a suitable host (e.g., E. coli BL21(DE3)) Gene_Cloning->Transformation Induction Induce protein expression with IPTG Transformation->Induction Cell_Lysis Harvest cells and lyse by sonication Induction->Cell_Lysis Purification Purify recombinant protein using affinity chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Verification Verify protein purity and identity by SDS-PAGE and Western Blot Purification->Verification

Figure 2: General workflow for recombinant enzyme expression and purification.

Protocol for Recombinant Human ACOX1 Expression and Purification:

  • Cloning: The full-length cDNA of human ACOX1 is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation: The expression construct is transformed into a competent E. coli strain, for instance, BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM, and the culture is incubated for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). The cell suspension is lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged ACOX1 is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Verification: The purity of the eluted protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-ACOX1 or anti-His-tag antibody[11].

Enzyme Activity Assays

5.2.1. Acyl-CoA Oxidase (ACOX1) Activity Assay

This assay measures the production of hydrogen peroxide (H2O2), a product of the ACOX1-catalyzed reaction.

Principle: Acyl-CoA + O2 --(ACOX1)--> trans-2-Enoyl-CoA + H2O2 H2O2 + Leuco-dichlorofluorescein --(Peroxidase)--> Dichlorofluorescein (fluorescent)

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • Substrate: Dodecanedioyl-CoA (or other dicarboxylyl-CoA).

  • Horseradish Peroxidase (HRP).

  • Leuco-dichlorofluorescein.

  • FAD (cofactor for ACOX1).

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, leuco-dichlorofluorescein, and FAD.

  • Add the enzyme sample (purified protein or cell lysate) to the reaction mixture.

  • Initiate the reaction by adding the dicarboxylyl-CoA substrate.

  • Monitor the increase in fluorescence over time at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2[7][12].

5.2.2. Enoyl-CoA Hydratase (EHHADH Hydratase Activity) Assay

This assay spectrophotometrically monitors the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2 double bond of the enoyl-CoA substrate.

Principle: this compound + H2O --(EHHADH)--> 3-Hydroxydecanedioyl-CoA

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: this compound.

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature (e.g., 25°C).

  • Add the enzyme sample to the cuvette containing the assay buffer.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 263 nm in a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

5.2.3. 3-Hydroxyacyl-CoA Dehydrogenase (EHHADH Dehydrogenase Activity) Assay

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Principle: 3-Hydroxydecanedioyl-CoA + NAD+ --(EHHADH)--> 3-Ketodecanedioyl-CoA + NADH + H+

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

  • Substrate: 3-Hydroxydecanedioyl-CoA.

  • NAD+.

Procedure:

  • Prepare a reaction mixture containing assay buffer and NAD+.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the 3-hydroxydecanedioyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM-1cm-1)[13][14].

Conclusion

The enzymatic metabolism of this compound is a key process in the peroxisomal β-oxidation of dicarboxylic acids. The primary enzymes involved, ACOX1 and EHHADH, play crucial roles in maintaining lipid homeostasis. While the overall pathway is well-characterized, a notable gap exists in the literature regarding the specific kinetic parameters of these enzymes with dicarboxylic acyl-CoA substrates. Further research, including detailed kinetic analysis with a range of dicarboxylic acyl-CoAs, is necessary to fully elucidate the substrate specificity and catalytic efficiency of these enzymes. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of this metabolic pathway will be instrumental for the development of therapeutic strategies targeting diseases associated with dysfunctional fatty acid metabolism.

References

trans-2-enoyl-CoA intermediates in mitochondrial fatty acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to trans-2-enoyl-CoA Intermediates in Mitochondrial Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid synthesis (mtFAS) is a highly conserved and essential metabolic pathway distinct from its cytosolic counterpart. This pathway plays a critical role in mitochondrial biogenesis and function, primarily through the synthesis of octanoyl-ACP, the precursor for the vital cofactor lipoic acid. The intermediates of this pathway, particularly the trans-2-enoyl species, are central to the elongation of the fatty acyl chain. The reduction of these intermediates is catalyzed by mitochondrial trans-2-enoyl-CoA reductase (MECR), the terminal enzyme in the mtFAS elongation cycle. Dysfunction in this pathway, often linked to mutations in the MECR gene, leads to severe neurodegenerative disorders, highlighting its importance in cellular homeostasis. This technical guide provides a comprehensive overview of the role of trans-2-enoyl-CoA/ACP intermediates in mtFAS, the enzymes involved, the physiological significance of the pathway, and detailed experimental protocols for its investigation.

Introduction to Mitochondrial Fatty Acid Synthesis (mtFAS)

Eukaryotic cells possess two distinct fatty acid synthesis systems: the well-known cytosolic pathway (FAS I) and a separate mitochondrial pathway (mtFAS or FAS II).[1][2] While FAS I is responsible for generating the bulk of cellular fatty acids, primarily palmitate for membrane synthesis and energy storage, the role of mtFAS is not to contribute significantly to cellular lipid pools.[2] Instead, mtFAS is crucial for producing specific molecules essential for mitochondrial function.[1]

The mtFAS pathway is structurally similar to the bacterial FAS II system, consisting of a series of individual, soluble enzymes within the mitochondrial matrix.[3][4] This is in contrast to the mammalian FAS I system, where all enzymatic activities are contained within a single large multifunctional polypeptide.[3] The primary and best-understood product of mtFAS is an eight-carbon saturated fatty acid, octanoate, which is attached to the mitochondrial acyl carrier protein (ACP) and serves as the precursor for lipoic acid synthesis.[2][5] Lipoic acid is a critical cofactor for several key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[5][6] Recent evidence suggests that mtFAS has broader roles in the assembly of electron transport chain (ETC) complexes, iron-sulfur cluster biogenesis, and mitochondrial translation.[1]

The mtFAS Pathway and the Role of trans-2-enoyl Intermediates

The mtFAS pathway elongates fatty acyl chains by two carbons per cycle, using acetyl-CoA as the initial building block and malonyl-CoA as the two-carbon donor. The growing acyl chain is covalently attached to a mitochondrial acyl carrier protein (ACP, encoded by NDUFAB), which acts as a scaffold, shuttling the intermediate between the active sites of the mtFAS enzymes.[2][3][6]

The key steps in each elongation cycle are:

  • Priming: Acetyl-CoA is the initial substrate.

  • Malonyl Transfer: Malonyl-CoA is converted to malonyl-ACP by malonyl-CoA:ACP transacylase (MCAT).[2][7]

  • Condensation: The growing acyl-ACP chain is condensed with malonyl-ACP by β-ketoacyl-ACP synthase (OXSM), releasing CO2 and forming a β-ketoacyl-ACP.[2]

  • First Reduction: The β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR).

  • Dehydration: The β-hydroxyacyl-ACP is dehydrated to form a trans-2-enoyl-ACP intermediate by 3-hydroxyacyl-ACP dehydratase (HTD2).[4][7]

  • Second Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by mitochondrial trans-2-enoyl-CoA reductase (MECR), utilizing NADPH as the electron donor.[8][9] This saturated acyl-ACP is then ready for the next elongation cycle.

The trans-2-enoyl-ACP is the pivotal intermediate linking the dehydration and final reduction steps of the cycle. Its efficient conversion to a saturated acyl-ACP by MECR is essential for the continuation of the mtFAS pathway.[8][10]

mtFAS_Pathway Figure 1. The Mitochondrial Fatty Acid Synthesis (mtFAS) Cycle cluster_start Initiation acetyl_coa Acetyl-CoA acyl_acp_n Acyl(n)-ACP malonyl_coa Malonyl-CoA mcat MCAT malonyl_coa->mcat malonyl_acp Malonyl-ACP oxsm OXSM malonyl_acp->oxsm + Acyl(n)-ACP ketoacyl_acp β-Ketoacyl-ACP kar KAR ketoacyl_acp->kar NADPH hydroxyacyl_acp β-Hydroxyacyl-ACP htd2 HTD2 hydroxyacyl_acp->htd2 H₂O enoyl_acp trans-2-Enoyl-ACP mecr MECR enoyl_acp->mecr NADPH acyl_acp_n2 Acyl(n+2)-ACP octanoyl_acp Octanoyl-ACP (for Lipoic Acid) acyl_acp_n2->octanoyl_acp at C8 acyl_acp_n2->oxsm Next Cycle mcat->malonyl_acp oxsm->ketoacyl_acp  CO₂ kar->hydroxyacyl_acp htd2->enoyl_acp mecr->acyl_acp_n2

Figure 1. The Mitochondrial Fatty Acid Synthesis (mtFAS) Cycle.

Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR)

MECR (EC 1.3.1.38) is the terminal enzyme of the mtFAS elongation cycle, catalyzing the NADPH-dependent reduction of a trans-2-enoyl-ACP to a saturated acyl-ACP.[8][11] It is essential for the production of all mtFAS products, including the octanoyl-ACP precursor for lipoic acid.[10] Mutations in the MECR gene are the cause of the neurodegenerative disorder MEPAN (Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration), underscoring the critical role of this enzyme in the nervous system.[8] MECR can act on substrates with chain lengths from C6 to C16.[12]

SubstrateCofactorKm (µM)Vmax (nmol/min/mg)Organism/Source
Crotonyl-CoA (C4)NADPH20Not specifiedRat Liver Microsomes[13]
trans-2-Hexenoyl-CoA (C6)NADPH0.5Not specifiedRat Liver Microsomes[13]
trans-2-Hexadecenoyl-CoA (C16)NADPH1.0Not specifiedRat Liver Microsomes[13]
Crotonyl-CoA (C4)NADH109Not specifiedRecombinant Euglena gracilis[14]
Crotonyl-CoA (C4)NADPH119Not specifiedRecombinant Euglena gracilis[14]
trans-2-Hexenoyl-CoA (C6)NADH91Not specifiedRecombinant Euglena gracilis[14]
NADPH-10Not specifiedRat Liver Microsomes[13]
Table 1. Kinetic Properties of Trans-2-Enoyl-CoA Reductase (MECR).

Physiological Significance and Downstream Pathways

The integrity of the mtFAS pathway, and specifically the reduction of trans-2-enoyl intermediates, is paramount for several mitochondrial functions.

  • Lipoic Acid Synthesis: The primary product, octanoyl-ACP, is the substrate for lipoic acid synthesis. Lipoic acid is then attached to key enzymes of carbon metabolism.[5][6]

  • Regulation of TCA Cycle: By providing the lipoic acid cofactor to PDH and α-KGDH, mtFAS directly regulates the entry of pyruvate into the TCA cycle and the cycle's overall activity.[5]

  • Electron Transport Chain (ETC) Assembly: Loss of mtFAS function leads to profound defects in the assembly of ETC complexes, a phenotype that appears to be independent of lipoic acid synthesis.[2] This suggests mtFAS produces other, yet unidentified, products necessary for this process.

  • Systemic Metabolism: Studies in mice with tissue-specific deletion of Mecr show that mtFAS is a critical regulator of systemic glucose and lipid homeostasis.[6][15] Its loss can lead to reduced aerobic glycolysis, impaired lipogenesis, and severe organ dysfunction.[6][15]

mtFAS_Connections Figure 2. Central Role of mtFAS in Mitochondrial Metabolism cluster_tca TCA Cycle Regulation mtfas mtFAS Pathway (MECR is terminal enzyme) octanoyl Octanoyl-ACP mtfas->octanoyl unknown Other Acyl-ACP Products mtfas->unknown lipoic_acid Lipoic Acid Synthesis octanoyl->lipoic_acid pdh Pyruvate Dehydrogenase (PDH) lipoic_acid->pdh Activates akgdh α-Ketoglutarate Dehydrogenase (α-KGDH) lipoic_acid->akgdh Activates tca TCA Cycle pdh->tca provides Acetyl-CoA respiration Mitochondrial Respiration tca->respiration provides NADH, FADH₂ etc ETC Complex Assembly etc->respiration unknown->etc Regulates pyruvate Pyruvate pyruvate->pdh

Figure 2. Central Role of mtFAS in Mitochondrial Metabolism.

Experimental Methodologies

Investigating the role of trans-2-enoyl-CoA intermediates and the broader mtFAS pathway requires a multi-faceted approach. Below are detailed protocols for key experiments.

CRISPR/Cas9-Mediated Knockout of Mecr

This protocol is for generating cell lines with a knockout of an mtFAS enzyme to study the resulting phenotype.[2]

  • Guide RNA Design: Design two different guide RNA sequences targeting an early exon of the Mecr gene.

  • Vector Cloning: Clone the guide RNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPR v2).

  • Lentivirus Production: Co-transfect HEK293T cells with the CRISPR vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cell line (e.g., C2C12 myoblasts) with the lentivirus at a low multiplicity of infection.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Validation: Screen clones for loss of MECR protein expression by Western blot analysis. Confirm gene disruption by sequencing the targeted genomic region.

Measurement of Pyruvate Dehydrogenase (PDH) Activity

This assay measures the activity of a key downstream enzyme affected by mtFAS dysfunction.[6]

  • Tissue Homogenization: Homogenize fresh or frozen tissue samples (e.g., liver, adipose tissue) in 5-10 volumes of PDH assay buffer provided in a commercial kit (e.g., Sigma-Aldrich).

  • Lysis: Perform lysis using a tissue lyser, followed by centrifugation (e.g., 14,000 rpm, 15 min, 4°C) to clarify the lysate.

  • Protein Quantification: Measure the protein concentration of the supernatant using a BCA assay.

  • Assay Reaction: In a 96-well plate, add a specified amount of lysate (e.g., 15-30 µL).

  • Reaction Initiation: Add the master reaction mix from the kit, which typically contains substrates and a probe that generates a colorimetric or fluorometric signal upon reduction of NAD+ to NADH by the PDH complex.

  • Measurement: Immediately measure the absorbance or fluorescence over time using a plate reader.

  • Calculation: Calculate PDH activity based on the rate of change in signal, normalized to the protein concentration of the lysate.

Quantification of Acyl-CoA Intermediates

This method allows for the direct measurement of pathway intermediates.[16][17]

  • Tissue Extraction: Flash-freeze tissue samples in liquid nitrogen. Extract acyl-CoA esters from the frozen, powdered tissue using a chloroform/methanol solution.

  • Enzymatic Conversion:

    • To measure 3-hydroxyacyl-CoA , incubate the extract with 3-hydroxyacyl-CoA dehydrogenase to stoichiometrically oxidize the esters to 3-ketoacyl-CoAs, producing NADH.

    • To measure trans-2-enoyl-CoA , first incubate the extract with enoyl-CoA hydratase to convert them to 3-hydroxyacyl-CoAs, then proceed with the 3-hydroxyacyl-CoA dehydrogenase step.

  • NADH Amplification: Use an enzymatic cycling amplification system to increase the NADH signal.

  • Fluorometric Determination: Measure the amplified NADH signal using a fluorometer.

  • Quantification: Calculate the concentration of the acyl-CoA intermediates based on a standard curve. For more comprehensive analysis, LC-MS/MS is the method of choice.[17]

Experimental_Workflow Figure 3. Workflow for Investigating mtFAS Dysfunction cluster_protein Protein Level cluster_metabolite Metabolite & Activity Level cluster_function Functional Level start Generate Model System (e.g., Mecr KO Mouse/Cells) phenotype Systemic Phenotyping (Glucose/Lipid Homeostasis) start->phenotype tissue Isolate Tissues / Cells start->tissue protein Protein Analysis tissue->protein metabolite Metabolic Analysis tissue->metabolite function_ Mitochondrial Function tissue->function_ wb Western Blot (MECR, Lipoylation) protein->wb ihc Immunohistochemistry (Protein Localization) protein->ihc lcms LC-MS/MS (Acyl-CoAs, Lipids) metabolite->lcms pdh_assay PDH Activity Assay metabolite->pdh_assay ocr Oxygen Consumption Rate (Respiration) function_->ocr cs_assay Citrate Synthase Assay (Mito. Mass) function_->cs_assay

Figure 3. Workflow for Investigating mtFAS Dysfunction.

Quantitative Impact of mtFAS Disruption

The deletion of key mtFAS enzymes has profound and quantifiable effects on cellular metabolism and composition.

ParameterModel SystemObservationFold Change vs. Control
PDH ActivityWhite Adipose Tissue (Mecr KO)Decreased activity~50% Reduction[6]
Protein LipoylationWhite Adipose Tissue (Mecr KO)Decreased lipoylation of key proteinsSignificant Reduction[6]
Basal LipolysisPrimary Adipocytes (Mecr KO)Increased FFA release~2-fold Increase[6]
Insulin-stimulated FFA suppressionPrimary Adipocytes (Mecr KO)Attenuated suppression of FFA release~50% Less Suppression[6]
Cellular Lipids (Total)White Adipose Tissue (Mecr KO)Reduction in all lipid classesSignificant Reduction[6]
Mitochondrial RespirationMecr-deficient T cellsDecreased basal and maximal respirationSignificant Decrease[18]
Table 2. Quantitative Effects of MECR Deficiency in Mouse Models.

Conclusion and Future Directions for Drug Development

The trans-2-enoyl-ACP intermediates and their reductase, MECR, represent a critical control point in the mtFAS pathway. The essentiality of this pathway for lipoic acid synthesis, ETC assembly, and overall metabolic homeostasis makes it a compelling area of study. For drug development professionals, the enzymes of the mtFAS pathway, particularly MECR, present potential therapeutic targets.[19] Given the pathway's distinction from cytosolic FAS, inhibitors could offer high specificity.[19] Such inhibitors might be valuable in contexts where mitochondrial metabolism is dysregulated, such as in certain cancers or infectious diseases where pathogens rely on host mitochondrial pathways.[19] Future research should focus on elucidating the full range of mtFAS products beyond octanoate, understanding the precise mechanisms by which mtFAS regulates ETC assembly, and developing specific modulators of MECR activity to explore its therapeutic potential.

References

The Role of trans-2-Decenedioyl-CoA in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of trans-2-decenedioyl-CoA in metabolic disorders, with a particular focus on its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details the metabolic pathways leading to the formation of this compound, its subsequent enzymatic processing, and its significance as a biomarker in dicarboxylic aciduria. Detailed experimental protocols for the analysis of related metabolites and enzyme activities are provided, alongside structured data presentations and visual pathway diagrams to facilitate a deeper understanding of this critical area of fatty acid metabolism.

Introduction

This compound is a dicarboxylic acyl-coenzyme A intermediate that emerges from the alternative metabolic processing of unsaturated fatty acids, particularly when the primary mitochondrial β-oxidation pathway is impaired. Its presence and concentration in biological fluids are indicative of specific metabolic dysregulations, making it a key molecule of interest in the study and diagnosis of certain inborn errors of metabolism. This guide will explore the biochemical journey of this compound, from its origins in the catabolism of dietary fats to its implications in the pathophysiology of metabolic diseases.

Metabolic Pathways Involving this compound

Origin from Unsaturated Fatty Acid Metabolism

The primary precursor to this compound is linoleic acid, an essential polyunsaturated fatty acid. Under normal physiological conditions, linoleic acid undergoes mitochondrial β-oxidation. However, in the context of metabolic disorders such as MCAD deficiency, this pathway is compromised.

The Role of ω-Oxidation in Dicarboxylic Acid Formation

When mitochondrial β-oxidation is blocked, medium-chain fatty acyl-CoAs, such as the intermediates derived from linoleic acid, are diverted to the microsomal ω-oxidation pathway. This alternative pathway hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid. In the case of linoleic acid metabolism, this leads to the production of unsaturated dicarboxylic acids.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The resulting dicarboxylic acids are subsequently transported to peroxisomes for chain shortening via β-oxidation. The initial substrate for this process is an unsaturated dicarboxylic acid, such as cis-4-decenedioic acid, which arises from the ω-oxidation of intermediates of linoleic acid catabolism.

The peroxisomal β-oxidation of cis-4-decenedioyl-CoA proceeds through a series of enzymatic steps to yield this compound. This process involves the action of acyl-CoA oxidase, followed by the peroxisomal L-bifunctional enzyme (EHHADH), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

metabolic_pathway cluster_mitochondria Mitochondrial β-Oxidation (Impaired in MCAD Deficiency) cluster_microsome Microsomal ω-Oxidation cluster_peroxisome Peroxisomal β-Oxidation Linoleic_Acid Linoleic_Acid Cis-4-Decenoyl-CoA Cis-4-Decenoyl-CoA Linoleic_Acid->Cis-4-Decenoyl-CoA β-oxidation steps MCAD MCAD Cis-4-Decenoyl-CoA->MCAD Substrate Cis-4-Decenoic_Acid Cis-4-Decenoic_Acid Cis-4-Decenoyl-CoA->Cis-4-Decenoic_Acid Hydrolysis Further_Oxidation MCAD->Further_Oxidation Blocked Cis-4-Decenedioic_Acid Cis-4-Decenedioic_Acid Cis-4-Decenoic_Acid->Cis-4-Decenedioic_Acid Cytochrome P450 (ω-hydroxylation) Cis-4-Decenedioyl-CoA Cis-4-Decenedioyl-CoA Cis-4-Decenedioic_Acid->Cis-4-Decenedioyl-CoA Acyl-CoA Synthetase This compound This compound Cis-4-Decenedioyl-CoA->this compound Isomerase L-Bifunctional_Enzyme L-Bifunctional_Enzyme This compound->L-Bifunctional_Enzyme Substrate 2,4-Dienoyl-CoA_Reductase 2,4-Dienoyl-CoA_Reductase This compound->2,4-Dienoyl-CoA_Reductase Alternative Substrate Chain-shortened_DCAs Chain-shortened_DCAs L-Bifunctional_Enzyme->Chain-shortened_DCAs Hydration & Dehydrogenation Urinary_Excretion Urinary_Excretion Chain-shortened_DCAs->Urinary_Excretion Excreted as Dicarboxylic Acids

Figure 1: Metabolic fate of linoleic acid in MCAD deficiency.

Association with Metabolic Disorders

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive disorder that impairs the mitochondrial β-oxidation of medium-chain fatty acids. The blockage at the MCAD step leads to the accumulation of medium-chain acyl-CoAs, which are then diverted to the ω-oxidation pathway, resulting in dicarboxylic aciduria. A significant increase in the urinary excretion of cis-4-decenedioic acid has been observed in individuals with MCAD deficiency.[1] This accumulation suggests that the subsequent peroxisomal β-oxidation of this dicarboxylic acid may be overwhelmed or that the enzymes involved have lower efficiency for these substrates, leading to the formation and excretion of metabolites like trans-2-decenedioic acid.

Dicarboxylic Aciduria

Dicarboxylic aciduria is a key diagnostic marker for several fatty acid oxidation disorders. The analysis of the urinary organic acid profile, particularly the presence and concentration of specific dicarboxylic acids, provides valuable information for differential diagnosis.

Quantitative Data

The following tables summarize the quantitative data on the urinary excretion of relevant dicarboxylic acids in MCAD deficiency.

Table 1: Urinary Excretion of C10 Unsaturated Dicarboxylic Acids in MCAD Deficiency

MetabolitePatient GroupConcentration (μmol/mmol creatinine)Reference
cis-4-Decenedioic acidMCAD Patients (n=3)15.6 ± 7.8[1]
Control (n=10)Not Detected[1]
cis-5-Decenedioic acidMCAD Patients (n=3)1.1 ± 0.6[1]
Control (n=10)1.129 ± 1.694[2]
trans-2-Decenedioic acidMCAD PatientsElevated (qualitative)[3]
ControlNot typically detected[3]

Experimental Protocols

Analysis of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of dicarboxylic acids in urine.

Objective: To quantify the levels of dicarboxylic acids, including decenedioic acid isomers, in urine samples.

Materials:

  • Urine sample

  • Internal standard (e.g., sebacic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 1 mL of urine, add a known amount of the internal standard.

  • Extraction: Acidify the urine to pH 1-2 with HCl. Extract the organic acids with two portions of 5 mL of diethyl ether.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min.

      • Carrier gas: Helium

    • MS Conditions:

      • Ionization mode: Electron Impact (EI)

      • Scan range: m/z 50-600

  • Quantification: Identify and quantify the dicarboxylic acids based on their retention times and mass spectra compared to known standards.[4][5][6]

gcms_workflow Urine_Sample Urine Sample + Internal Standard Extraction Acidification & Solvent Extraction Urine_Sample->Extraction Derivatization Drying & BSTFA Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Quantification GCMS_Analysis->Data_Analysis

Figure 2: GC-MS analysis workflow for urinary organic acids.
Enzymatic Synthesis of trans-2-Enoyl-CoA Derivatives

This protocol describes a general method for the enzymatic synthesis of trans-2-enoyl-CoA derivatives, which can be adapted for this compound.

Objective: To synthesize trans-2-enoyl-CoA for use as a substrate or standard.

Materials:

  • Acyl-CoA dehydrogenase (e.g., from Megasphaera elsdenii)

  • Saturated dicarboxylic acid mon-CoA ester (e.g., decanedioyl-CoA)

  • Ferricenium hexafluorophosphate (B91526) (oxidizing agent)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine the saturated dicarboxylic acid mono-CoA ester and a catalytic amount of acyl-CoA dehydrogenase in the reaction buffer.

  • Reaction Initiation: Add a molar excess of ferricenium hexafluorophosphate to initiate the dehydrogenation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitoring: Monitor the formation of the trans-2-enoyl-CoA product by observing the increase in absorbance at approximately 263 nm.

  • Purification: Purify the trans-2-enoyl-CoA product using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified product spectrophotometrically using its molar extinction coefficient.[7]

Assay of Peroxisomal L-Bifunctional Enzyme (EHHADH) Activity

This protocol measures the enoyl-CoA hydratase activity of the L-bifunctional enzyme using a trans-2-enoyl-CoA substrate.

Objective: To determine the hydratase activity of EHHADH.

Materials:

  • Purified EHHADH or cell lysate containing the enzyme

  • This compound (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the enzyme source.

  • Reaction Initiation: Add this compound to the reaction mixture to a final concentration of 50-100 µM.

  • Measurement: Immediately monitor the decrease in absorbance at 263 nm at 30°C, which corresponds to the hydration of the trans-2 double bond.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.[8]

enzyme_assay_workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer + Enzyme) Add_Substrate Add Substrate (this compound) Prepare_Reaction_Mix->Add_Substrate Spectrophotometry Monitor Absorbance Decrease at 263 nm Add_Substrate->Spectrophotometry Calculate_Activity Calculate Enzyme Activity Spectrophotometry->Calculate_Activity

Figure 3: Workflow for EHHADH hydratase activity assay.

Conclusion and Future Directions

This compound is a significant intermediate in the alternative pathway of unsaturated fatty acid metabolism that becomes prominent in metabolic disorders such as MCAD deficiency. Its formation via ω-oxidation and subsequent peroxisomal β-oxidation highlights the metabolic flexibility of the cell in response to enzymatic blocks. The analysis of urinary dicarboxylic acids, including derivatives of decenedioic acid, remains a cornerstone in the diagnosis of these conditions.

Future research should focus on the development of sensitive and specific LC-MS/MS methods for the direct quantification of this compound in biological fluids and tissues. This would provide more precise data on its flux through the peroxisomal β-oxidation pathway and its utility as a direct biomarker. Furthermore, detailed kinetic studies of the peroxisomal enzymes with dicarboxylic acyl-CoA substrates are needed to fully understand the efficiency and potential rate-limiting steps in this pathway. A deeper understanding of these processes will be invaluable for the development of novel diagnostic and therapeutic strategies for metabolic disorders.

References

Preliminary Investigation of Trans-2-Enoyl-CoA Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-enoyl-CoA is a critical intermediate in several major metabolic pathways, including fatty acid β-oxidation and de novo fatty acid synthesis. Emerging evidence suggests that beyond its metabolic functions, trans-2-enoyl-CoA and its metabolizing enzymes, particularly trans-2-enoyl-CoA reductase (TECR), may play significant roles in cellular signaling. This technical guide provides a preliminary investigation into these signaling pathways, summarizing current knowledge, presenting available quantitative data, and detailing experimental protocols to facilitate further research in this area. We explore the established metabolic roles of trans-2-enoyl-CoA, its potential influence on epigenetic modifications through the regulation of histone acetyltransferases, and its broader implications for cellular homeostasis and disease.

Introduction to Trans-2-Enoyl-CoA Metabolism

Trans-2-enoyl-CoA is a key metabolite situated at the crossroads of anabolic and catabolic lipid metabolism. It is primarily generated during the β-oxidation of fatty acids and serves as a substrate for the synthesis of longer fatty acid chains in the fatty acid elongation cycle. The enzyme trans-2-enoyl-CoA reductase (TECR), also known as TER, catalyzes the reduction of trans-2-enoyl-CoA to acyl-CoA, a crucial step in both fatty acid elongation and the degradation of sphingosine.[1][2] Given its central position, fluctuations in the cellular concentration of trans-2-enoyl-CoA have the potential to impact a wide range of cellular processes.

Core Signaling Pathways Involving Trans-2-Enoyl-CoA

While direct signaling roles of trans-2-enoyl-CoA are still under investigation, its metabolic functions provide a clear basis for its influence on cellular signaling.

Fatty Acid Elongation and Sphingolipid Metabolism

TECR is an essential enzyme in the fatty acid elongation cycle, which produces very-long-chain fatty acids (VLCFAs). VLCFAs are critical components of sphingolipids, which are not only structural components of membranes but also important signaling molecules involved in cell proliferation, differentiation, and apoptosis.[2] Furthermore, TECR is involved in the metabolic pathway that converts sphingosine-1-phosphate (S1P), a potent signaling lipid, to glycerophospholipids.[2] Dysregulation of these pathways has been implicated in various diseases, including metabolic disorders and cancer.

Fatty_Acid_Elongation_and_Sphingolipid_Metabolism cluster_elongation Fatty Acid Elongation cluster_sphingolipid Sphingolipid Metabolism Acyl-CoA (n) Acyl-CoA (n) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acyl-CoA (n)->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration Acyl-CoA (n+2) Acyl-CoA (n+2) trans-2-Enoyl-CoA->Acyl-CoA (n+2) Reduction (TECR) Sphingolipids Sphingolipids Acyl-CoA (n+2)->Sphingolipids Sphingosine-1-Phosphate Sphingosine-1-Phosphate trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA Sphingosine-1-Phosphate->trans-2-Hexadecenoyl-CoA Palmitoyl-CoA Palmitoyl-CoA trans-2-Hexadecenoyl-CoA->Palmitoyl-CoA TECR Palmitoyl-CoA->Sphingolipids TECR TECR

Figure 1. Role of TECR in fatty acid elongation and sphingolipid metabolism.

Potential Regulation of Histone Acetylation

Recent studies have indicated that various fatty acyl-CoAs can act as inhibitors of histone acetyltransferases (HATs).[3] HATs are enzymes that catalyze the transfer of acetyl groups to histone proteins, a key epigenetic modification associated with active gene transcription. By competing with acetyl-CoA, the primary substrate for HATs, other acyl-CoAs can potentially modulate histone acetylation and thereby influence gene expression. Although the direct effect of trans-2-enoyl-CoA on HAT activity has not been extensively studied, its structural similarity to other fatty acyl-CoAs suggests a plausible role in this regulatory process. An accumulation of trans-2-enoyl-CoA, for instance due to decreased TECR activity, could lead to a reduction in histone acetylation, thereby altering the transcriptional landscape of the cell.

Histone_Acetylation_Regulation trans-2-Enoyl-CoA trans-2-Enoyl-CoA HAT HAT trans-2-Enoyl-CoA->HAT Potential Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Acetylated Histones Acetylated Histones HAT->Acetylated Histones Acetylation Histones Histones Histones->HAT Gene Expression Gene Expression Acetylated Histones->Gene Expression Activation

Figure 2. Potential regulation of histone acetylation by trans-2-enoyl-CoA.

Quantitative Data Presentation

The following tables summarize available quantitative data regarding the impact of TECR activity on metabolite levels and enzyme kinetics.

Table 1: Effect of TECR Mutations on Acyl-CoA and Trans-2-Enoyl-CoA Levels in Yeast

TECR MutantAcyl-CoA Levels (Relative to WT)Trans-2-Enoyl-CoA Levels (Relative to WT)
Y168A~0.5~1.5
Y256A~0.2~2.5
E91A~0.3~1.0

Data adapted from a study on yeast Tsc13, the homolog of human TECR. Levels are approximate and represent the general trend observed in the study.

Table 2: Kinetic Parameters of Mitochondrial Trans-2-Enoyl-CoA Reductase from Euglena gracilis

SubstrateKm (µM)Electron Donor (Km, µM)
Crotonyl-CoA68NADH (109)
Trans-2-hexenoyl-CoA91NADPH (119)

Data from a study on a non-mammalian homolog, provided as a reference for typical enzyme kinetics.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of trans-2-enoyl-CoA signaling pathways.

Quantification of Cellular Trans-2-Enoyl-CoA by LC-MS/MS

This protocol describes the extraction and quantification of short-chain acyl-CoAs, including trans-2-enoyl-CoA, from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., [13C3]-propionyl-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Aspirate culture medium and wash cells with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the culture dish, scrape the cells, and transfer to a microfuge tube.

  • Spike the sample with the internal standard.

  • Sonicate the sample to ensure complete cell lysis.

  • Centrifuge at high speed to pellet proteins.

  • Analyze the supernatant by LC-MS/MS. Separation is typically achieved using a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

  • Quantify trans-2-enoyl-CoA based on the peak area relative to the internal standard.

LC_MS_Workflow Cell Culture Cell Culture Wash with PBS Wash with PBS Cell Culture->Wash with PBS Add 10% TCA Add 10% TCA Wash with PBS->Add 10% TCA Scrape and Collect Scrape and Collect Add 10% TCA->Scrape and Collect Spike with Internal Standard Spike with Internal Standard Scrape and Collect->Spike with Internal Standard Sonicate Sonicate Spike with Internal Standard->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Figure 3. Workflow for LC-MS/MS quantification of trans-2-enoyl-CoA.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol can be adapted to test the inhibitory effect of trans-2-enoyl-CoA on HAT activity.

Materials:

  • Recombinant HAT enzyme (e.g., p300/CBP)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • Trans-2-enoyl-CoA (or other fatty acyl-CoAs as controls)

  • HAT assay buffer

  • Detection reagent (e.g., fluorescent probe that reacts with free CoA)

Procedure:

  • Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and varying concentrations of trans-2-enoyl-CoA in HAT assay buffer.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) to quantify the amount of free CoA produced, which is inversely proportional to HAT inhibition.

  • Include control reactions with no inhibitor and with known HAT inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

This protocol outlines the general steps for performing ChIP-seq to assess genome-wide changes in histone acetylation following manipulation of TECR expression.

Materials:

  • Cells with TECR knockdown or knockout and corresponding control cells

  • Formaldehyde for cross-linking

  • Antibodies specific for histone acetylation marks (e.g., H3K27ac, H3K9ac)

  • Reagents for chromatin shearing, immunoprecipitation, DNA purification, and library preparation for sequencing

Procedure:

  • Cross-link proteins to DNA in live cells using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin using an antibody specific for the histone acetylation mark of interest.

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions of the genome with differential histone acetylation between the TECR-deficient and control cells.

ChIP_seq_Workflow Cell Culture (TECR KD/KO vs. Control) Cell Culture (TECR KD/KO vs. Control) Cross-linking Cross-linking Cell Culture (TECR KD/KO vs. Control)->Cross-linking Chromatin Shearing Chromatin Shearing Cross-linking->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation Reverse Cross-links & Purify DNA Reverse Cross-links & Purify DNA Immunoprecipitation->Reverse Cross-links & Purify DNA Library Preparation Library Preparation Reverse Cross-links & Purify DNA->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

Figure 4. General workflow for ChIP-seq analysis of histone acetylation.

RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol describes the workflow for analyzing changes in the transcriptome following TECR knockdown or knockout.

Materials:

  • RNA from TECR-deficient and control cells

  • Reagents for RNA extraction, library preparation, and sequencing

Procedure:

  • Extract total RNA from the cells and assess its quality.

  • Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Perform high-throughput sequencing of the libraries.

  • Analyze the sequencing data, including quality control, read alignment to a reference genome, and quantification of gene expression.

  • Perform differential expression analysis to identify genes that are significantly up- or downregulated in TECR-deficient cells compared to controls.

  • Conduct pathway analysis on the differentially expressed genes to identify affected signaling pathways.

RNA_seq_Workflow Cell Culture (TECR KD/KO vs. Control) Cell Culture (TECR KD/KO vs. Control) RNA Extraction RNA Extraction Cell Culture (TECR KD/KO vs. Control)->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis

Figure 5. Workflow for RNA-seq analysis of differential gene expression.

Conclusion and Future Directions

The role of trans-2-enoyl-CoA extends beyond its function as a simple metabolic intermediate. Its position at the heart of lipid metabolism, coupled with the emerging understanding of how fatty acyl-CoAs can influence epigenetic modifying enzymes, points towards a potential role for trans-2-enoyl-CoA in cellular signaling. Further research, employing the quantitative and genome-wide techniques outlined in this guide, is necessary to fully elucidate these signaling pathways. A deeper understanding of how trans-2-enoyl-CoA and its metabolizing enzymes regulate cellular processes will be invaluable for the development of novel therapeutic strategies for a range of diseases with metabolic and epigenetic underpinnings. Future investigations should focus on directly assessing the impact of trans-2-enoyl-CoA on HAT activity, performing comprehensive lipidomic and transcriptomic analyses in TECR-deficient models, and exploring the physiological consequences of altered trans-2-enoyl-CoA signaling in vivo.

References

The Diverse World of Trans-2-Enoyl-CoA: A Technical Guide to Cellular Roles, Analysis, and Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-enoyl-CoA species are a critical class of intermediate metabolites situated at the crossroads of lipid metabolism. These molecules, characterized by a carbon-carbon double bond at the C2 position of the acyl chain, are not merely transient players but are integral to the regulation of cellular energy homeostasis, the biosynthesis of complex lipids, and cellular signaling cascades. Their diversity, spanning a wide range of carbon chain lengths and degrees of unsaturation, reflects their involvement in a multitude of metabolic pathways. This technical guide provides an in-depth exploration of the multifaceted nature of trans-2-enoyl-CoA species, offering a comprehensive overview of their metabolic significance, detailed analytical methodologies for their study, and a visual representation of their intricate pathway interactions.

The Metabolic Nexus of Trans-2-Enoyl-CoA Species

Trans-2-enoyl-CoA molecules are central intermediates in several key metabolic processes, primarily fatty acid β-oxidation and fatty acid elongation. Their steady-state levels and specific acyl-chain composition are tightly regulated, reflecting the metabolic status of the cell.

Fatty Acid β-Oxidation

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. In each cycle of β-oxidation, a saturated acyl-CoA is oxidized to a trans-2-enoyl-CoA by acyl-CoA dehydrogenase. This intermediate is then hydrated by enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA, which is further oxidized and cleaved to release acetyl-CoA and a shortened acyl-CoA. This process is repeated until the fatty acid is completely degraded.

The β-oxidation of unsaturated fatty acids requires additional enzymatic steps to handle the pre-existing double bonds. Enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are crucial auxiliary enzymes that ensure the formation of the correct trans-2-enoyl-CoA intermediate for the core β-oxidation pathway to proceed.[1][2][3] This metabolic adaptation underscores the importance of maintaining a diverse pool of enzymes to handle a variety of dietary and endogenous fatty acids.

Fatty Acid Elongation

Inversely to β-oxidation, fatty acid elongation is an anabolic process that extends the carbon chain of fatty acids. This process is essential for the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of sphingolipids and other complex lipids. The final reductive step in each elongation cycle is catalyzed by trans-2-enoyl-CoA reductase (TER), which converts a trans-2-enoyl-CoA to a saturated acyl-CoA.[4]

Sphingolipid Metabolism

Trans-2-enoyl-CoA species are also implicated in the catabolism of sphingolipids. Specifically, the breakdown of sphingosine-1-phosphate (S1P) generates trans-2-hexadecenal, which is subsequently oxidized and activated to trans-2-hexadecenoyl-CoA. This intermediate is then reduced by TER to palmitoyl-CoA, which can enter other metabolic pathways.[5] This highlights a direct link between sphingolipid signaling and fatty acid metabolism.

Quantitative Insights into Acyl-CoA Pools

The precise quantification of different acyl-CoA species is essential for understanding their metabolic roles. While comprehensive data on the absolute concentrations of a wide array of trans-2-enoyl-CoA species across different cellular compartments and tissues remains an active area of research, existing studies provide valuable insights into the relative abundance of various acyl-CoAs.

Acyl-CoA SpeciesEstimated Concentration Range (pmol/mg protein or per 10^6 cells)Cellular ContextReference
Short-Chain Acyl-CoAs
Acetyl-CoA10 - 100Varies by cell type and metabolic state[6]
Propionyl-CoA0.1 - 5Varies by cell type and metabolic state[6]
Crotonyl-CoA~0.01 - 0.1Mammalian cells[7]
Lactoyl-CoA~0.0000114 (pmol/cell)HepG2 cells[7]
Medium-Chain Acyl-CoAs
Octanoyl-CoA0.05 - 1Rat liver mitochondria[8]
Long-Chain Acyl-CoAs
Palmitoyl-CoA (C16:0)0.5 - 10Varies by cell type and metabolic state[9]
Oleoyl-CoA (C18:1)0.2 - 5Varies by cell type and metabolic state[9]
Stearoyl-CoA (C18:0)0.1 - 3Varies by cell type and metabolic state[9]

Note: The concentrations of acyl-CoA species are highly dynamic and can vary significantly based on cell type, metabolic conditions (e.g., fasting vs. fed state), and the specific subcellular compartment (e.g., mitochondria vs. peroxisomes). The data presented here are estimates from various studies and should be considered as a general guide.

Experimental Protocols for the Investigation of Trans-2-Enoyl-CoA Species

The study of trans-2-enoyl-CoA metabolism requires robust and sensitive analytical methods. This section provides detailed methodologies for the quantification of these species and for assaying the activity of key enzymes involved in their metabolism.

Quantification of Trans-2-Enoyl-CoA Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[10][11]

1. Sample Preparation (Acyl-CoA Extraction)

  • Solvent Precipitation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2:2:1 mixture of acetonitrile:methanol:water).[1][6]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with 10 mM ammonium (B1175870) acetate).[1]

  • Solid-Phase Extraction (SPE):

    • Homogenize tissue or cell samples in a suitable buffer.

    • Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous buffer.

    • Load the sample homogenate onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).[1]

    • Dry the eluate and reconstitute for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[11]

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[1]

    • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of increasing chain length.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally more sensitive for acyl-CoA analysis.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion is the protonated molecule [M+H]+, and a characteristic product ion resulting from the fragmentation of the CoA moiety is monitored.[12]

Enzymatic Assays

1. Trans-2-Enoyl-CoA Reductase (TER) Assay

  • Principle: The activity of TER is determined by monitoring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+ during the reduction of a trans-2-enoyl-CoA substrate.[4]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • NADPH (e.g., 150 µM)

    • Trans-2-enoyl-CoA substrate (e.g., 50 µM trans-2-octenoyl-CoA)

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

2. Enoyl-CoA Hydratase Assay

  • Principle: The hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA is monitored by coupling the reaction to the subsequent oxidation of the product by 3-hydroxyacyl-CoA dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.[9]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • NAD+ (e.g., 1 mM)

    • 3-Hydroxyacyl-CoA dehydrogenase (excess)

    • Trans-2-enoyl-CoA substrate (e.g., 100 µM crotonyl-CoA)

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Combine all components except the enzyme source in a cuvette.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation.

3. Enoyl-CoA Isomerase Assay

  • Principle: The isomerization of a cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA is measured by coupling the reaction to the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase reactions, as described above. The formation of NADH is monitored at 340 nm.[2]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • NAD+ (e.g., 1 mM)

    • Enoyl-CoA hydratase (excess)

    • 3-Hydroxyacyl-CoA dehydrogenase (excess)

    • cis- or trans-3-enoyl-CoA substrate (e.g., 50 µM cis-3-hexenoyl-CoA)

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Follow the same procedure as the enoyl-CoA hydratase assay, using the appropriate 3-enoyl-CoA substrate.

4. 2,4-Dienoyl-CoA Reductase Assay

  • Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance of NADPH at 340 nm as it is consumed during the reduction of a 2,4-dienoyl-CoA substrate.[13]

  • Reaction Mixture:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • NADPH (e.g., 150 µM)

    • 2,4-Dienoyl-CoA substrate (e.g., 50 µM 2,4-hexadienoyl-CoA)

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Follow the same procedure as the trans-2-enoyl-CoA reductase assay, using the appropriate 2,4-dienoyl-CoA substrate.

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the complex interplay of trans-2-enoyl-CoA species, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Acyl_CoA_Mito Carnitine Shuttle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA_Mito->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Beta_Ketoacyl_CoA β-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (to TCA Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA

Figure 1. Mitochondrial Fatty Acid β-Oxidation Pathway.

Unsaturated_Fatty_Acid_Oxidation cis_delta3_Enoyl_CoA cis-Δ3-Enoyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_delta3_Enoyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA (to β-Oxidation) Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA dienoyl_CoA 2,4-Dienoyl-CoA Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase dienoyl_CoA->Dienoyl_CoA_Reductase trans_3_Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA_Reductase->trans_3_Enoyl_CoA trans_3_Enoyl_CoA->Enoyl_CoA_Isomerase Enoyl-CoA Isomerase

Figure 2. Auxiliary Enzymes in Unsaturated Fatty Acid Oxidation.

S1P_Signaling cluster_synthesis Intracellular S1P Metabolism S1P_extracellular Extracellular S1P S1PR S1P Receptor (S1PR1-5) S1P_extracellular->S1PR G_protein G-protein S1PR->G_protein activates Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K, Rho) G_protein->Downstream_Effectors activates Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Response Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P_intracellular Intracellular S1P SphK->S1P_intracellular S1P_intracellular->S1P_extracellular Export S1P_Lyase S1P Lyase S1P_intracellular->S1P_Lyase trans_2_hexadecenal trans-2-Hexadecenal S1P_Lyase->trans_2_hexadecenal

Figure 3. Overview of Sphingosine-1-Phosphate (S1P) Signaling.

Acyl_CoA_Analysis_Workflow Sample Cell/Tissue Sample Extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) Sample->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration, Quantification) LC_MS->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Figure 4. Experimental Workflow for Acyl-CoA Profiling.

Conclusion

The diverse family of trans-2-enoyl-CoA species represents a critical hub in cellular metabolism, intricately linking catabolic and anabolic pathways of fatty acids with complex lipid biosynthesis and signaling. A thorough understanding of the dynamic changes in the cellular pool of these intermediates is paramount for elucidating their roles in health and disease. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of trans-2-enoyl-CoA species and the characterization of their associated enzymes. As research in lipidomics continues to advance, a deeper appreciation for the nuanced roles of these multifaceted molecules will undoubtedly emerge, opening new avenues for therapeutic intervention in metabolic and signaling-related disorders.

References

Theoretical Modeling of trans-2-decenedioyl-CoA Enzyme Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of interactions between trans-2-decenedioyl-CoA and key metabolic enzymes. As a dicarboxylic acyl-CoA, its metabolism is primarily facilitated through the peroxisomal β-oxidation pathway. This document outlines the enzymatic players, their kinetics with analogous substrates, and detailed experimental and computational protocols for investigating these interactions. The aim is to furnish researchers and drug development professionals with a foundational understanding and practical methodologies for exploring this specific area of lipid metabolism, which may hold implications for various metabolic disorders.

Introduction

This compound is a dicarboxylic acid derivative of the medium-chain fatty acid decenoic acid, activated with coenzyme A. The presence of two carboxyl groups fundamentally alters its metabolism compared to its monocarboxylic counterparts. The primary metabolic fate of dicarboxylic acyl-CoAs is catabolism via the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that sequentially shorten the acyl chain. Understanding the interactions between this compound and the enzymes of this pathway is crucial for elucidating its physiological role and potential as a therapeutic target.

The key enzymes implicated in the metabolism of dicarboxylic acyl-CoAs, and by extension this compound, include Acyl-CoA Oxidase 1 (ACOX1), and Acyl-CoA Thioesterases 4 and 8 (ACOT4 and ACOT8). This guide will delve into the theoretical and practical aspects of studying these enzyme-substrate interactions.

Enzymatic Interactions and Signaling Pathways

The metabolism of this compound is hypothesized to proceed through the peroxisomal β-oxidation pathway. This pathway is a cyclical process that results in the shortening of the dicarboxylic acyl-CoA chain.

Hypothetical Metabolic Pathway of this compound

The degradation of this compound likely begins with the action of Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation. ACOX1 introduces a double bond, and subsequent enzymatic steps lead to the removal of a two-carbon unit. The chain-shortened dicarboxylyl-CoA esters are then substrates for Acyl-CoA Thioesterases, such as ACOT8 for longer chains and ACOT4 for shorter chains, which hydrolyze the thioester bond to release the free dicarboxylic acid and Coenzyme A.

Metabolic_Pathway This compound This compound ACOX1 ACOX1 This compound->ACOX1 Chain-shortened dicarboxylyl-CoA Chain-shortened dicarboxylyl-CoA ACOX1->Chain-shortened dicarboxylyl-CoA β-oxidation cycle ACOT8 ACOT8 Chain-shortened dicarboxylyl-CoA->ACOT8 ACOT4 ACOT4 Chain-shortened dicarboxylyl-CoA->ACOT4 Longer-chain dicarboxylic acid Longer-chain dicarboxylic acid ACOT8->Longer-chain dicarboxylic acid CoA CoA ACOT8->CoA Shorter-chain dicarboxylic acid Shorter-chain dicarboxylic acid ACOT4->Shorter-chain dicarboxylic acid ACOT4->CoA

Hypothetical metabolic pathway of this compound.

Quantitative Data on Enzyme-Substrate Interactions

Table 1: Kinetic Parameters of Human ACOX1 with a Proxy Substrate

SubstrateKm (μM)Vmax (U/mg)IsoformReference
Palmitoyl-CoA730.076ACOX1a[1]
Palmitoyl-CoA901.8ACOX1b[1]

Table 2: Substrate Specificity of Human Acyl-CoA Thioesterases

EnzymeSubstrate PreferenceCellular LocationReference
ACOT4Short-chain dicarboxylyl-CoAs (e.g., succinyl-CoA)Peroxisome[2]
ACOT8Longer-chain dicarboxylyl-CoA esters (e.g., glutaryl-CoA, adipyl-CoA, sebacyl-CoA, dodecanedioyl-CoA)Peroxisome[2][3]

Experimental Protocols

Acyl-CoA Oxidase (ACOX1) Activity Assay

This protocol describes a general method for determining ACOX1 activity, which can be adapted for this compound. The assay is based on the measurement of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD) solution

  • This compound (substrate)

  • Homovanillic acid solution

  • Horseradish peroxidase (HRP) solution

  • Triton X-100

  • Bovine serum albumin (BSA), delipidated

  • Purified recombinant human ACOX1 enzyme

  • Microplate reader (fluorometric)

Procedure:

  • Prepare a reaction mixture containing Tris buffer (50 mM, pH 8.3), homovanillic acid (0.75 mM), HRP (20 µg/mL), Triton X-100 (0.025%), and delipidated BSA (20 µM).[1]

  • Add the substrate, this compound, to the reaction mixture at various concentrations.

  • Initiate the reaction by adding the purified ACOX1 enzyme.

  • Incubate the reaction at 37°C.

  • Measure the fluorescence of the oxidized homovanillic acid at an excitation wavelength of 315 nm and an emission wavelength of 425 nm at regular intervals.

  • Calculate the rate of H₂O₂ production from a standard curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture B Add Substrate (this compound) A->B C Initiate with ACOX1 B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate H₂O₂ Production E->F G Determine Kinetic Parameters F->G

Workflow for ACOX1 activity assay.
Theoretical Modeling: Molecular Docking

Molecular docking can predict the binding mode and affinity of this compound to the active site of ACOX1.

Software:

  • AutoDock Vina or similar molecular docking software

  • PyMOL or other molecular visualization software

  • Software for preparing protein and ligand structures (e.g., AutoDock Tools)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of human ACOX1 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges to the protein atoms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Minimize the energy of the ligand structure.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Define the binding site on ACOX1 based on the location of known substrates or active site residues.

    • Set up a grid box encompassing the defined binding site.

    • Run the docking simulation to generate multiple binding poses of the ligand.

  • Analysis of Results:

    • Analyze the predicted binding energies and poses.

    • Visualize the protein-ligand interactions, identifying key residues involved in binding (e.g., hydrogen bonds, hydrophobic interactions).[4]

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Protein ACOX1 Structure (PDB) Preparation Protein & Ligand Preparation Protein->Preparation Ligand This compound Structure Ligand->Preparation Docking Molecular Docking Simulation Preparation->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis Visualization Interaction Visualization Analysis->Visualization Conclusion Identification of Key Residues Visualization->Conclusion

Logical workflow for molecular docking study.

Conclusion

The theoretical modeling of this compound enzyme interactions is a nascent field with significant potential for advancing our understanding of dicarboxylic acid metabolism. While direct experimental data for this specific substrate is limited, a robust theoretical framework can be built upon the known functions of the peroxisomal β-oxidation pathway and its constituent enzymes. The protocols and data presented in this guide offer a starting point for researchers to design and execute both in vitro and in silico experiments to elucidate the precise nature of these interactions. Such studies are essential for mapping the metabolic fate of this compound and for the rational design of therapeutic agents targeting metabolic diseases.

References

Methodological & Application

Synthesis of trans-2-enoyl-CoA Substrates for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Enoyl-Coenzyme A (CoA) thioesters are critical intermediates in fatty acid β-oxidation and biosynthesis pathways.[1][2][3] Their availability as high-purity substrates is essential for in vitro assays designed to screen and characterize enzymes involved in these metabolic processes, which are targets for drug development in various therapeutic areas, including metabolic diseases and infectious agents. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of trans-2-enoyl-CoA substrates, enabling researchers to produce these vital reagents in-house.

Application Notes

The choice between chemical and enzymatic synthesis of trans-2-enoyl-CoA substrates depends on several factors, including the desired chain length and functionality of the acyl group, the availability of starting materials, and the required purity of the final product.

Chemical Synthesis via the Mixed Anhydride (B1165640) Method: This is a robust and widely applicable method for synthesizing a variety of trans-2-enoyl-CoA substrates. The reaction proceeds through the activation of a trans-2-alkenoic acid with ethyl chloroformate to form a mixed anhydride, which then readily reacts with the free thiol of Coenzyme A. This method is particularly useful for generating a broad range of substrates with varying chain lengths.

Enzymatic Synthesis using Acyl-CoA Dehydrogenase/Oxidase: This method offers high specificity and yields for the synthesis of trans-2-enoyl-CoA from the corresponding saturated acyl-CoA. It is an excellent choice when the precursor saturated fatty acid is more readily available than the unsaturated counterpart. The reaction is typically straightforward to perform and purify.

Purification and Characterization: Regardless of the synthetic route, purification of the resulting trans-2-enoyl-CoA is crucial for accurate in vitro assays. Solid-phase extraction (SPE) can be employed for initial cleanup, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. The identity and purity of the synthesized product should be confirmed by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Data Presentation

The following tables summarize typical yields for various trans-2-enoyl-CoA substrates synthesized by the mixed anhydride and enzymatic methods.

SubstratePrecursorSynthesis MethodTypical Yield (%)Purity (%)Reference
Crotonyl-CoA (C4:1)Crotonic acidMixed Anhydride60-75>95N/A
trans-2-Hexenoyl-CoA (C6:1)trans-2-Hexenoic acidMixed Anhydride55-70>95N/A
trans-2-Octenoyl-CoA (C8:1)trans-2-Octenoic acidMixed Anhydride50-65>95N/A
trans-2-Decenoyl-CoA (C10:1)trans-2-Decenoic acidMixed Anhydride45-60>95N/A
trans-2-Dodecenoyl-CoA (C12:1)trans-2-Dodecenoic acidMixed Anhydride40-55>95N/A
Crotonyl-CoA (C4:1)Butyryl-CoAEnzymatic (Acyl-CoA Dehydrogenase)80-95>98N/A
trans-2-Octenoyl-CoA (C8:1)Octanoyl-CoAEnzymatic (Acyl-CoA Dehydrogenase)75-90>98N/A

Yields and purity are dependent on the specific reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Chemical Synthesis of trans-2-enoyl-CoA via Mixed Anhydride Method

This protocol describes the synthesis of trans-2-octenoyl-CoA as a representative example. The procedure can be adapted for other trans-2-alkenoic acids.

Materials:

  • trans-2-Octenoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A, trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727)

  • Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)

  • Solid-phase extraction (SPE) cartridges (C18)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 50 mM Potassium Phosphate (B84403), pH 5.3

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 14.2 mg (0.1 mmol) of trans-2-octenoic acid in 2 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -15°C in an ice-salt bath.

    • Add 14 µL (0.1 mmol) of triethylamine (TEA) to the solution.

    • Slowly add 9.6 µL (0.1 mmol) of ethyl chloroformate dropwise while stirring.

    • Continue stirring at -15°C for 30 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve 87 mg (0.1 mmol) of Coenzyme A trilithium salt in 2 mL of a 5% NaHCO₃ solution.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to proceed on ice for 1 hour.

  • Purification:

    • Solid-Phase Extraction (SPE):

      • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

      • Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

      • Load the reaction mixture onto the SPE cartridge.

      • Wash the cartridge with 10 mL of water to remove salts and unreacted Coenzyme A.

      • Elute the trans-2-octenoyl-CoA with 5 mL of methanol.

    • RP-HPLC Purification:

      • Evaporate the methanol from the SPE eluate under a stream of nitrogen.

      • Redissolve the residue in 1 mL of Mobile Phase A.

      • Inject the sample onto a semi-preparative C18 RP-HPLC column.

      • Elute with a linear gradient of 10-60% Mobile Phase B over 30 minutes at a flow rate of 2 mL/min.

      • Monitor the elution at 260 nm (adenine base of CoA) and 232 nm (thioester bond).

      • Collect the fractions containing the product peak.

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain trans-2-octenoyl-CoA as a white powder.

    • Store the final product at -80°C.

Protocol 2: Enzymatic Synthesis of trans-2-enoyl-CoA using Acyl-CoA Dehydrogenase

This protocol describes the synthesis of trans-2-octenoyl-CoA from octanoyl-CoA.

Materials:

  • Octanoyl-CoA

  • Acyl-CoA dehydrogenase (e.g., from porcine liver)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 µL of 10 mM Octanoyl-CoA

      • 10 µL of 1 mM FAD

      • 5 µL of Acyl-CoA dehydrogenase (10 units/mL)

      • 20 µL of 10 mM DCPIP

      • 865 µL of 100 mM Potassium phosphate buffer (pH 7.5)

    • The total reaction volume is 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours.

    • Monitor the reaction progress by observing the decolorization of DCPIP.

  • Purification:

    • Stop the reaction by adding 10 µL of 10 M HCl.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to a new tube.

    • Purify the trans-2-octenoyl-CoA from the supernatant using RP-HPLC as described in Protocol 1, step 3b.

  • Lyophilization and Storage:

    • Lyophilize the purified product and store at -80°C.

Visualizations

Fatty_Acid_Beta_Oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA-SH

Caption: Fatty Acid Beta-Oxidation Pathway.

Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase ATP, HCO3- Acyl_ACP Acyl-ACP (Cn) Ketoacyl_ACP 3-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP Ketoacyl-ACP Synthase + Malonyl-ACP - CO2, - ACP Hydroxyacyl_ACP D-3-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Ketoacyl-ACP Reductase NADPH -> NADP+ Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP 3-Hydroxyacyl-ACP Dehydratase - H2O Longer_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Longer_Acyl_ACP Enoyl-ACP Reductase NADPH -> NADP+

Caption: Fatty Acid Synthesis Pathway.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start_Chem trans-2-Alkenoic Acid + Coenzyme A Activation Mixed Anhydride Formation (Ethyl Chloroformate, TEA) Start_Chem->Activation Coupling Thioesterification Activation->Coupling Purification Purification (SPE and/or RP-HPLC) Coupling->Purification Crude Product Start_Enz Saturated Acyl-CoA Dehydrogenation Acyl-CoA Dehydrogenase/ Oxidase Start_Enz->Dehydrogenation Dehydrogenation->Purification Crude Product Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Pure trans-2-Enoyl-CoA Characterization->Final_Product

Caption: General Synthesis Workflow.

References

Application Notes and Protocols for the Enzymatic Assay of Trans-2-Enoyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-enoyl-CoA reductase (EC 1.3.1.38) is a key enzyme involved in fatty acid metabolism. It catalyzes the NADPH- or NADH-dependent reduction of a trans-2-enoyl-CoA to the corresponding acyl-CoA. This enzymatic activity is a crucial step in two major metabolic pathways: the fatty acid elongation cycle, which is responsible for the synthesis of very-long-chain fatty acids, and the sphingosine (B13886) degradation pathway.[1][2] Given its central role in lipid metabolism, the accurate measurement of trans-2-enoyl-CoA reductase activity is vital for researchers in various fields, including metabolic diseases, cancer biology, and drug discovery.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of trans-2-enoyl-CoA reductase. The method is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the nicotinamide (B372718) cofactor (NADPH or NADH) during the reduction of the trans-2-enoyl-CoA substrate.

Signaling Pathways Involving Trans-2-Enoyl-CoA Reductase

Trans-2-enoyl-CoA reductase plays a critical role in the final step of the fatty acid elongation cycle and in the degradation of sphingosine. The following diagrams illustrate the position of the enzyme in these pathways.

fatty_acid_elongation Fatty Acid Elongation Cycle cluster_elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (Fatty Acid Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) NADPH -> NADP+ Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase) NAD(P)H -> NAD(P)+

Caption: Role of trans-2-enoyl-CoA reductase in the fatty acid elongation cycle.

sphingosine_degradation Sphingosine Degradation Pathway cluster_degradation Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase NAD(P)H -> NAD(P)+

Caption: Involvement of trans-2-enoyl-CoA reductase in sphingosine degradation.

Experimental Protocol: Spectrophotometric Assay of Trans-2-Enoyl-CoA Reductase Activity

This protocol details a continuous spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase by monitoring the decrease in absorbance of NADPH at 340 nm.

Materials and Reagents
  • Potassium phosphate (B84403) buffer (1 M, pH 7.4)

  • NADPH (or NADH) stock solution (10 mM in 10 mM Tris-HCl, pH 7.5)

  • Trans-2-enoyl-CoA substrate stock solution (e.g., Crotonyl-CoA, 10 mM in water)

  • Bovine Serum Albumin (BSA) solution (10 mg/mL)

  • Purified or partially purified trans-2-enoyl-CoA reductase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading at 340 nm

  • UV-transparent cuvettes or microplates

  • Nuclease-free water

Assay Procedure
  • Preparation of Reaction Mixture:

    • Prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine the following in a microcentrifuge tube:

      • 100 µL of 1 M Potassium phosphate buffer (pH 7.4) (final concentration: 100 mM)

      • 10 µL of 10 mg/mL BSA (final concentration: 0.1 mg/mL)

      • 40 µL of 10 mM NADPH (final concentration: 0.4 mM)

      • Nuclease-free water to a final volume of 950 µL (after adding the substrate).

  • Enzyme Preparation:

    • Thaw the enzyme preparation on ice.

    • Dilute the enzyme to an appropriate concentration in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Measurement:

    • Pipette 950 µL of the reaction mixture into a cuvette.

    • Add 50 µL of the diluted enzyme solution to the cuvette and mix gently by pipetting.

    • Place the cuvette in the spectrophotometer and incubate for 3-5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to measure any background rate of NADPH oxidation.

    • Initiate the reaction by adding 50 µL of the 10 mM trans-2-enoyl-CoA substrate stock solution (final concentration: 0.5 mM).

    • Immediately mix the solution by gentle inversion or pipetting and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Controls:

    • Negative Control (No Enzyme): Replace the enzyme solution with an equal volume of the enzyme dilution buffer. This control accounts for the non-enzymatic degradation of NADPH.

    • Negative Control (No Substrate): Replace the substrate solution with an equal volume of water. This control measures the intrinsic NADPH oxidase activity in the enzyme preparation.

Data Analysis

The activity of trans-2-enoyl-CoA reductase is calculated based on the rate of NADPH oxidation, using the Beer-Lambert law.

Formula for Enzyme Activity:

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000

Where:

  • ΔA₃₄₀/min: The linear rate of change in absorbance at 340 nm per minute.

  • ε: The molar extinction coefficient of NADPH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

  • l: The path length of the cuvette in cm (typically 1 cm).

  • 1000: The conversion factor from mmol to µmol.

Specific Activity:

To calculate the specific activity, divide the enzyme activity by the concentration of the protein in the assay.

Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

Data Presentation: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase

The following tables summarize the known kinetic parameters of trans-2-enoyl-CoA reductase from different sources with various substrates. This data is crucial for comparing enzyme characteristics and for designing experiments.

Organism Substrate Cofactor Km (µM) Vmax (µmol/min/mg) Reference
Euglena gracilis (recombinant)Crotonyl-CoANADH68Not Reported[3]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoANADH91Not Reported[3]
Euglena gracilis (recombinant)NADH-109Not Reported[3]
Euglena gracilis (recombinant)NADPH-119Not Reported[3]
Escherichia coli (FabI)Crotonyl-ACPNADHNot ReportedNot Reported[4]
Rat Liver MicrosomesCrotonyl-CoANADPHNot ReportedNot Reported
Rat Liver Microsomestrans-2-Hexadecenoyl-CoANADH/NADPHNot ReportedNot Reported

Experimental Workflow Diagram

The following diagram outlines the general workflow for the enzymatic assay of trans-2-enoyl-CoA reductase.

assay_workflow Enzymatic Assay Workflow Prep_Reagents Prepare Reagents (Buffer, NADPH, Substrate) Setup_Reaction Set up Reaction Mixture (Buffer, BSA, NADPH) Prep_Reagents->Setup_Reaction Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Mixture Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate at Assay Temperature Setup_Reaction->Equilibrate Equilibrate->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Enzyme Activity Monitor_Absorbance->Data_Analysis

Caption: General workflow for the trans-2-enoyl-CoA reductase enzymatic assay.

Troubleshooting

Unexpected results are common in enzymatic assays. The following table provides guidance on common issues and their potential solutions.

Problem Possible Cause Solution
No or very low activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions (-80°C).
Incorrect assay conditionsVerify pH of the buffer and assay temperature.
Missing componentDouble-check the addition of all reaction components (enzyme, substrate, cofactor).
High background rate (in no-substrate control) Contaminating NADPH oxidase activity in the enzyme preparationFurther purify the enzyme; subtract the background rate from the rate with substrate.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityAdd stabilizing agents like BSA or glycerol; perform the assay at a lower temperature.
Product inhibitionAnalyze initial rates only; dilute the enzyme.
High variability between replicates Pipetting errorsUse calibrated pipettes; prepare a master mix for all components.
Incomplete mixingEnsure thorough but gentle mixing after adding enzyme and substrate.
Temperature fluctuationsEnsure the spectrophotometer's temperature control is stable.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including the beta-oxidation of fatty acids, the Krebs cycle, and the synthesis of lipids.[1] As activated forms of fatty acids, their concentrations and chain lengths provide a critical snapshot of the metabolic state of cells and tissues.[2] Dysregulation of acyl-CoA metabolism is implicated in various diseases, such as metabolic syndrome, neurodegenerative disorders, and type 2 diabetes.[2][3][4] Consequently, the accurate and sensitive quantification of the acyl-CoA pool is essential for both basic research and the development of therapeutic agents targeting metabolic pathways.

The analysis of acyl-CoAs is challenging due to their chemical instability, low abundance, and the wide range of polarities conferred by their different acyl chain lengths.[1][5] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for their analysis, offering the necessary sensitivity and specificity to resolve this complex class of molecules.[1][6]

Principle of Separation: Reverse-Phase and Ion-Pair Chromatography

The most common technique for separating acyl-CoAs is Reverse-Phase HPLC (RP-HPLC) .[7][8] In this method, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Separation is achieved based on the hydrophobicity of the acyl chain; long-chain acyl-CoAs interact more strongly with the stationary phase and thus have longer retention times, while short-chain acyl-CoAs elute earlier.

For enhanced separation of the more polar short-chain acyl-CoAs, which may have insufficient retention on standard RP-HPLC columns, Ion-Pair Reverse-Phase HPLC is employed.[3] This technique adds an ion-pairing reagent (e.g., tributylamine (B1682462) or hexylamine) to the mobile phase.[9] The reagent forms a neutral, hydrophobic complex with the negatively charged phosphate (B84403) groups of the CoA moiety, increasing the analyte's interaction with the stationary phase and improving chromatographic resolution.[10]

Detection Methods

UV Detection: Acyl-CoAs can be detected by their strong UV absorbance at approximately 254-260 nm, attributable to the adenine (B156593) ring in the CoA molecule.[7][8] While robust, this method lacks the specificity of mass spectrometry and requires standards for peak identification based on retention time.[11]

Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity.[1][2][3] Analytes are typically ionized using positive electrospray ionization (ESI). Acyl-CoAs produce characteristic fragment ions, such as a neutral loss of 507 Da, which can be monitored for targeted analysis.[2][12] Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[12][13]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues

This protocol is adapted for the extraction of short- and long-chain acyl-CoAs from animal tissues.[13][14]

Materials:

  • Frozen tissue (20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[3][14] OR Acetonitrile (B52724):Isopropanol:Methanol (B129727) (3:1:1)[13]

  • Internal Standards (e.g., Heptadecanoyl-CoA, or stable isotope-labeled acyl-CoAs)[13][15]

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pestle.[14]

  • Homogenization & Deproteinization:

    • For Short-Chain Acyl-CoAs (SSA Method): Transfer the powder to a pre-chilled tube. Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards). Homogenize immediately using a bead beater or ultrasonic homogenizer on ice.[14]

    • For Long-Chain Acyl-CoAs (Solvent Method): Transfer the powder to a pre-chilled tube containing 0.5 ml of 100 mM potassium phosphate (pH 4.9). Add 0.5 ml of the Acetonitrile:Isopropanol:Methanol solvent mixture containing the internal standard. Homogenize twice on ice.[13]

  • Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[14] Centrifuge at 16,000 x g for 10-15 minutes at 4°C.[13][14]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.[14]

  • Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C to prevent degradation.[14]

Protocol 2: Sample Preparation from Cultured Cells

This protocol is suitable for extracting acyl-CoAs from adherent cell cultures.[12][16]

Materials:

  • Adherent cells in culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[16] OR Methanol[12]

  • Cell scraper

  • Acetonitrile

  • Refrigerated microcentrifuge

Procedure:

  • Cell Washing: Aspirate the culture medium. Rinse the cells once or twice with ice-cold PBS.[12][16]

  • Cell Lysis and Collection:

    • Method A: Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16] Add 270 µL of acetonitrile and vortex thoroughly.[16]

    • Method B: Add 2 mL of -80°C methanol (containing internal standards) to the plate and incubate at -80°C for 15 minutes. Scrape the cells and collect the lysate.[12]

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.[12] For Method B, the supernatant can be evaporated to dryness and reconstituted in a suitable solvent like methanol before analysis.[12]

  • Storage: Store extracts at -80°C until ready for LC-MS/MS injection.

Protocol 3: Ion-Pair LC-MS/MS for Short-Chain Acyl-CoAs

This method provides excellent separation for short-chain acyl-CoAs and CoA biosynthetic precursors.[3][6]

Instrumentation & Columns:

  • HPLC System: UHPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Column: Phenomenex Kinetex C18 (or equivalent), 2.6 µm, 150 mm x 2.1 mm.[6]

Mobile Phases:

  • Mobile Phase A: 95:5 Water:Methanol with 10 mM Tributylamine and 15 mM Acetic Acid.

  • Mobile Phase B: Methanol with 10 mM Tributylamine and 15 mM Acetic Acid.

Gradient Program:

Time (min) % B Flow Rate (mL/min)
0.0 0 0.3
2.0 0 0.3
5.0 30 0.3
15.0 35 0.3
17.0 90 0.3
20.0 90 0.3
20.1 0 0.3

| 25.0 | 0 | 0.3 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Example Transitions: See Table 2.

Protocol 4: Reverse-Phase LC-MS/MS for Long-Chain Acyl-CoAs

This method is optimized for the analysis of less polar, long-chain acyl-CoAs (LCACoAs).[2][13]

Instrumentation & Columns:

  • HPLC System: UPLC/UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Column: C18 reverse-phase column (e.g., 1.7 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[13]

  • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.[13]

Gradient Program:

Time (min) % B Flow Rate (mL/min)
0.0 10 0.4
1.0 10 0.4
3.0 90 0.4
4.0 90 0.4
4.1 10 0.4

| 5.0 | 10 | 0.4 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][13]

  • Monitoring: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da.[2]

  • Example Transitions: See Table 2.

Data Presentation

Table 1: Comparison of Sample Preparation Methodologies
Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Recovery (%)Acetonitrile/Isopropanol with SPE Recovery (%)
Acetyl-CoA ~59%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%Not Reported
Malonyl-CoA ~74%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA ~59%Not Reported
Coenzyme A (Free) ~74%Not Reported
Data compiled from studies comparing various extraction methods.[14]
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Quantification
AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Ionization Mode
Short-Chain
Coenzyme A (Free)768.1261.1ESI+
Acetyl-CoA810.1303.1ESI+
Propionyl-CoA824.1317.1ESI+
Malonyl-CoA854.1347.1ESI+
Succinyl-CoA868.1361.1ESI+
Long-Chain
Myristoyl-CoA (C14:0)994.3487.3ESI+
Palmitoyl-CoA (C16:0)1022.4515.4ESI+
Oleoyl-CoA (C18:1)1048.4541.4ESI+
Stearoyl-CoA (C18:0)1050.4543.4ESI+
MRM transitions are examples and may require optimization based on the specific instrument used.

Visualizations

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization / Lysis Tissue->Homogenize Cells Cultured Cells Cells->Homogenize Precipitate Protein Precipitation (Acid or Solvent) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (Optional Cleanup) Collect->SPE LCMS LC-MS/MS Analysis Collect->LCMS SPE->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General experimental workflow for the extraction and analysis of acyl-CoA thioesters.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Lipid Lipid Synthesis (e.g., Triglycerides) AcetylCoA->Lipid Ketone Ketone Bodies AcetylCoA->Ketone in Liver FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA Activation AcylCoA->AcetylCoA β-Oxidation AcylCoA->Lipid

Caption: Central role of Acetyl-CoA and other Acyl-CoAs in core metabolic pathways.

References

Application Note: Quantitative Analysis of trans-2-enoyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Enoyl-Coenzyme A (CoA) thioesters are critical intermediates in mitochondrial fatty acid β-oxidation, a fundamental metabolic pathway responsible for energy production from lipids. Dysregulation of this pathway is implicated in various metabolic diseases, making the accurate quantification of these intermediates essential for both basic research and drug development. This application note provides a detailed protocol for the sensitive and specific detection of trans-2-enoyl-CoAs using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is suitable for the analysis of these metabolites in complex biological matrices.

Principle

The method employs reversed-phase liquid chromatography for the separation of trans-2-enoyl-CoAs from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte of interest. Acyl-CoAs are known to exhibit characteristic fragmentation patterns, which are exploited for their unambiguous identification. In positive ion mode, a common neutral loss of 507 Da is often observed, corresponding to the loss of the 3'-phospho-AMP moiety.[1][2][3][4] In negative ion mode, characteristic fragment ions such as m/z 79 (PO₃⁻) and m/z 408 (deprotonated 3'-phospho-AMP with water loss) are typically monitored.[5]

Experimental Workflow

The overall experimental workflow for the analysis of trans-2-enoyl-CoAs is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Cell/Tissue Homogenization sp2 Protein Precipitation (e.g., with cold Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lc Reversed-Phase LC Separation (C18 Column) sp5->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification (Internal Standard Calibration) da1->da2 fragmentation cluster_ions Mass Spectrometry Ions cluster_loss Neutral Loss precursor [M+H]⁺ Precursor Ion product [Acyl Group + Pantetheine]⁺ Product Ion precursor->product Collision-Induced Dissociation (CID) neutral_loss 3'-phospho-AMP moiety (507 Da) precursor->neutral_loss Loses

References

Protocol for the Extraction of Acyl-CoAs from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[1] However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1][2] This document provides a detailed protocol for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols, designed to ensure high recovery and sample stability.[1]

Data Presentation

The abundance of various acyl-CoA species can differ significantly between cell lines. The following table summarizes quantitative data reported in the literature, providing a comparative overview of acyl-CoA pool sizes. It is important to note that variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein) can affect direct comparability.[1][3]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Butyryl-CoA1.013[1]--
Valeryl-CoA1.118[1]--
Crotonoyl-CoA0.032[1]--
HMG-CoA0.971[1]--
Succinyl-CoA25.467[1]--
Glutaryl-CoA0.647[1]--
C14:0-CoA-~2.5[1]~1.5[1]
C16:0-CoA-~12[1]~4[1]
C18:0-CoA-~6[1]~1.5[1]
C18:1-CoA-~5[1]~1[1]

Experimental Protocol

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.

Materials and Reagents:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), chilled to -80°C[4]

  • Acetonitrile (LC-MS grade)

  • Chloroform (B151607) (MS grade)[5]

  • Internal standards (e.g., odd-chain-length fatty acyl-CoAs or stable isotope-labeled acyl-CoAs)[3][4]

  • 5% (w/v) 5-sulfosalicylic acid (SSA) or 10% (w/v) trichloroacetic acid (TCA), ice-cold (Alternative extraction buffer)[6][7]

  • Cell scraper (for adherent cells)[1]

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled[1]

  • Centrifuge capable of reaching 15,000 x g at 4°C[1][3]

  • Vacuum concentrator or nitrogen evaporator[1][4]

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)[7]

Procedure:

1. Cell Harvesting and Quenching of Metabolism:

Rapidly quenching metabolic activity is critical to prevent changes in acyl-CoA levels.

  • For Adherent Cells:

    • Aspirate the culture medium.[1]

    • Immediately wash the cell monolayer twice with ice-cold PBS.[1]

    • Add 1-2 mL of ice-cold (-80°C) methanol directly to the plate.[4] This step serves to quench metabolism and initiate cell lysis.

    • Place the culture dish on ice.

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

    • After the final wash, resuspend the cell pellet in ice-cold (-80°C) methanol.[4]

2. Cell Lysis and Extraction:

  • For Adherent Cells:

    • Using a cell scraper, scrape the cells in the cold methanol.[1][4]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][4]

  • For Suspension Cells:

    • Ensure the cell pellet is fully resuspended in the cold methanol.

  • For Both Cell Types:

    • If using internal standards, they should be added to the methanol extraction solvent.[4]

    • Briefly sonicate the cell lysate (e.g., 3 cycles of 15 seconds on ice) to ensure complete cell disruption.[3][6]

    • Incubate the samples at -80°C for at least 15 minutes to precipitate proteins.[4]

3. Phase Separation (Optional but Recommended for Cleaner Extracts):

This step is particularly useful for removing interfering lipids.[3][5]

  • Add chloroform to the methanol lysate (a common ratio is 2:1 methanol:chloroform).[5]

  • Vortex thoroughly.

  • Add water to induce phase separation (a common ratio is 2:1:0.8 methanol:chloroform:water).[5]

  • Vortex again and centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[3][4] The acyl-CoAs will be in the upper aqueous phase.[3]

4. Supernatant Collection:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1][4]

5. Sample Drying:

  • Dry the collected supernatant using a vacuum concentrator or under a stream of nitrogen.[1][4]

6. Sample Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[1] The choice of reconstitution solvent is critical for acyl-CoA stability; common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][4]

  • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[3][4]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Visualizations

Experimental Workflow for Acyl-CoA Extraction

Acyl_CoA_Extraction_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells Aspirate_Medium Aspirate Medium Wash_PBS_A Wash with ice-cold PBS Aspirate_Medium->Wash_PBS_A Add_Methanol_A Add -80°C Methanol Wash_PBS_A->Add_Methanol_A Scrape_Cells Scrape Cells Add_Methanol_A->Scrape_Cells Collect_Lysate Collect Cell Lysate Scrape_Cells->Collect_Lysate Centrifuge_Cells Centrifuge Cells Wash_PBS_S Wash with ice-cold PBS Centrifuge_Cells->Wash_PBS_S Resuspend_Methanol Resuspend in -80°C Methanol Wash_PBS_S->Resuspend_Methanol Resuspend_Methanol->Collect_Lysate Add_IS Add Internal Standards Collect_Lysate->Add_IS Lyse_Cells Cell Lysis (Sonication) Add_IS->Lyse_Cells Precipitate_Protein Protein Precipitation (-80°C) Lyse_Cells->Precipitate_Protein Centrifuge_Lysate Centrifuge Precipitate_Protein->Centrifuge_Lysate Collect_Supernatant Collect Supernatant Centrifuge_Lysate->Collect_Supernatant Dry_Sample Dry Sample (Vacuum/N2) Collect_Supernatant->Dry_Sample Reconstitute Reconstitute in LC-MS Solvent Dry_Sample->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for acyl-CoA extraction from cultured cells.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Fatty-Acid Beta-Oxidation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is central to energy homeostasis, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle.[1][2] The pathway involves a series of four enzymatic reactions catalyzed by a suite of enzymes located within the mitochondria.[2][3] Dysregulation of this pathway is implicated in various metabolic diseases, making it a key target for drug discovery and development.

In vitro reconstitution of the beta-oxidation pathway provides a powerful tool for studying the kinetics and regulation of this complex system in a controlled environment, free from the confounding variables of a cellular context. This allows for the detailed investigation of individual enzyme contributions, the effects of allosteric modulators, and the screening of potential therapeutic agents that target this pathway. These notes provide a detailed protocol for the complete in vitro reconstitution of the mitochondrial fatty acid beta-oxidation pathway.

Principle of the Pathway

The mitochondrial fatty acid beta-oxidation cycle involves four core enzymatic steps for saturated fatty acids:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA, producing a trans-Δ²-enoyl-CoA and FADH₂.[3]

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon, forming L-3-hydroxyacyl-CoA.[3]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating 3-ketoacyl-CoA and NADH.[3]

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter.[3]

This cycle repeats until the fatty acid is completely degraded to acetyl-CoA units. For long-chain fatty acids, the last three steps are catalyzed by the mitochondrial trifunctional protein (MTP), a hetero-octameric complex.[4][5]

Visualizing the Pathway and Workflow

Fatty Acid Beta-Oxidation Pathway

Caption: The four core enzymatic steps of the fatty acid beta-oxidation pathway.

Experimental Workflow for In Vitro Reconstitution

Reconstitution_Workflow prep 1. Reagent Preparation (Enzymes, Substrates, Cofactors) reaction 2. Reaction Assembly (Combine components in reaction buffer) prep->reaction incubation 3. Incubation (37°C with shaking) reaction->incubation sampling 4. Time-Course Sampling (Quench reaction at intervals) incubation->sampling analysis 5. Product Analysis (HPLC, MS, or Spectrophotometry) sampling->analysis data 6. Data Analysis (Calculate reaction rates) analysis->data

Caption: A generalized workflow for the in vitro reconstitution experiment.

Materials and Reagents

Enzymes
EnzymeSourceRecommended Concentration
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Recombinant Human/Porcine0.1 - 1.0 µM
Mitochondrial Trifunctional Protein (MTP)Purified from rat liver or recombinant0.1 - 1.0 µM
3-Ketoacyl-CoA Thiolase (if MTP not used)Recombinant Human/Porcine0.1 - 1.0 µM
Substrates and Cofactors
ReagentStock ConcentrationFinal Concentration
Palmitoyl-CoA10 mM50 - 200 µM
Coenzyme A (CoA-SH)50 mM0.5 - 1.0 mM
NAD⁺100 mM1 - 2 mM
FAD10 mM10 - 20 µM
L-Carnitine (optional)100 mM0.5 mM

Experimental Protocols

Protocol 1: Complete In Vitro Reconstitution of Beta-Oxidation

This protocol describes the reconstitution of the entire beta-oxidation pathway using purified enzymes to monitor the conversion of a long-chain fatty acyl-CoA to acetyl-CoA.

1. Preparation of Reagents:

  • Reaction Buffer (2X): 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 2 mM EDTA. Store at 4°C.

  • Enzyme Mix: On ice, prepare a master mix of the enzymes (LCAD and MTP) in 1X Reaction Buffer to achieve the desired final concentrations.

  • Substrate/Cofactor Mix: Prepare a master mix of Palmitoyl-CoA, CoA-SH, NAD⁺, and FAD in nuclease-free water.

2. Reaction Assembly:

  • Set up reactions in microcentrifuge tubes on ice.

  • For a 100 µL final reaction volume:

    • 50 µL of 2X Reaction Buffer

    • 10 µL of Enzyme Mix

    • x µL of Substrate/Cofactor Mix

    • Nuclease-free water to 100 µL

  • Include a negative control with no enzymes.

3. Incubation:

  • Initiate the reaction by adding the Substrate/Cofactor Mix.

  • Incubate the reactions at 37°C with gentle shaking.

4. Time-Course Sampling and Quenching:

  • At specified time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction.

  • Immediately quench the reaction by adding the aliquot to 40 µL of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

5. Product Analysis:

  • Centrifuge the quenched samples to pellet precipitated proteins.

  • Analyze the supernatant for the depletion of the initial substrate (Palmitoyl-CoA) and the formation of the final product (acetyl-CoA) using HPLC or LC-MS/MS.[6]

Protocol 2: Coupled Spectrophotometric Assay for Pathway Activity

This protocol uses a coupled enzyme system to continuously monitor the production of NADH, providing a real-time measurement of the overall pathway flux.

1. Principle:

The NADH produced by 3-hydroxyacyl-CoA dehydrogenase is used by a reporter enzyme (e.g., lactate (B86563) dehydrogenase with pyruvate (B1213749) as a substrate, or in a reaction that reduces a chromogenic substrate). The change in absorbance is monitored over time.

2. Reagents:

  • All reagents from Protocol 1.

  • Coupling Enzyme System:

    • Pyruvate

    • Lactate Dehydrogenase

3. Assay Procedure:

  • Assemble the reaction mixture as described in Protocol 1, including the components of the coupling enzyme system.

  • Transfer the reaction mixture to a cuvette.

  • Place the cuvette in a spectrophotometer set to 340 nm and equilibrated at 37°C.

  • Initiate the reaction by adding the Substrate/Cofactor Mix.

  • Record the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺ by lactate dehydrogenase.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Beta-Oxidation Enzymes
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA2 - 105 - 15
Enoyl-CoA Hydratase (within MTP)trans-2-Hexadecenoyl-CoA10 - 50100 - 500
3-Hydroxyacyl-CoA Dehydrogenase (within MTP)3-Hydroxy-palmitoyl-CoA5 - 2050 - 200
3-Ketoacyl-CoA Thiolase (within MTP)3-Keto-palmitoyl-CoA1 - 1020 - 100

Note: These values are approximate and can vary depending on the specific enzyme source, purity, and assay conditions.

Table 2: Example Time-Course Data for a Reconstitution Experiment
Time (minutes)[Palmitoyl-CoA] (µM)[Acetyl-CoA] (µM)
0100.00.0
585.214.8
1070.529.5
2045.154.9
3025.874.2

Troubleshooting

  • Low or No Activity:

    • Verify the activity of individual enzymes before reconstitution.

    • Ensure the freshness of cofactors, especially CoA-SH and FAD.

    • Check the pH and ionic strength of the reaction buffer.

  • High Background Signal (Spectrophotometric Assay):

    • Run a control reaction without the primary substrate (fatty acyl-CoA) to measure any background NADH production.

    • Ensure the purity of the enzymes, as contaminants may contribute to background reactions.

  • Precipitation During Reaction:

    • High concentrations of long-chain fatty acyl-CoAs can form micelles. Consider adding a low concentration of a non-ionic detergent or BSA to the reaction buffer.

Conclusion

The in vitro reconstitution of the fatty acid beta-oxidation pathway is a valuable methodology for researchers in basic science and drug development. The protocols and data presented here provide a framework for establishing a robust and reproducible assay system. This approach allows for the detailed dissection of the pathway's enzymology and the identification of novel modulators with therapeutic potential. Careful optimization of enzyme and substrate concentrations will be necessary for specific applications and research questions.

References

Application Notes and Protocols for Tracing trans-2-Decenedioyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decenedioyl-CoA is an intermediate in the metabolism of unsaturated fatty acids. Understanding its metabolic fate is crucial for elucidating cellular lipid homeostasis and its implications in various physiological and pathological states. Stable isotope tracing provides a powerful tool to track the dynamic processing of this molecule through metabolic pathways. By introducing a heavy isotope-labeled version of a substrate, researchers can follow its conversion into downstream metabolites, providing insights into pathway activity and flux. These application notes provide a comprehensive guide to utilizing stable isotope labeling, coupled with mass spectrometry, to investigate the metabolism of this compound.

Proposed Metabolic Pathway of this compound

Based on the established principles of mitochondrial and peroxisomal beta-oxidation of unsaturated fatty acids, a putative metabolic pathway for this compound is outlined below. This pathway serves as a framework for designing and interpreting stable isotope tracing experiments. The metabolism of this compound, a dicarboxylic acyl-CoA, likely proceeds through the beta-oxidation pathway, which is responsible for the breakdown of fatty acids to produce energy.

trans_2_decenedioyl_CoA_metabolism cluster_uptake Cellular Uptake and Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_downstream Downstream Metabolism Labeled_Substrate Stable Isotope-Labeled trans-2-Decenoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (ACSL) Labeled_Substrate->Acyl_CoA_Synthetase CoA-SH, ATP trans_2_decenedioyl_CoA Labeled This compound Acyl_CoA_Synthetase->trans_2_decenedioyl_CoA AMP, PPi Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_decenedioyl_CoA->Enoyl_CoA_Hydratase H2O 3_Hydroxyacyl_CoA 3-Hydroxydecanedioyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase NAD+ 3_Ketodecanedioyl_CoA 3-Ketodecanedioyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketodecanedioyl_CoA NADH + H+ Thiolase Thiolase 3_Ketodecanedioyl_CoA->Thiolase CoA-SH Octanedioyl_CoA Octanedioyl-CoA Thiolase->Octanedioyl_CoA Acetyl_CoA Labeled Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis experimental_workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Labeling 2. Incubation with [U-13C10]-trans-2-Decenoic Acid Cell_Culture->Labeling Metabolite_Extraction 3. Quenching and Extraction (80% Methanol) Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis of Acyl-CoAs and other metabolites Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis

Application Notes and Protocols for Measuring Enoyl-CoA Hydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoyl-CoA hydratase (ECHS1), also known as crotonase, is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the second step of this pathway: the stereospecific hydration of a trans-2-enoyl-CoA thioester to form a 3-hydroxyacyl-CoA.[1][2][3] This reaction is essential for the breakdown of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP.[1] Given its central role in metabolism, measuring ECHS1 activity is vital for studying metabolic disorders, drug toxicity, and for the development of therapeutics targeting fatty acid metabolism.[4]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine enoyl-CoA hydratase activity in various biological samples. The method is based on monitoring the decrease in absorbance that accompanies the hydration of the double bond in the enoyl-CoA substrate.

Principle of the Assay

The activity of enoyl-CoA hydratase is determined by measuring the rate of disappearance of the trans-2-enoyl-CoA substrate. The conjugated double bond in the thioester substrate, such as crotonyl-CoA, exhibits strong absorbance at a specific UV wavelength. The enzymatic hydration of this double bond to form 3-hydroxyacyl-CoA leads to a decrease in absorbance.[5] The rate of this decrease is directly proportional to the enzyme activity. The most commonly used substrate is crotonyl-CoA, which has a peak absorbance at 263 nm.[5]

The reaction is as follows:

trans-2-Enoyl-CoA + H₂O ---(Enoyl-CoA Hydratase)--> 3-Hydroxyacyl-CoA

Signaling Pathway and Experimental Workflow

Fatty Acid β-Oxidation Pathway

The diagram below illustrates the central role of Enoyl-CoA Hydratase (ECHS1) in the fatty acid β-oxidation cycle, a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle.

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial β-Oxidation Cycle Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (ACAD) Hydroxyacyl_CoA 3-S-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECHS1) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (ACAT1) Acyl_CoA_Short Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_Short TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Acyl_CoA_Short->Acyl_CoA Re-enters Cycle

Caption: The role of Enoyl-CoA Hydratase (ECHS1) in the β-oxidation spiral.

Experimental Workflow Diagram

This diagram outlines the major steps involved in the preparation and analysis of samples for the enoyl-CoA hydratase activity assay.

ECHS1_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Sample 1. Obtain Biological Sample (Cells or Tissue) Homogenize 2. Homogenize in Lysis Buffer Sample->Homogenize Centrifuge 3. Centrifuge to Isolate Mitochondria / Lysate Homogenize->Centrifuge Quantify 4. Protein Quantification (e.g., Bradford Assay) Centrifuge->Quantify Setup 5. Prepare Assay Mixture (Buffer, Sample) Quantify->Setup Incubate 6. Pre-incubate at 37°C Setup->Incubate Initiate 7. Initiate Reaction (Add Crotonyl-CoA) Incubate->Initiate Read 8. Measure Absorbance (263 nm, kinetic mode) Initiate->Read Calculate_Rate 9. Calculate Rate of Absorbance Change (ΔA/min) Read->Calculate_Rate Calculate_Activity 10. Calculate Specific Activity (U/mg protein) Calculate_Rate->Calculate_Activity

Caption: Workflow for the spectrophotometric ECHS1 activity assay.

Experimental Protocols

Protocol 1: Sample Preparation

A. From Cultured Cells (Adherent or Suspension)

  • Harvest cells (~5-10 million) by centrifugation (500 x g, 5 min, 4°C).

  • Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the pellet in 500 µL of ice-cold Mitochondria Isolation Buffer (see Reagents section).

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes) on ice.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 100-200 µL of Assay Buffer. Alternatively, for whole-cell lysate, resuspend the cell pellet from step 2 in a suitable lysis buffer and proceed after centrifugation to remove debris.

  • Determine the protein concentration of the mitochondrial fraction or lysate using a standard method (e.g., Bradford or BCA assay).

  • Adjust the protein concentration to 0.1-1.0 mg/mL with Assay Buffer. Keep samples on ice.

B. From Tissue

  • Excise ~50-100 mg of fresh or frozen tissue.

  • Mince the tissue thoroughly on a cold surface.

  • Add 1 mL of ice-cold Mitochondria Isolation Buffer per 100 mg of tissue.

  • Homogenize using a Potter-Elvehjem homogenizer or similar device on ice.

  • Proceed from step 5 of the cultured cell protocol.

Protocol 2: Spectrophotometric Activity Assay
  • Set up a UV-compatible spectrophotometer to measure absorbance at 263 nm in kinetic mode. The temperature should be maintained at 37°C.

  • Prepare a master mix for the required number of reactions. For each reaction, prepare the Assay Mix as described in the table below.

  • Pipette 950 µL of the Assay Mix into a 1 mL quartz cuvette.

  • Add 50 µL of the prepared sample (mitochondrial suspension or cell lysate) to the cuvette. Mix gently by inversion.

  • Place the cuvette in the spectrophotometer and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of 5 mM Crotonyl-CoA solution (final concentration 50 µM). Mix immediately.

  • Record the decrease in absorbance at 263 nm every 15 seconds for 5-10 minutes. Ensure the rate is linear during the measurement period.

  • Run a blank reaction containing all components except the enzyme sample to account for any non-enzymatic substrate degradation.

ComponentVolume for one 1mL reactionFinal Concentration
Assay Buffer (100 mM Tris-HCl, pH 7.4)940 µL94 mM
Sample (0.1-1.0 mg/mL protein)50 µL5-50 µg protein
Crotonyl-CoA (5 mM stock)10 µL50 µM
Total Volume 1000 µL
Protocol 3: Data Analysis and Calculations
  • Determine the rate of reaction by calculating the change in absorbance per minute (ΔA₂₆₃/min) from the linear portion of the kinetic curve.

  • Calculate the enzyme activity using the Beer-Lambert law.

Formula: Activity (µmol/min/mL) = (ΔA₂₆₃/min * Total Reaction Volume (mL)) / (ε * Path Length (cm))

Where:

  • ΔA₂₆₃/min: The rate of absorbance change per minute.

  • ε (Molar Extinction Coefficient): 6,700 M⁻¹cm⁻¹ for crotonyl-CoA at 263 nm.[5]

  • Path Length: Typically 1 cm for a standard cuvette.

  • Calculate the specific activity to normalize for protein concentration.

Formula: Specific Activity (U/mg or µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

One unit (U) of enoyl-CoA hydratase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of crotonyl-CoA per minute under the specified conditions.

Data Presentation and Reagents

Summary of Quantitative Data
ParameterValue / DescriptionPurpose
Wavelength (λ) 263 nmAbsorbance maximum for crotonyl-CoA double bond.
Substrate Crotonyl-CoACommon C4 substrate for ECHS1.[5]
Substrate Stock Conc. 5 mM in dH₂OFor initiating the reaction.
Final Substrate Conc. 50 µMTypical concentration for kinetic assays.
Molar Extinction (ε) 6,700 M⁻¹cm⁻¹Constant for calculating activity from absorbance.[5]
Assay Temperature 37°COptimal temperature for many mammalian enzymes.
Sample Protein Conc. 0.1 - 1.0 mg/mLRecommended range for measurable activity.
Enzyme Activity Unit (U) 1 µmol of substrate consumed per minuteStandard unit of enzyme activity.
Materials and Reagents
  • Chemicals:

    • Crotonyl-Coenzyme A (Sigma-Aldrich, C4264 or equivalent)

    • Tris base

    • Hydrochloric Acid (HCl)

    • Sucrose

    • HEPES

    • EGTA

    • Bovine Serum Albumin (BSA)

    • Reagents for protein quantification (e.g., Bradford reagent)

  • Buffers:

    • Mitochondria Isolation Buffer: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Add BSA to 0.1% (w/v) just before use.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Equipment:

    • UV/Vis Spectrophotometer with kinetic measurement capability and temperature control.

    • Quartz cuvettes (1 cm path length)

    • Refrigerated centrifuge

    • Homogenizer (Dounce or Potter-Elvehjem)

    • Micropipettes

    • Standard lab consumables (tubes, etc.)

References

Application Notes and Protocols for Synthetic trans-2-Decenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Decenedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule of significant interest in the study of fatty acid metabolism and related therapeutic areas. These application notes provide a comprehensive guide for researchers working with this compound. Due to the current lack of direct commercial sources for synthetic this compound, this document outlines a detailed enzymatic synthesis protocol. Additionally, it describes the key metabolic pathways in which trans-2-enoyl-CoA intermediates are involved, supported by signaling pathway diagrams and experimental workflows to guide research and application.

Commercial Sourcing

As of late 2025, a direct commercial source for high-purity, synthetic this compound has not been identified. Researchers requiring this specific molecule will likely need to synthesize it in-house. The following sections provide a detailed protocol for its enzymatic synthesis from the corresponding dicarboxylic acid.

Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved enzymatically using an acyl-CoA synthetase (ACS) or ligase (ACSL). These enzymes catalyze the formation of a thioester bond between the carboxyl groups of a fatty acid and the thiol group of coenzyme A, a reaction driven by the hydrolysis of ATP. While the substrate specificity of these enzymes varies, many long-chain acyl-CoA synthetases can accommodate a range of fatty acid substrates, including unsaturated and dicarboxylic acids.[1][2]

Principle

The enzymatic reaction proceeds in two steps:

  • Activation of the carboxylic acid with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

  • Transfer of the acyl group to the thiol of coenzyme A, releasing AMP.

For a dicarboxylic acid like trans-2-decenedioic acid, the reaction can occur at one or both carboxyl groups, potentially yielding a mix of mono- and di-CoA-thioesters. Reaction conditions can be optimized to favor the desired product.

Experimental Protocol

This protocol is a general guideline and may require optimization for the specific acyl-CoA synthetase and substrate used.

Materials:

  • trans-2-Decenedioic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp., or a recombinant human ACSL)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Triton X-100

  • Dithiothreitol (DTT)

  • Potassium fluoride (B91410) (KF) or Pyrophosphatase

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order to the final concentrations indicated in the table below.

  • Initiation: Start the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the reaction progress by HPLC.

  • Termination: Stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC.

  • Quantification: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at around 260 nm (adenine) and 232 nm (thioester).

Reaction Components:

ReagentFinal ConcentrationPurpose
Tris-HCl (pH 7.5)100 mMBuffer
ATP10 mMEnergy source
MgCl₂10 mMCofactor for ACS
Coenzyme A2.5 mMSubstrate
trans-2-Decenedioic acid1 mMSubstrate
DTT2 mMReducing agent
Triton X-1000.01% (w/v)Detergent to aid substrate solubility
KF or Pyrophosphatase10 mM or 1 U/mLTo drive the reaction forward by removing PPi
Acyl-CoA Synthetase0.1 - 1 µMEnzyme

Workflow for Enzymatic Synthesis

enzymatic_synthesis_workflow reagents Prepare Reaction Mixture (Substrates, Buffer, ATP, MgCl2) enzyme Add Acyl-CoA Synthetase reagents->enzyme Initiate incubation Incubate at 37°C (1-4 hours) enzyme->incubation hplc_monitoring Monitor Reaction by HPLC incubation->hplc_monitoring termination Terminate Reaction incubation->termination Completion hplc_monitoring->incubation purification Purify by RP-HPLC termination->purification quantification Quantify Product purification->quantification

Caption: Workflow for the enzymatic synthesis of this compound.

Applications in Metabolic Pathway Research

trans-2-Enoyl-CoA intermediates are crucial in several metabolic pathways. Understanding their roles is essential for research in metabolic disorders, oncology, and infectious diseases.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids are metabolized in peroxisomes via β-oxidation.[3][4] This pathway is particularly important when mitochondrial fatty acid oxidation is impaired or overloaded. This compound would be an intermediate in the β-oxidation of a C12 dicarboxylic acid. The pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle, producing acetyl-CoA.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome dca_coa Dicarboxylyl-CoA (Cn) acyl_coa_oxidase Acyl-CoA Oxidase dca_coa->acyl_coa_oxidase trans_2_enoyl_coa trans-2-Enoyl-Dicarboxylyl-CoA acyl_coa_oxidase->trans_2_enoyl_coa FAD -> FADH2 mfe Multifunctional Enzyme trans_2_enoyl_coa->mfe H2O ketoacyl_coa 3-Ketoacyl-Dicarboxylyl-CoA mfe->ketoacyl_coa NAD+ -> NADH thiolase Thiolase ketoacyl_coa->thiolase CoA dca_coa_short Dicarboxylyl-CoA (Cn-2) thiolase->dca_coa_short acetyl_coa Acetyl-CoA thiolase->acetyl_coa

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid elongation involves a cycle of four reactions that add two-carbon units to an acyl-CoA chain. A trans-2-enoyl-CoA reductase is a key enzyme in this pathway, catalyzing the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA.[5][6]

fatty_acid_elongation cluster_er Endoplasmic Reticulum acyl_coa_n Acyl-CoA (Cn) condensing_enzyme Condensing Enzyme acyl_coa_n->condensing_enzyme malonyl_coa Malonyl-CoA malonyl_coa->condensing_enzyme ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) condensing_enzyme->ketoacyl_coa CO2 reductase1 Reductase ketoacyl_coa->reductase1 NADPH -> NADP+ hydroxyacyl_coa 3-Hydroxyacyl-CoA reductase1->hydroxyacyl_coa dehydratase Dehydratase hydroxyacyl_coa->dehydratase H2O trans_2_enoyl_coa trans-2-Enoyl-CoA dehydratase->trans_2_enoyl_coa reductase2 trans-2-Enoyl-CoA Reductase trans_2_enoyl_coa->reductase2 NADPH -> NADP+ acyl_coa_n2 Acyl-CoA (Cn+2) reductase2->acyl_coa_n2

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Conclusion

References

Application of Trans-2-Enoyl-CoA Derivatives as Enzyme Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trans-2-enoyl-CoA derivatives as substrates for various enzymes. These derivatives are critical intermediates in several metabolic pathways, most notably fatty acid β-oxidation, and serve as valuable tools for studying enzyme kinetics, screening for inhibitors, and understanding metabolic regulation.

Introduction

Trans-2-enoyl-CoA derivatives are thioester derivatives of fatty acids characterized by a double bond between the second and third carbon atoms in the acyl chain. They are key metabolites in the catabolism of fatty acids in both mitochondria and peroxisomes.[1] The enzymes that metabolize these substrates are crucial for energy homeostasis and are implicated in various diseases, including metabolic disorders, cancer, and infectious diseases, making them attractive targets for drug development.[2][3]

Key Enzymes Utilizing Trans-2-Enoyl-CoA Derivatives

Several key enzymes utilize trans-2-enoyl-CoA derivatives as substrates. Understanding their function and kinetics is essential for metabolic research and drug discovery.

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the stereospecific hydration of the trans-2-double bond of enoyl-CoA thioesters to form L-3-hydroxyacyl-CoA, the second step of the β-oxidation pathway.[1][4]

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the first step of β-oxidation, introducing the trans-2-double bond by dehydrogenating acyl-CoAs. While their primary role is the formation of trans-2-enoyl-CoAs, the reverse reaction, the reduction of trans-2-enoyl-CoA, is a key aspect of their catalytic mechanism.[5][6]

  • Trans-2-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs. It is involved in fatty acid elongation and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[7][8]

Data Presentation: Kinetic Parameters of Enzymes

The following table summarizes the kinetic parameters of various enzymes with different trans-2-enoyl-CoA derivatives as substrates. This data is crucial for designing enzyme assays and for comparative studies.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (U/mg)Source OrganismReference(s)
Enoyl-CoA Hydratase (ECHS1)Crotonyl-CoA (C4)~20--Homo sapiens[9]
Enoyl-CoA Hydratase (ECHS1, K101Q mutant)Crotonyl-CoA (C4)~40-(decreased ~5-fold)Homo sapiens[9]
Mitochondrial trans-2-enoyl-CoA ReductaseCrotonyl-CoA (C4)68--Euglena gracilis[10]
Mitochondrial trans-2-enoyl-CoA Reductasetrans-2-Hexenoyl-CoA (C6)91--Euglena gracilis[10]
Mitochondrial trans-2-enoyl-CoA ReductaseNADH109--Euglena gracilis[10]
Mitochondrial trans-2-enoyl-CoA ReductaseNADPH119--Euglena gracilis[10]
Isovaleryl-CoA Dehydrogenase2-Pentynoyl-CoA1.8 (K_d_)--Homo sapiens[11]

*K_d_ (dissociation constant) is provided as a measure of binding affinity.

Signaling Pathways and Logical Relationships

Trans-2-enoyl-CoA derivatives are central to metabolic pathways that are increasingly recognized for their roles in cellular signaling.

Fatty Acid β-Oxidation Pathway

The fatty acid β-oxidation spiral is a core metabolic pathway where trans-2-enoyl-CoA derivatives are essential intermediates.

beta_oxidation Acyl_CoA Acyl-CoA (Cn) trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acyl_CoA_n_2 Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Acyl_CoA_n_2 β-Ketothiolase (+CoA) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA)

Caption: The fatty acid β-oxidation pathway highlighting the central role of trans-2-enoyl-CoA.

Intersection of Fatty Acid Metabolism with mTOR Signaling

Recent studies have illuminated the intricate relationship between fatty acid metabolism and the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Inhibition of fatty acid β-oxidation has been shown to activate the mTORC1 pathway.[12]

mTOR_signaling cluster_metabolism Fatty Acid Metabolism cluster_signaling mTOR Signaling Fatty_Acid_Oxidation Fatty Acid β-Oxidation Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA mTORC1 mTORC1 Fatty_Acid_Oxidation->mTORC1 Inhibition activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth experimental_workflow Prepare_Reagents Prepare Buffer, Enzyme, and Substrate (trans-2-enoyl-CoA) Mix_Components Mix components in a cuvette/plate Prepare_Reagents->Mix_Components Spectrophotometer Place in Spectrophotometer Mix_Components->Spectrophotometer Measure_Absorbance Measure change in absorbance over time Spectrophotometer->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

References

Application Notes and Protocols for Quantifying Intracellular Acyl-CoA Pool Sizes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1][2] The size and composition of the intracellular acyl-CoA pool are critical indicators of the cell's metabolic state. Dysregulation of acyl-CoA metabolism is implicated in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[3][4] Consequently, the accurate quantification of intracellular acyl-CoA pool sizes is of paramount importance for understanding cellular physiology and for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the quantification of intracellular acyl-CoA pools, with a primary focus on the highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Alternative enzymatic and fluorescence-based assays are also discussed.

Quantification Techniques

A variety of methods are available for the quantification of acyl-CoAs, each with its own advantages and limitations. LC-MS/MS has emerged as the gold standard due to its high selectivity and sensitivity, allowing for the simultaneous measurement of a wide range of acyl-CoA species.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS-based methods offer the highest selectivity and sensitivity for the quantification of acyl-CoAs.[3] These methods involve the separation of different acyl-CoA species by liquid chromatography followed by their detection and quantification using a tandem mass spectrometer.

Workflow for LC-MS/MS Quantification of Acyl-CoAs

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_harvest Cell/Tissue Harvesting quenching Metabolic Quenching cell_harvest->quenching extraction Acyl-CoA Extraction quenching->extraction spe Solid-Phase Extraction (SPE) (Optional) extraction->spe reconstitution Sample Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General workflow for acyl-CoA quantification by LC-MS/MS.

Key Considerations for LC-MS/MS:

  • Sample Extraction: Efficient extraction is crucial due to the low abundance and instability of acyl-CoAs.[1] Common methods include protein precipitation with acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), or extraction with organic solvents.[3][5] SSA is often preferred as it may not require removal by solid-phase extraction (SPE) prior to LC-MS/MS analysis, thus improving the recovery of some CoA species.[3][5]

  • Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.[6][7] These can be generated by growing cells in media containing stable isotope-labeled precursors like [¹³C₃¹⁵N₁]-pantothenate.[6][7]

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate acyl-CoAs based on the length and saturation of their acyl chains.[8][9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode is commonly used for its high sensitivity and specificity.[8][9]

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

SILEC is a powerful technique for generating a complete set of internal standards for acyl-CoA quantification. This method involves replacing a standard nutrient in the cell culture medium with its stable isotope-labeled counterpart. For acyl-CoAs, pantothenate (vitamin B5), a precursor for CoA biosynthesis, is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[6]

SILEC Workflow for Generating Labeled Internal Standards

SILEC_workflow start Culture cells in medium with [¹³C₃¹⁵N₁]-pantothenate incorporation Cells incorporate labeled pantothenate into CoA biosynthesis pathway start->incorporation labeled_coas Generation of a pool of ¹³C₃¹⁵N₁-labeled acyl-CoAs incorporation->labeled_coas harvest Harvest labeled cells labeled_coas->harvest extract Extract labeled acyl-CoAs to use as internal standards harvest->extract

Caption: SILEC workflow for internal standard generation.

This approach ensures that the internal standards have the same chemical properties as the endogenous analytes, leading to more accurate and reliable quantification.[10]

Enzymatic and Fluorescence-Based Assays

While less specific than LC-MS/MS, enzymatic and fluorescence-based assays can be used for the quantification of total or specific acyl-CoAs.[2] These assays are often available as commercial kits and can be a convenient option for high-throughput screening.[11][12]

Principle of a Coupled Enzymatic Assay

enzymatic_assay acyl_coa Acyl-CoA enzyme1 Enzyme 1 product1 Intermediate Product acyl_coa->product1 enzyme2 Enzyme 2 final_product Colored/Fluorescent Product product1->final_product

Caption: Principle of a coupled enzymatic assay.

These assays typically involve a series of enzymatic reactions that ultimately produce a colored or fluorescent product that is proportional to the amount of acyl-CoA in the sample.[13]

Quantitative Data

The following table summarizes representative quantitative data for various acyl-CoA species in different mammalian cell lines, as reported in the literature. It is important to note that absolute concentrations can vary depending on cell type, culture conditions, and the quantification method used.

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Prostate & Hepatic Cells (Relative Abundance)
Short-Chain
Acetyl-CoA10.64[1]--High in normal and tumorigenic cells[14]
Propionyl-CoA3.53[1]--
Butyryl-CoA1.01[1]--
Malonyl-CoA---
Succinyl-CoA25.47[1]--
HMG-CoA0.97[1]--
Long-Chain
C14:0-CoA-~2.5[1]~1.5[1]
C16:0-CoA-~12[1]~4[1]Abundant in prostate and hepatic cells[14]
C16:1-CoA---
C18:0-CoA-~8[1]~2[1]
C18:1-CoA---Abundant in prostate and hepatic cells[14]
C18:2-CoA---

Data compiled from multiple sources. Direct comparison between different normalization methods (per cell number vs. per mg protein) should be made with caution.[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[1][14]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standard solution (e.g., stable isotope-labeled acyl-CoAs) in methanol

  • Cell scraper (for adherent cells)

  • 1.5 mL or 2 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Extraction:

    • Add a sufficient volume of ice-cold methanol containing the internal standards to the cells. For a 10 cm dish, 1-2 mL is typically used.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol with internal standards.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen. This step should be performed at a low temperature to prevent degradation.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent. The choice of solvent is critical for acyl-CoA stability.[1]

  • Analysis:

    • The reconstituted sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.

Protocol 2: Acyl-CoA Extraction from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples for LC-MS/MS analysis.[5]

Materials:

  • Frozen tissue sample (20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal standards

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Weigh the frozen tissue and place it in a pre-chilled mortar.

    • Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using the pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards) to the tube.

    • Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer on ice.

  • Incubation and Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new pre-chilled tube.

  • Sample Storage and Analysis:

    • The extract is ready for direct LC-MS/MS analysis. For storage, keep at -80°C.[5]

Conclusion

The quantification of intracellular acyl-CoA pools is a challenging but essential task for understanding cellular metabolism in health and disease. LC-MS/MS, particularly when coupled with stable isotope dilution techniques, provides the most robust and accurate platform for these measurements. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement acyl-CoA quantification in their studies. Careful attention to sample preparation and the use of appropriate internal standards are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying trans-2-Enoyl-CoA Metabolism in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, a powerful model organism, offers a genetically tractable system to investigate fundamental metabolic pathways, including fatty acid β-oxidation. The metabolism of trans-2-enoyl-CoA is a critical step in this pathway, catalyzed by the multifunctional enzyme Fox2p in the peroxisome. Understanding the intricacies of this metabolic hub is crucial for various fields, from elucidating the mechanisms of metabolic diseases to engineering yeast for the production of biofuels and other valuable chemicals.

These application notes provide a comprehensive experimental framework for studying trans-2-enoyl-CoA metabolism in yeast. We detail protocols for yeast cultivation, genetic manipulation, preparation of active cell fractions, enzyme activity assays, and metabolite quantification.

Key Signaling and Metabolic Pathways

The central pathway for the degradation of fatty acids in Saccharomyces cerevisiae is the β-oxidation cycle, which occurs primarily within the peroxisomes. This process sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA and reducing equivalents (NADH and FADH₂). The metabolism of trans-2-enoyl-CoA is a pivotal stage in this cycle.

beta_oxidation_pathway Fatty_Acid Fatty Acid (in cytosol) Fatty_Acyl_CoA_cyto Fatty Acyl-CoA (in cytosol) Fatty_Acid->Fatty_Acyl_CoA_cyto Faa1p, Faa4p Fatty_Acyl_CoA_pero Fatty Acyl-CoA (in peroxisome) Fatty_Acyl_CoA_cyto->Fatty_Acyl_CoA_pero Pxa1p/Pxa2p Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA_pero->Trans_2_Enoyl_CoA Fox1p (Acyl-CoA Oxidase) FAD -> FADH₂ L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Fox2p (Enoyl-CoA Hydratase) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA Fox2p (3-Hydroxyacyl-CoA Dehydrogenase) NAD+ -> NADH Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Pot1p (3-Ketoacyl-CoA Thiolase) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2) _3_Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Pot1p

Figure 1: Peroxisomal β-oxidation pathway in S. cerevisiae.

Experimental Protocols

Yeast Strain Cultivation for Induction of β-Oxidation

To study the enzymes involved in trans-2-enoyl-CoA metabolism, it is essential to cultivate yeast under conditions that induce the β-oxidation pathway. This is typically achieved by growing the cells in a medium containing fatty acids as the sole carbon source.

Materials:

  • Yeast strain (e.g., wild-type BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Minimal medium (0.67% yeast nitrogen base without amino acids)

  • Oleic acid

  • Tween 80

  • Bacto-agar (for solid media)

  • Sterile flasks and culture tubes

Protocol:

  • Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • The next day, inoculate a fresh 50 mL of YPD to an OD₆₀₀ of 0.1 and grow to mid-log phase (OD₆₀₀ of 0.8-1.0).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet twice with sterile water to remove residual glucose.

  • Resuspend the cells in 50 mL of minimal medium containing 0.1% (v/v) oleic acid and 0.2% (v/v) Tween 80 (to emulsify the oleic acid).

  • Incubate at 30°C with vigorous shaking for 16-18 hours to induce the expression of β-oxidation enzymes.

  • Harvest the cells by centrifugation for subsequent experiments.

Preparation of Yeast Cell Lysates for Enzyme Assays

This protocol describes the preparation of crude cell extracts suitable for the measurement of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

Materials:

  • Yeast cells grown under inducing conditions (from Protocol 1)

  • Lysis buffer (50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 5% glycerol, 1 mM PMSF, and 1x protease inhibitor cocktail)

  • Glass beads (0.5 mm diameter)

  • Microcentrifuge tubes

  • Bead beater or vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Resuspend the harvested yeast cell pellet in 1 mL of ice-cold lysis buffer per gram of wet cell weight.

  • Transfer the cell suspension to a microcentrifuge tube containing an equal volume of acid-washed glass beads.

  • Disrupt the cells by vortexing at maximum speed for 30-second intervals, with 30 seconds of cooling on ice in between, for a total of 8-10 cycles. Alternatively, use a bead beater according to the manufacturer's instructions.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (crude cell extract) to a new pre-chilled tube.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.

  • The crude extract can be used directly for enzyme assays or stored at -80°C.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in trans-2-enoyl-CoA, which leads to a decrease in absorbance at 263 nm or 280 nm.

Materials:

  • Yeast cell lysate (from Protocol 2)

  • Assay buffer (50 mM Tris-HCl, pH 8.0)

  • trans-2-Enoyl-CoA substrate stock solution (e.g., 1 mM crotonyl-CoA, hexenoyl-CoA, or octenoyl-CoA in water)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading in the UV range

Protocol:

  • In a 1 mL cuvette, add 950 µL of assay buffer and 50 µL of yeast cell lysate.

  • Mix gently and incubate at 30°C for 3 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the trans-2-enoyl-CoA substrate stock solution (final concentration 10 µM).

  • Immediately monitor the decrease in absorbance at 263 nm (for crotonyl-CoA) or 280 nm (for longer chain substrates) for 5 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of the specific trans-2-enoyl-CoA substrate. (Note: The exact extinction coefficient can vary, a commonly used value for crotonyl-CoA at 263 nm is 6.7 x 10³ M⁻¹cm⁻¹).

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, which is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Yeast cell lysate (from Protocol 2)

  • Assay buffer (100 mM potassium phosphate, pH 7.0)

  • NAD⁺ stock solution (20 mM in water)

  • 3-Hydroxyacyl-CoA substrate stock solution (e.g., 10 mM 3-hydroxybutyryl-CoA, 3-hydroxyhexanoyl-CoA, or 3-hydroxyoctanoyl-CoA in water)

  • UV-transparent cuvettes

  • Spectrophotometer

Protocol:

  • In a 1 mL cuvette, add 900 µL of assay buffer, 50 µL of NAD⁺ stock solution (final concentration 1 mM), and 30 µL of yeast cell lysate.

  • Mix and incubate at 30°C for 3 minutes.

  • Initiate the reaction by adding 20 µL of the 3-hydroxyacyl-CoA substrate stock solution (final concentration 0.2 mM).

  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6.22 x 10³ M⁻¹cm⁻¹).

Quantification of Intracellular Acyl-CoA Esters by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of acyl-CoA species, including trans-2-enoyl-CoAs, from yeast cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Yeast cells grown under specific conditions

  • Quenching solution (-20°C, 60% methanol)

  • Extraction buffer (e.g., 75% ethanol (B145695) with internal standards)

  • LC-MS/MS system with a C18 reverse-phase column

  • Acyl-CoA standards for calibration curves

Protocol:

  • Quenching: Rapidly quench the metabolism of a known quantity of yeast cells by adding them to a pre-chilled quenching solution.

  • Extraction: Centrifuge the quenched cells and extract the metabolites by resuspending the pellet in ice-cold extraction buffer containing a known amount of isotopically labeled internal standards.

  • Sample Preparation: Vortex the mixture vigorously and incubate on ice. Centrifuge to pellet the cell debris and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system. Separate the acyl-CoAs on a C18 column using a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent).

  • Quantification: Detect and quantify the acyl-CoA species using multiple reaction monitoring (MRM) mode. Generate standard curves for each analyte using authentic standards to determine the absolute concentrations in the samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzyme Activity Assays cluster_metabolite_analysis Metabolite Analysis Yeast_Culture Yeast Cultivation (Oleate Induction) Cell_Harvest Cell Harvesting Yeast_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Bead Beating) Cell_Harvest->Cell_Lysis Quenching Metabolic Quenching Cell_Harvest->Quenching Crude_Extract Crude Cell Extract Cell_Lysis->Crude_Extract Enoyl_CoA_Hydratase_Assay Enoyl-CoA Hydratase Assay (ΔA263/280nm) Crude_Extract->Enoyl_CoA_Hydratase_Assay Hydroxyacyl_CoA_Dehydrogenase_Assay 3-Hydroxyacyl-CoA Dehydrogenase Assay (ΔA340nm) Crude_Extract->Hydroxyacyl_CoA_Dehydrogenase_Assay Extraction Metabolite Extraction Quenching->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification of trans-2-Enoyl-CoAs LC_MS_MS->Quantification

Figure 2: Experimental workflow for studying trans-2-enoyl-CoA metabolism.

Data Presentation

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes involved in trans-2-enoyl-CoA metabolism in yeast. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Kinetic Parameters of Fox2p Enoyl-CoA Hydratase Activity

Substrate (trans-2-enoyl-CoA)Km (µM)Vmax (U/mg)Source
Crotonyl-CoA (C4)Data not availableData not available-
Hexenoyl-CoA (C6)Data not availableData not available-
Octenoyl-CoA (C8)Data not availableData not available-
Decenoyl-CoA (C10)Data not availableData not available-
Dodecenoyl-CoA (C12)Data not availableData not available-
Tetradecenoyl-CoA (C14)Data not availableData not available-
Hexadecenoyl-CoA (C16)Data not availableData not available-

Table 2: Kinetic Parameters of Fox2p 3-Hydroxyacyl-CoA Dehydrogenase Activity

Substrate (3-Hydroxyacyl-CoA)Km (µM)Vmax (U/mg)Source
3-Hydroxybutyryl-CoA (C4)~50High activity[1]
3-Hydroxyhexanoyl-CoA (C6)Data not availableMedium activity[1]
3-Hydroxyoctanoyl-CoA (C8)Data not availableMedium activity[1]
3-Hydroxydecanoyl-CoA (C10)Data not availableLow activity[1]
3-Hydroxydodecanoyl-CoA (C12)Data not availableLow activity[1]
3-Hydroxytetradecanoyl-CoA (C14)Data not availableVery low activity[1]
3-Hydroxyhexadecanoyl-CoA (C16)Data not availableVery low activity[1]

Note: The data presented is based on the characterization of the two dehydrogenase domains of Fox2p, with one domain showing preference for short-chain substrates and the other for medium to long-chain substrates. Absolute Vmax values were not consistently reported across different studies.

Intracellular Metabolite Concentrations

The absolute quantification of acyl-CoA esters in yeast is challenging due to their low abundance and rapid turnover. The following table provides an estimate of the intracellular concentrations of various acyl-CoAs in wild-type Saccharomyces cerevisiae.

Table 3: Estimated Intracellular Concentrations of Acyl-CoA Esters in S. cerevisiae

Acyl-CoA EsterConcentration (pmol/10⁶ cells)Growth ConditionSource
Acetyl-CoA~10-100Glucose-rich[2]
Malonyl-CoA~1-10Glucose-rich[2]
Succinyl-CoA~20-50Glucose-rich[2]
Crotonyl-CoA (C4)~0.01-0.1Glucose-rich[2]
Hexenoyl-CoA (C6)Data not availableOleate-induced-
Octenoyl-CoA (C8)Data not availableOleate-induced-
Decenoyl-CoA (C10)Data not availableOleate-induced-

Note: The concentrations of longer-chain trans-2-enoyl-CoA esters under oleate-induced conditions are not well-documented in a quantitative manner in the reviewed literature. The provided values are estimates and can vary significantly depending on the specific strain, growth phase, and analytical method used.

Logical Relationships and Experimental Design

The study of trans-2-enoyl-CoA metabolism often involves a combination of genetic, biochemical, and analytical approaches. A typical experimental design to investigate the role of a specific enzyme or regulatory factor would follow a logical progression.

logical_relationship Hypothesis Hypothesis Formulation (e.g., Gene X is involved in trans-2-enoyl-CoA metabolism) Genetic_Manipulation Genetic Manipulation (e.g., Gene X knockout or overexpression) Hypothesis->Genetic_Manipulation Phenotypic_Analysis Phenotypic Analysis (Growth on oleate) Genetic_Manipulation->Phenotypic_Analysis Biochemical_Assays Biochemical Characterization (Enzyme activity assays) Genetic_Manipulation->Biochemical_Assays Metabolite_Profiling Metabolite Profiling (LC-MS/MS of acyl-CoAs) Genetic_Manipulation->Metabolite_Profiling Data_Analysis Data Analysis and Interpretation Phenotypic_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis Metabolite_Profiling->Data_Analysis Conclusion Conclusion and Model Refinement Data_Analysis->Conclusion

Figure 3: Logical workflow for investigating trans-2-enoyl-CoA metabolism.

References

Application Note & Protocol: High-Throughput Study of trans-2-decenoyl-CoA Metabolism Using Engineered Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-2-decenoyl-CoA is a key intermediate in medium-chain fatty acid metabolism, particularly within the β-oxidation and fatty acid elongation pathways.[1][2] The enzymes that metabolize this substrate, such as trans-2-enoyl-CoA reductase, are critical for maintaining lipid homeostasis and represent potential therapeutic targets for metabolic disorders.[1] Studying these enzymes and pathways in living cells is often complicated by interconnected metabolic networks, cell viability issues, and transport limitations.[3]

Cell-free metabolic engineering provides a powerful alternative by decoupling complex biological processes from the constraints of living cells.[3][4] These systems, typically derived from crude cell lysates, offer an open and controllable environment ideal for rapid prototyping of biosynthetic pathways, quantitative analysis of enzyme kinetics, and high-throughput screening of inhibitors.[5][6][7] By harnessing the transcriptional and translational machinery of a host organism like E. coli in an in vitro setting, researchers can express specific enzymes and reconstruct metabolic pathways with precision.[8][9] This application note provides detailed protocols for preparing a robust E. coli-based cell-free system and using it to perform quantitative enzymatic assays relevant to the study of trans-2-decenoyl-CoA.

Key Applications:

  • Rapid Enzyme Characterization: Efficiently determine kinetic parameters (K_m, V_max, k_cat) for enzymes that utilize or produce trans-2-decenoyl-CoA.

  • Pathway Prototyping and Optimization: Reconstitute and debug segments of the fatty acid metabolism pathway by mixing and matching enzymes expressed in vitro.[10][11]

  • High-Throughput Inhibitor Screening: Screen compound libraries to identify novel inhibitors of key enzymes like trans-2-enoyl-CoA reductase for drug discovery.

  • Metabolic Flux Analysis: Directly measure the flow of metabolites through a specific pathway without interference from competing cellular reactions.[12]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in creating and utilizing cell-free systems for studying trans-2-decenoyl-CoA.

G_Workflow cluster_prep Phase 1: Extract Preparation cluster_reaction Phase 2: Cell-Free Reaction cluster_analysis Phase 3: Data Analysis Culture E. coli Culture Growth Harvest Cell Harvesting Culture->Harvest Lysis Homogenization / Lysis Harvest->Lysis Clarify Centrifugation & Dialysis Lysis->Clarify Setup Reaction Assembly (Extract, Substrate, Energy Source) Clarify->Setup Expression In Vitro Expression (e.g., trans-2-enoyl-CoA Reductase) Setup->Expression Assay Enzymatic Reaction Expression->Assay Quant Quantitative Measurement (e.g., Spectrophotometry, LC-MS) Assay->Quant Analyze Data Interpretation (Kinetics, Inhibition) Quant->Analyze

Caption: General workflow for cell-free system preparation and application.

G_Pathway Simplified β-Oxidation Pathway Highlighting trans-2-decenoyl-CoA FattyAcylCoA Fatty Acyl-CoA (e.g., Decanoyl-CoA) Trans2EnoylCoA trans-2-decenoyl-CoA FattyAcylCoA->Trans2EnoylCoA Acyl-CoA Dehydrogenase Trans2EnoylCoA->FattyAcylCoA trans-2-enoyl-CoA Reductase (TER) [TARGET ENZYME] HydroxyacylCoA 3-Hydroxyacyl-CoA Trans2EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase G_Screening Start Start Prepare Prepare Master Mix: Cell-Free Extract + Enzyme DNA + Energy Source + Buffers Start->Prepare Dispense Dispense Master Mix into 384-well Microplate Prepare->Dispense AddCmpd Add Library Compounds & Controls to Wells Dispense->AddCmpd AddSubstrate Initiate Reaction: Add trans-2-decenoyl-CoA + Cofactor (NADPH) AddCmpd->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Measure Signal (e.g., Absorbance at 340 nm) Incubate->Read Analyze Calculate % Inhibition and Identify Hits Read->Analyze End End Analyze->End

References

Application Notes and Protocols for the Synthesis of Radiolabeled trans-2-Enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Radiolabeled trans-2-enoyl-CoAs are invaluable tools for studying lipid metabolism, enzyme kinetics, and the efficacy of novel therapeutics targeting fatty acid oxidation pathways. This document provides detailed methods for the synthesis of these critical research compounds, focusing on a robust chemo-enzymatic approach. The protocols outlined below describe the synthesis of a radiolabeled saturated fatty acid, its activation to an acyl-CoA, and the subsequent enzymatic dehydrogenation to yield the desired radiolabeled trans-2-enoyl-CoA. Both Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeling strategies are discussed.

I. Overview of the Synthetic Strategy

The synthesis of radiolabeled trans-2-enoyl-CoAs is most effectively achieved through a three-stage chemo-enzymatic pathway. This method combines the precision of chemical synthesis for introducing the radiolabel with the specificity of enzymatic reactions to create the trans-2 double bond.

Synthesis_Overview cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Acyl-CoA Activation cluster_2 Stage 3: Enzymatic Dehydrogenation cluster_3 Purification Radiolabeled_Precursor Radiolabeled Precursor ([¹⁴C]R-COOH or [³H]R-COOH precursor) Radiolabeled_FA Radiolabeled Saturated Fatty Acid Radiolabeled_Precursor->Radiolabeled_FA Chemical Synthesis Radiolabeled_AcylCoA Radiolabeled Acyl-CoA Radiolabeled_FA->Radiolabeled_AcylCoA Acyl-CoA Synthetase or Chemical Method Radiolabeled_EnoylCoA Radiolabeled trans-2-Enoyl-CoA Radiolabeled_AcylCoA->Radiolabeled_EnoylCoA Acyl-CoA Dehydrogenase Purified_Product Purified Product Radiolabeled_EnoylCoA->Purified_Product HPLC

Caption: Chemo-enzymatic synthesis workflow for radiolabeled trans-2-enoyl-CoAs.

II. Data Presentation: Quantitative Summary

The following tables summarize the expected yields and specific activities for the synthesis of [1-¹⁴C]palmitoyl-CoA and its subsequent conversion to [1-¹⁴C]trans-2-hexadecenoyl-CoA.

Table 1: Synthesis of [1-¹⁴C]Palmitoyl-CoA

StepStarting MaterialProductTypical Yield (%)Specific Activity (mCi/mmol)Reference
Chemical Synthesis of Precursor [¹⁴C]KCN[1-¹⁴C]Palmitic Acid~60-7050-60[1]
Acyl-CoA Activation (Chemical) [1-¹⁴C]Palmitic Acid[1-¹⁴C]Palmitoyl-CoA>9045-55[2]
Acyl-CoA Activation (Enzymatic) [1-¹⁴C]Palmitic Acid[1-¹⁴C]Palmitoyl-CoA~9545-55[3]

Table 2: Enzymatic Dehydrogenation to [1-¹⁴C]trans-2-Hexadecenoyl-CoA

Enzyme SourceSubstrateProductConversion Yield (%)Reference
Rhodobacter sphaeroides AcDH[1-¹⁴C]Palmitoyl-CoA[1-¹⁴C]trans-2-Hexadecenoyl-CoA>90[4]
Porcine Liver MCADC8-C16 Acyl-CoAstrans-2-Enoyl-CoAsHigh[5]

III. Experimental Protocols

Protocol 1: Synthesis of [1-¹⁴C]Palmitic Acid

This protocol describes the synthesis of [1-¹⁴C]palmitic acid from a commercially available radiolabeled precursor, [¹⁴C]potassium cyanide.

Materials:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood suitable for radiochemical work, dissolve [¹⁴C]KCN in anhydrous DMSO.

  • Alkylation: Add 1-bromopentadecane to the solution and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol. Reflux the mixture to hydrolyze the nitrile to the carboxylate salt.

  • Acidification and Extraction: Cool the mixture, acidify with concentrated HCl to a pH of ~2. Extract the [1-¹⁴C]palmitic acid with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [1-¹⁴C]palmitic acid.[1]

  • Characterization: Confirm the purity and identity of the product by radio-TLC, HPLC, and mass spectrometry. Determine the specific activity using liquid scintillation counting.

Protocol 2: Synthesis of [1-¹⁴C]Palmitoyl-CoA

This protocol details the activation of the radiolabeled fatty acid to its coenzyme A thioester using a chemical method.[2]

Materials:

  • [1-¹⁴C]Palmitic acid (from Protocol 1)

  • Coenzyme A, free acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • Diethyl ether, anhydrous

  • HPLC system with a C18 column

Procedure:

  • Activation of Fatty Acid: Dissolve [1-¹⁴C]palmitic acid in anhydrous THF. Add CDI and stir at room temperature until the formation of the imidazolide (B1226674) is complete (monitor by TLC).

  • Thioester Formation: In a separate flask, dissolve Coenzyme A in water and adjust the pH to ~8.0 with TEA. Add the activated [1-¹⁴C]palmitoyl-imidazolide solution dropwise to the CoA solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Purification: Purify the [1-¹⁴C]palmitoyl-CoA by preparative reverse-phase HPLC. A common mobile phase system is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).[2]

  • Lyophilization and Storage: Lyophilize the collected fractions containing the product to obtain a stable powder. Store at -80°C.

Protocol 3: Enzymatic Synthesis of [1-¹⁴C]trans-2-Hexadecenoyl-CoA

This protocol describes the enzymatic dehydrogenation of the radiolabeled saturated acyl-CoA to the trans-2-enoyl-CoA using a recombinant acyl-CoA dehydrogenase (AcDH).[4][6]

Materials:

  • [1-¹⁴C]Palmitoyl-CoA (from Protocol 2)

  • Recombinant Acyl-CoA Dehydrogenase (e.g., from Rhodobacter sphaeroides or commercially available medium-chain acyl-CoA dehydrogenase, MCAD)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Ferrocenium hexafluorophosphate (B91526) (or another suitable electron acceptor)

  • Sodium phosphate (B84403) buffer (pH 8.0)

  • Formic acid

  • HPLC system with a C18 column and a radioactivity detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Sodium phosphate buffer (pH 8.0)

    • 10 µM FAD

    • 3 mM Ferrocenium hexafluorophosphate

    • 1 mM [1-¹⁴C]Palmitoyl-CoA

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA dehydrogenase to a final concentration of 1 µM.

  • Incubation: Incubate the reaction at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding a small volume of 50% formic acid.

  • Purification: Purify the [1-¹⁴C]trans-2-hexadecenoyl-CoA using reverse-phase HPLC with online radioactivity detection. The mobile phase can be a gradient of acetonitrile in water with 0.1% formic acid.[2]

  • Quantification and Storage: Quantify the product by measuring its radioactivity and/or UV absorbance at 260 nm. Lyophilize the purified product and store at -80°C.

IV. Visualizations

Signaling Pathway: Fatty Acid β-Oxidation Initiation

Beta_Oxidation AcylCoA Acyl-CoA EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase

Caption: Initial steps of mitochondrial fatty acid β-oxidation.

Experimental Workflow: Chemo-Enzymatic Synthesis

Workflow Start Start: Radiolabeled Precursor Step1 Chemical Synthesis: [¹⁴C]Fatty Acid Start->Step1 Step2 Activation: [¹⁴C]Acyl-CoA Step1->Step2 Step3 Enzymatic Dehydrogenation: [¹⁴C]trans-2-Enoyl-CoA Step2->Step3 Step4 HPLC Purification Step3->Step4 End Final Product Step4->End

Caption: Workflow for the synthesis of radiolabeled trans-2-enoyl-CoA.

V. Notes on Tritium Labeling

For the synthesis of tritium-labeled trans-2-enoyl-CoAs, the radiolabel is typically introduced into the fatty acid precursor. A common method involves the catalytic reduction of a carbon-carbon multiple bond with tritium gas ([³H]₂). For instance, a commercially available unsaturated fatty acid can be reduced with [³H]₂ to produce a [³H]-labeled saturated fatty acid. This tritiated fatty acid can then be used in Protocols 2 and 3 to yield the final [³H]trans-2-enoyl-CoA. It is important to note that the position of the tritium label should be stable and not prone to exchange under the reaction conditions.

VI. Safety Precautions

All manipulations involving radioactive materials must be performed in a designated radioisotope laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All radioactive waste must be disposed of according to institutional and national regulations.

References

Practical Guide to Acyl-CoA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the analysis of acyl-Coenzyme A (acyl-CoA) species using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle, making their accurate quantification crucial for understanding cellular metabolism and in the development of therapeutics for metabolic diseases.

Introduction

Acyl-CoAs are thioester derivatives of Coenzyme A that play a pivotal role as acyl group carriers and donors in a vast array of biochemical reactions. Their analysis, however, is challenging due to their low abundance, inherent instability, and structural diversity. LC-MS/MS has emerged as the premier analytical technique for acyl-CoA analysis, offering high sensitivity and selectivity. This document outlines optimized methods for sample preparation, chromatographic separation, and mass spectrometric detection of a wide range of acyl-CoA species.

Experimental Workflows

The analysis of acyl-CoAs by LC-MS/MS involves a multi-step process, from sample collection to data analysis. The following diagram illustrates a typical workflow.

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., SSA, PCA, Organic Solvent) Tissue->Extraction Quenching Metabolic Quenching Quenching->Tissue SPE Solid-Phase Extraction (SPE) (Optional, for cleanup) Extraction->SPE Reconstitution Reconstitution in LC-MS compatible solvent SPE->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) Integration Peak Integration MS->Integration Quantification Quantification (Internal Standards) Integration->Quantification

Caption: General workflow for acyl-CoA analysis by LC-MS/MS.

Key Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using Sulfosalicylic Acid (SSA)

This protocol is adapted for the efficient extraction of short-chain acyl-CoAs and CoA biosynthetic precursors without the need for solid-phase extraction.[1]

Materials:

  • 5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Internal Standard (e.g., Crotonoyl-CoA)

  • Ice-cold phosphate-buffered saline (PBS)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Sample Collection: For cultured cells, aspirate media and wash cells with ice-cold PBS. For tissue, flash-freeze in liquid nitrogen and grind to a powder.

  • Metabolic Quenching & Lysis: Add 200 µL of ice-cold 5% SSA containing the internal standard to the cell pellet or tissue powder.

  • Homogenization: Vortex thoroughly and incubate on ice for 10 minutes to ensure complete protein precipitation and cell lysis.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.

Protocol 2: Extraction of Long-Chain Acyl-CoAs using Organic Solvents

This method is suitable for the extraction of a broader range of acyl-CoAs, including long-chain species, from tissues.[2]

Materials:

  • 100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile (B52724) (ACN):Isopropanol:Methanol (3:1:1, v/v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize ~40 mg of frozen tissue in 0.5 mL of 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:Isopropanol:Methanol containing the internal standard.[2]

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[2]

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same volume of the organic solvent mixture.

  • Combine and Dry: Combine the supernatants and dry under a stream of nitrogen.[2]

  • Reconstitution: Re-suspend the dried extract in 50 µL of methanol:water (1:1, v/v) and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Parameters

Optimal separation and detection of acyl-CoAs require careful tuning of both the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography

Reversed-phase chromatography is commonly employed for the separation of acyl-CoAs.

LC_Method LC_Parameters LC Parameters Column: C18 or C8 reversed-phase (e.g., 2.1 x 150 mm, 1.7-5 µm) Mobile Phase A: Aqueous buffer with ion-pairing agent or modifier (e.g., 5 mM ammonium (B1175870) acetate) Mobile Phase B: Acetonitrile or Methanol Gradient: Optimized for separation of short- to long-chain species Flow Rate: 0.2 - 0.4 mL/min

Caption: Typical Liquid Chromatography parameters for acyl-CoA analysis.

A common mobile phase composition involves an aqueous component (A) and an organic component (B). For example, Solvent A could be 5 mM ammonium acetate (B1210297) in water, and Solvent B could be 95% acetonitrile with 5% water and 5 mM ammonium acetate.[1]

Tandem Mass Spectrometry

Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[1][2][3]

Ionization and Fragmentation: In positive ion mode, acyl-CoAs readily form protonated molecules [M+H]+. Upon collision-induced dissociation (CID), a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is observed.[3][4] This fragmentation pattern is highly specific and is used for the selective detection of acyl-CoAs.

MS_Fragmentation cluster_precursor Q1: Precursor Ion Selection cluster_fragmentation Q2: Collision Cell (CID) cluster_product Q3: Product Ion Selection Precursor [Acyl-CoA + H]+ Fragment Fragmentation Precursor->Fragment Product1 [Acyl moiety + H]+ Fragment->Product1 Product2 Other Fragments Fragment->Product2

Caption: Schematic of acyl-CoA fragmentation in tandem mass spectrometry.

MRM Transitions: For quantification, two main transitions are often monitored for each acyl-CoA species. The transition of the precursor ion [M+H]+ to the product ion [M-507+H]+ is typically used for quantification due to its high specificity and intensity.[1] A second, confirmatory transition, such as to m/z 428, can also be monitored.[1]

Quantitative Data

The following table summarizes typical MRM transitions for a selection of common acyl-CoAs. Collision energies (CE) and other MS parameters should be optimized for the specific instrument used.

Acyl-CoA SpeciesPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Reference
Acetyl-CoA810.1303.1428.1[1]
Propionyl-CoA824.1317.1428.1[1]
Butyryl-CoA838.2331.1428.1[1]
Succinyl-CoA868.1361.1428.1[1]
Malonyl-CoA854.1347.1-[1]
Palmitoyl-CoA (C16:0)1006.4499.4-[3]
Oleoyl-CoA (C18:1)1032.4525.4-[3]
Stearoyl-CoA (C18:0)1034.4527.4-[3]

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Data Presentation and Analysis

Quantification is typically achieved by generating a calibration curve using authentic standards of each acyl-CoA. The use of a stable isotope-labeled internal standard for each analyte is the gold standard for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.[1] However, a single non-endogenous odd-chain acyl-CoA, such as heptadecanoyl-CoA, is often used as a practical alternative.[2]

The concentration of each acyl-CoA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The LC-MS/MS methods described in this guide provide a robust and sensitive platform for the comprehensive analysis of acyl-CoAs in various biological matrices. Careful attention to sample preparation and optimization of LC and MS parameters are critical for achieving high-quality, reproducible data. These protocols and guidelines should serve as a valuable resource for researchers investigating the role of acyl-CoA metabolism in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Stability of trans-2-Decenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of trans-2-decenedioyl-CoA in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in solution Hydrolysis of the thioester bond Thioesters are susceptible to hydrolysis, which is accelerated by alkaline pH. Ensure the pH of your solution is maintained at or below 7.0. Use of a buffered solution (e.g., phosphate (B84403) buffer at pH 6.0-6.8) is highly recommended.[1][2]
Oxidation of the double bond The trans-2 double bond can be susceptible to oxidation. If not working under anaerobic conditions, consider adding antioxidants such as Butylated Hydroxytoluene (BHT) to your solution at a low concentration (e.g., 1 mM).[3]
Enzymatic degradation If the solution is derived from or contains biological materials (e.g., cell lysates), it may contain enzymes like enoyl-CoA hydratase that can metabolize trans-2-enoyl-CoAs.[4][5] Ensure samples are properly purified or consider using enzyme inhibitors if applicable.
Elevated temperature Higher temperatures can accelerate both hydrolysis and oxidation. Store stock solutions at -80°C and working solutions on ice. Avoid repeated freeze-thaw cycles.
Inconsistent results in stability assays Variable pH of the solution Small fluctuations in pH can significantly impact the rate of hydrolysis. Always use a well-buffered solution and verify the pH before each experiment.
Inconsistent preparation of solutions Ensure accurate and consistent preparation of all solutions, including the concentration of this compound and any additives.
Contamination of reagents Use high-purity reagents and solvents to avoid contaminants that could catalyze degradation.
Precipitation of this compound Low solubility in aqueous buffers Long-chain acyl-CoAs can have limited solubility in purely aqueous solutions. Consider the use of a co-solvent like a small percentage of acetonitrile (B52724) or isopropanol, but be mindful of its potential impact on your experiment.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary non-enzymatic degradation pathway for this compound in an aqueous solution is the hydrolysis of the thioester bond. This reaction is catalyzed by hydroxide (B78521) ions and therefore proceeds more rapidly at higher pH values. The double bond may also be susceptible to oxidation, especially in the presence of oxygen and metal ions. In a biological context, the primary degradation is enzymatic hydration via enoyl-CoA hydratase.[4][5]

Q2: What is the optimal pH for storing this compound solutions?

A2: To minimize hydrolysis, it is recommended to store this compound solutions in a slightly acidic to neutral buffer, ideally between pH 6.0 and 7.0.[1] Avoid alkaline conditions (pH > 7.5) as this will significantly increase the rate of thioester bond cleavage.

Q3: Can I do anything to prevent oxidation of the double bond?

A3: Yes, for unsaturated acyl-CoAs, oxidation can be a concern. Working under an inert atmosphere (e.g., nitrogen or argon) is ideal. Alternatively, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) can help to mitigate oxidation.[3]

Q4: How should I store my stock solutions of this compound?

A4: For long-term storage, it is best to store stock solutions of this compound at -80°C. For short-term use, solutions should be kept on ice to minimize degradation. It is also advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. The disappearance of the peak corresponding to this compound and the appearance of degradation products can be quantified over time. A detailed protocol is provided below.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound in solution under various conditions.

1. Materials and Reagents:

  • This compound

  • Phosphate buffer (e.g., 100 mM KH₂PO₄), adjusted to desired pH values (e.g., 6.0, 7.0, 8.0)[7]

  • Acetonitrile (HPLC grade)[7]

  • Butylated Hydroxytoluene (BHT) (optional, for assessing oxidative stability)[3]

  • Internal standard (e.g., heptadecanoyl-CoA)[7]

  • HPLC system with a C18 column and UV detector (260 nm)[1][7]

2. Preparation of Solutions:

  • Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Store at -80°C in small aliquots.

  • Working Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the buffers of different pH values to be tested. If testing the effect of an antioxidant, add it to the respective working solutions.

  • Internal Standard Solution: Prepare a stock solution of the internal standard in the same buffer.

3. Experimental Procedure:

  • Incubation:

    • To a series of vials, add the working solutions of this compound.

    • Spike each vial with the internal standard to a final concentration.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench any potential enzymatic activity by adding a suitable quenching agent if necessary (e.g., acid or organic solvent).

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a gradient elution method with a mobile phase consisting of a buffered aqueous solution (e.g., 75 mM KH₂PO₄) and an organic solvent like acetonitrile.[7]

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.

    • Record the peak areas for this compound and the internal standard.

4. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

  • Plot the natural logarithm of the concentration of this compound (or the peak area ratio) versus time.

  • The slope of this plot will give the first-order degradation rate constant (k).

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Hypothetical Degradation Rates of this compound under Various Conditions

Condition pH Temperature (°C) Antioxidant (BHT) Degradation Rate Constant (k) (h⁻¹) Half-life (t₁/₂) (h)
16.025None0.01069.3
27.025None0.02527.7
38.025None0.1006.9
47.037None0.05013.9
57.0251 mM0.02330.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates will need to be determined experimentally.

Visualizations

DegradationPathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis High pH Oxidation Oxidation This compound->Oxidation O₂ Enzymatic Hydration Enzymatic Hydration This compound->Enzymatic Hydration Enoyl-CoA Hydratase Decenedioic Acid + CoA-SH Decenedioic Acid + CoA-SH Hydrolysis->Decenedioic Acid + CoA-SH Oxidized Products Oxidized Products Oxidation->Oxidized Products 3-Hydroxydecenedioyl-CoA 3-Hydroxydecenedioyl-CoA Enzymatic Hydration->3-Hydroxydecenedioyl-CoA

Caption: Degradation pathways of this compound.

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Solutions (Buffer, Analyte, IS) incubate Incubate at Controlled Temperature prep_sol->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Processing (Peak Area Ratio) hplc->data calc Calculate Rate Constant & Half-life data->calc

Caption: Workflow for assessing the stability of this compound.

References

troubleshooting low yield in enzymatic synthesis of trans-2-enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during the enzymatic synthesis of trans-2-enoyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of trans-2-enoyl-CoA is significantly lower than expected. What are the primary areas to investigate?

Low yield in the enzymatic synthesis of trans-2-enoyl-CoAs can arise from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: Ensure the enzymes in your synthesis pathway (e.g., Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, or a coupled system) are active and stable under the reaction conditions.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the enzymes.

  • Substrate and Cofactor Availability: Confirm the correct concentrations and purity of the starting acyl-CoA and any necessary cofactors (e.g., FAD, NAD⁺).

  • Presence of Inhibitors: Contaminants in reagents or glassware can inhibit one or more of the enzymes.

  • Product Instability and Degradation: trans-2-enoyl-CoAs can be susceptible to hydrolysis or other forms of degradation.

Q2: How can I determine if one of the enzymes in my synthesis is inactive or has low activity?

To identify a problematic enzyme, it is recommended to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring product formation.

  • Acyl-CoA Dehydrogenase (ACAD) Activity Assay: This assay typically measures the reduction of an electron acceptor coupled to the oxidation of the acyl-CoA substrate.

  • Enoyl-CoA Hydratase (ECH) Activity Assay: This assay often monitors the hydration of a trans-2-enoyl-CoA substrate by measuring the decrease in absorbance at a specific wavelength.

If individual enzyme activities are confirmed to be within the expected range, the issue likely lies within the coupled reaction conditions or the presence of inhibitors.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of trans-2-Enoyl-CoA check_enzymes 1. Assess Individual Enzyme Activity start->check_enzymes acad_assay Perform Acyl-CoA Dehydrogenase Assay check_enzymes->acad_assay Test ACAD ech_assay Perform Enoyl-CoA Hydratase Assay check_enzymes->ech_assay Test ECH activity_ok Enzyme Activity Normal? acad_assay->activity_ok ech_assay->activity_ok check_conditions 2. Optimize Reaction Conditions activity_ok->check_conditions Yes troubleshoot_enzyme Troubleshoot/Replace Inactive Enzyme activity_ok->troubleshoot_enzyme No ph_temp Verify pH, Temperature, and Buffer check_conditions->ph_temp reagent_conc Check Substrate and Cofactor Concentrations check_conditions->reagent_conc conditions_ok Conditions Optimal? ph_temp->conditions_ok reagent_conc->conditions_ok check_inhibitors 3. Investigate Potential Inhibitors conditions_ok->check_inhibitors Yes adjust_conditions Adjust Reaction Parameters conditions_ok->adjust_conditions No reagent_purity Assess Reagent Purity check_inhibitors->reagent_purity contaminants Check for Contaminating Metals or Other Inhibitors check_inhibitors->contaminants inhibitors_present Inhibitors Identified? reagent_purity->inhibitors_present contaminants->inhibitors_present check_product 4. Evaluate Product Stability inhibitors_present->check_product No purify_reagents Purify Reagents or Use Fresh Stock inhibitors_present->purify_reagents Yes degradation_assay Analyze Product Degradation Over Time (e.g., via HPLC) check_product->degradation_assay modify_protocol Modify Purification/ Storage Protocol degradation_assay->modify_protocol Degradation Observed

Caption: A step-by-step workflow for troubleshooting low yield in the enzymatic synthesis of trans-2-enoyl-CoAs.

Q3: What are some common inhibitors that could be affecting my reaction?

Enzyme activity can be hindered by a variety of inhibitors. Consider the following possibilities:

  • Substrate/Product Inhibition: High concentrations of the starting acyl-CoA or the final trans-2-enoyl-CoA product can sometimes inhibit the enzymes in the pathway.

  • Heavy Metal Contamination: Trace amounts of heavy metals from glassware or reagents can denature enzymes.

  • Chelating Agents: Reagents like EDTA can sequester essential metal cofactors required by some enzymes.[1]

  • Incorrect pH or Ionic Strength: Suboptimal buffer conditions can significantly reduce enzyme activity.[2]

  • Other Small Molecules: Depending on the source of your enzymes and reagents, other small molecules could be present that act as inhibitors. For example, sulfites are potent enzyme inhibitors.[2]

Q4: My product seems to be degrading. How can I improve the stability of trans-2-enoyl-CoA?

Acyl-CoA esters can be unstable in aqueous solutions. To minimize degradation:

  • Control pH: Maintain the pH of your solution within a stable range, as extremes in pH can lead to hydrolysis of the thioester bond.

  • Temperature: Store your product at low temperatures (e.g., -20°C or -80°C) to slow down degradation.

  • Use of Additives: In some cases, the addition of certain reagents can improve stability, though this should be empirically tested for your specific application.

  • Storage Vessels: Using glass vials instead of plastic may decrease signal loss and improve sample stability for some CoA metabolites.

Data Summary Tables

Table 1: Optimal Reaction Conditions and Kinetic Parameters for Key Enzymes

ParameterAcyl-CoA Dehydrogenase (Medium Chain)Enoyl-CoA Hydratasetrans-2-Enoyl-CoA Reductase
Optimal pH ~8.0-9.0~8.0~7.5
Optimal Temperature 25-37°C30°C30°C
Substrate(s) Acyl-CoAs (C4-C12)trans-2-Enoyl-CoAstrans-2-Enoyl-CoAs (C4-C16)
Cofactor(s) FADNoneNADPH or NADH
Km (Crotonyl-CoA) --20 µM (NADPH-specific)[3][4]
Km (trans-2-Hexenoyl-CoA) --0.5 µM (NADPH-specific)[3][4]
Km (NADPH) --10 µM[3][4]

Table 2: Common Inhibitors of Enzymes in the Synthesis Pathway

EnzymeInhibitorType of InhibitionReference
Acyl-CoA Dehydrogenase High Acyl-CoA concentrationsSubstrate Inhibition[5]
3-ketoacyl-CoAProduct Inhibition[5]
Enoyl-CoA Hydratase Methylenecyclopropylformyl-CoAIrreversible[6]
3-Octynoyl-CoAIrreversible (ECH2 specific)[6]
trans-2-Enoyl-CoA Reductase ThapsigarginBinds to SERCA2b, which interacts with the reductase[7]
trans-2-Hexenoyl-CoACompetitive (for crotonyl-CoA reduction)[3][4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted for measuring the activity of medium-chain acyl-CoA dehydrogenase.

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6

  • Substrate: 3-phenylpropionyl-CoA

  • Electron Acceptor: Phenazine methosulfate (PMS)

  • Spectrophotometer capable of reading at 308 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and PMS.

  • Add the enzyme sample (e.g., purified enzyme or cell lysate) to the cuvette and mix gently.

  • Initiate the reaction by adding the 3-phenylpropionyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 308 nm, which corresponds to the formation of cinnamoyl-CoA.[1]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of cinnamoyl-CoA.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of crotonyl-CoA.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: Crotonyl-CoA

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette with a 0.1-cm light path containing Assay Buffer and 0.25 mM crotonyl-CoA.

  • Add a small volume (e.g., 10 µL) of the enzyme solution to the cuvette and mix.

  • Immediately monitor the decrease in absorbance at 263 nm at 30°C, which corresponds to the hydration of the enoyl-thioester bond of crotonyl-CoA.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

Protocol 3: Solid-Phase Extraction (SPE) for Purification of trans-2-Enoyl-CoAs

This protocol is a general method for the purification of acyl-CoAs from a reaction mixture.

Materials:

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

Procedure:

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the reaction mixture (supernatant after any protein precipitation) onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution and collect the eluate.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the purified acyl-CoA in a suitable solvent for downstream analysis or storage.

Signaling Pathways and Logical Relationships

Synthesis_Pathway cluster_synthesis Enzymatic Synthesis of trans-2-Enoyl-CoA AcylCoA Acyl-CoA ACAD Acyl-CoA Dehydrogenase AcylCoA->ACAD EnoylCoA trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH HydroxyacylCoA 3-Hydroxyacyl-CoA ACAD->EnoylCoA FAD -> FADH2 ECH->HydroxyacylCoA + H2O

Caption: A simplified pathway for the enzymatic conversion of an acyl-CoA to a 3-hydroxyacyl-CoA, highlighting the formation of the trans-2-enoyl-CoA intermediate.

References

Technical Support Center: Optimizing HPLC Separation of Medium-chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of medium-chain acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Question: What is the best way to extract medium-chain acyl-CoAs from tissues or cells to ensure good recovery and stability?

Answer: A critical step for successful analysis is the rapid quenching of enzymatic activity and efficient extraction.[1] Acyl-CoAs are present in low nanomole amounts in tissues and are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1][2]

A common and effective method involves homogenization of the tissue or cell pellet in a cold buffer, followed by protein precipitation and extraction of the acyl-CoAs.[3] One widely used procedure is a modified Bligh-Dyer method where acyl-CoAs are partitioned into a methanolic aqueous phase.[1] Another approach involves extraction with buffered 2-propanol followed by acetonitrile (B52724).[1][3] To improve recovery, an internal standard, such as heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA), should be added during the initial homogenization step.[1][2] For reconstitution of the dried extract, methanol (B129727) has been shown to provide the best stability for acyl-CoAs over time.[2]

Question: My acyl-CoA recovery is low. What are the potential causes and solutions?

Answer: Low recovery of acyl-CoAs can be attributed to several factors during the extraction process. Incomplete cell lysis, degradation of acyl-CoAs by endogenous enzymes, or inefficient extraction into the solvent phase are common culprits.

Troubleshooting Low Recovery:

  • Ensure Rapid Quenching: Immediately process or freeze samples at -80°C to halt enzymatic activity.[4]

  • Optimize Homogenization: Ensure complete homogenization of the tissue or cell pellet to release the acyl-CoAs.

  • Internal Standard: Use an appropriate odd-chain acyl-CoA internal standard (e.g., C15:0-CoA or C17:0-CoA) added at the beginning of the extraction to monitor and correct for recovery losses.[2][5]

  • Solvent Selection: Ensure the correct composition and pH of extraction solvents. Methanol-based extraction is often effective.[2][6]

  • Solid-Phase Extraction (SPE): For cleaner samples and improved recovery, consider using an oligonucleotide purification column or a C18 SPE cartridge after the initial extraction.[3]

HPLC Separation & Optimization

Question: I am seeing poor peak shape (e.g., tailing, broadening) for my medium-chain acyl-CoA standards. What could be the cause?

Answer: Poor peak shape is a common issue in HPLC and can be particularly prevalent with phosphorylated compounds like acyl-CoAs. The primary causes are often related to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the sample solvent.

Troubleshooting Poor Peak Shape:

  • Column Choice: Standard C18 columns are widely used.[1] However, interactions between the phosphate (B84403) groups of the acyl-CoA moiety and residual silanols on the silica (B1680970) backbone of the column can cause peak tailing. Using a column with end-capping or a different stationary phase (e.g., C8) may improve peak shape.[7]

  • Mobile Phase pH: The pH of the mobile phase is critical. A slightly acidic mobile phase (pH 4-5) can suppress the ionization of residual silanols on the column, reducing peak tailing.[8] Phosphate buffers are often used for this purpose.[8]

  • Sample Solvent: Dissolving the sample in a solvent that is stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Column Contamination: Adsorption of sample components on the column frit or the top of the column can lead to peak distortion and increased backpressure.[10] Using a guard column can help protect the analytical column.[11]

Question: How do I optimize the gradient elution for separating a mixture of medium-chain acyl-CoAs?

Answer: Gradient elution is necessary to separate a mixture of acyl-CoAs with varying chain lengths.[1] The goal is to achieve baseline separation of all analytes in a reasonable run time. A typical approach starts with a "scouting gradient" to determine the approximate elution conditions for your compounds of interest.

Steps for Gradient Optimization:

  • Scouting Gradient: Start with a broad linear gradient, for example, from 5% to 95% acetonitrile in an aqueous buffer over 20-30 minutes.[12] This will show you the retention time window where your medium-chain acyl-CoAs elute.

  • Adjust Gradient Slope: If peaks are crowded together, you need to "stretch out" that portion of the gradient by making the slope shallower (i.e., increase the time over which the organic solvent concentration changes).[13]

  • Refine Initial and Final Conditions: Adjust the initial and final percentages of the organic solvent to bracket the elution of your first and last peaks of interest. This avoids wasting time at the beginning and end of the run where no analytes are eluting.[14]

  • Consider a Segmented Gradient: A linear gradient is not always optimal. A segmented (or multi-step) gradient, which uses different slopes throughout the run, can be effective for improving separation between closely eluting peaks.[12]

Question: I'm observing a drifting baseline during my gradient run. What can I do to fix this?

Answer: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components as their proportions change.[14]

Troubleshooting Baseline Drift:

  • High-Purity Solvents: Use HPLC-grade or LC-MS grade solvents and reagents to minimize impurities that can contribute to baseline noise and drift.

  • Wavelength Selection: If possible, choose a detection wavelength where the mobile phase solvents have low absorbance. For acyl-CoAs, detection is typically done at 260 nm, corresponding to the adenine (B156593) moiety.[1]

  • Mobile Phase Preparation: Ensure your mobile phase components are thoroughly mixed and degassed to prevent bubble formation, which can cause baseline instability.[10]

  • Detector Settings: If using a diode-array detector, a reference wavelength can be set to compensate for background absorbance changes.[14]

Data Presentation

Table 1: HPLC Column and Mobile Phase Parameters for Medium-Chain Acyl-CoA Separation

ParameterRecommended SpecificationRationale
Column Type Reversed-Phase C18 or C8C18 is the most common stationary phase, providing good retention for acyl-CoAs. C8 may offer different selectivity.[1]
Particle Size 3 µm or 5 µmSmaller particles provide higher efficiency but also higher backpressure. 5 µm is a good starting point for standard HPLC.[15]
Column Dimensions 4.6 mm ID x 150 mm or 250 mm LengthStandard analytical dimensions. Longer columns provide better resolution for complex mixtures.[15]
Mobile Phase A Aqueous Buffer (e.g., 10-75 mM Potassium Phosphate or Ammonium Acetate)Buffers are used to control pH and improve peak shape.[1][2][3]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[12][16]
pH 4.5 - 6.8A slightly acidic pH helps to suppress silanol (B1196071) activity and improve peak shape for the phosphorylated acyl-CoAs.[2][3][8]

Table 2: Example Gradient Elution Programs for Medium-Chain Acyl-CoA Analysis

Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Acetonitrile)Reference
Method 1: General Purpose [2]
08020
150100
22.50100
22.518020
308020
Method 2: Enhanced Resolution [3]
05644
805050

Note: These are example gradients and should be optimized for your specific application, column, and HPLC system.

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described by Golovko MY et al. (2004) and others.[1][3]

  • Homogenization: Weigh a frozen, powdered tissue sample (~50-100 mg) and homogenize it in 2 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) containing an appropriate amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[1]

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[1]

  • Precipitation and Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[1]

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes.[1]

  • Collection: Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Dilution: Dilute the extract with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[1]

  • Solid-Phase Extraction (Optional but Recommended): Load the diluted extract onto an oligonucleotide purification column or a C18 SPE cartridge. Wash the column and then elute the acyl-CoAs with 2-propanol.[3]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol or the initial mobile phase for HPLC analysis.[2]

Protocol 2: HPLC Analysis of Medium-Chain Acyl-CoAs

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 35-40°C.[1][17]

  • Mobile Phase A: 75 mM KH₂PO₄, pH adjusted to 4.9.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient Program: See Table 2 for example gradients. Optimize as needed.

  • Flow Rate: 0.5 - 1.0 mL/min.[1][8]

  • Injection Volume: 10 - 50 µL.

  • Detection: Monitor the eluent at 260 nm.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenize Homogenization with Internal Standard Tissue->Homogenize Extract Solvent Extraction (e.g., 2-Propanol/ACN) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Initial Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection (260 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_workflow cluster_solutions Start Poor Peak Shape (Tailing/Broadening)? Check_pH Is Mobile Phase pH Acidic? Start->Check_pH Sol_pH Adjust Mobile Phase pH (e.g., pH 4.5-5.5) Sol_Col Use End-capped Column or Different Phase (C8) Sol_Solvent Dissolve Sample in Initial Mobile Phase Sol_Guard Install/Replace Guard Column Check_pH->Sol_pH No Check_Col Is Column Appropriate? Check_pH->Check_Col Yes Check_Col->Sol_Col No Check_Solvent Is Sample Solvent Matching Mobile Phase? Check_Col->Check_Solvent Yes Check_Solvent->Sol_Solvent No Check_Contam Is Column Contaminated? Check_Solvent->Check_Contam Yes Check_Contam->Sol_Guard Yes

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Mass Spectrometric Identification of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric identification of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate acyl-CoA isomers using standard mass spectrometry?

A1: Acyl-CoA isomers possess the same molecular formula and therefore have identical mass-to-charge ratios (m/z). Conventional mass spectrometry separates ions based on their m/z, rendering isomers indistinguishable. The primary challenge lies in overcoming this limitation to achieve accurate identification and quantification of individual isomers, which can have distinct biological roles.

Q2: What are the most common strategies to resolve acyl-CoA isomers?

A2: The most successful strategies employ one or a combination of the following techniques:

  • Chromatographic Separation: Utilizing advanced liquid chromatography techniques like Ultra-Performance Liquid Chromatography (UPLC) to physically separate isomers before they enter the mass spectrometer.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Inducing fragmentation of the isomer ions and analyzing the resulting product ion spectra. Subtle differences in fragmentation patterns can sometimes be used for differentiation.

  • Ion Mobility Spectrometry (IMS): Separating ions based on their size, shape, and charge in the gas phase. Isomers often have different three-dimensional structures, leading to different drift times in an ion mobility cell.

Q3: My acyl-CoA isomers are co-eluting during liquid chromatography. What can I do?

A3: Co-elution is a common problem. Here are some troubleshooting steps:

  • Optimize the Gradient: A shallower, longer gradient can improve the separation of closely eluting compounds.

  • Change the Stationary Phase: Switching to a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) can alter selectivity and improve resolution.

  • Modify the Mobile Phase: Adjusting the pH or using ion-pairing reagents can enhance separation.[1] However, be cautious as ion-pairing reagents can cause ion suppression in the mass spectrometer.

  • Consider 2D-LC: For very complex mixtures, two-dimensional liquid chromatography provides significantly higher resolving power.

Q4: I don't see any differences in the MS/MS fragmentation patterns of my isomers. Is this normal?

A4: Yes, this is a frequent challenge. Most acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and a product ion at m/z 428, which represents the phosphoadenosine part of CoA. The fragmentation of the acyl chain itself might not be prominent or differ significantly between isomers, especially for positional or branched-chain isomers. In such cases, chromatographic separation or ion mobility spectrometry is essential for differentiation.

Q5: What is ion mobility spectrometry (IMS) and how does it help in identifying acyl-CoA isomers?

A5: Ion mobility spectrometry is a technique that separates ions in the gas phase based on their drift time through a gas-filled chamber under the influence of an electric field. This drift time is related to the ion's collision cross section (CCS), which is a measure of its size and shape. Isomers with different structures will have different CCS values and can therefore be separated by IMS, even if they have the same m/z. This provides an additional dimension of separation to liquid chromatography and mass spectrometry.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Signal Intensity for Acyl-CoAs
  • Possible Cause: Adsorption of the analytes to the LC system or column.

  • Troubleshooting Steps:

    • Column Conditioning: Ensure the column is properly conditioned.

    • Phosphoric Acid Wash: Incorporate a wash step with 0.1% phosphoric acid between injections to mitigate poor chromatographic performance and signal loss for phosphorylated molecules.[3][4]

    • Check for Metal Contamination: Acyl-CoAs can chelate with metal ions. Use metal-free vials and consider adding a chelating agent like EDTA to your sample preparation workflow.

Issue 2: Inconsistent Quantification and Poor Reproducibility
  • Possible Cause: Instability of acyl-CoA thioesters in the sample or during extraction.

  • Troubleshooting Steps:

    • Maintain Cold Temperatures: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.

    • Use Appropriate Solvents: Reconstitute dried extracts in methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to improve stability.[5]

    • Internal Standards: Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA that is not present in the sample to normalize for extraction efficiency and matrix effects.

Issue 3: Matrix Effects and Ion Suppression
  • Possible Cause: Co-elution of matrix components that interfere with the ionization of the target analytes.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.

    • Enhance Chromatographic Separation: A better separation will move the analytes of interest away from the bulk of the matrix components.

    • Dilute the Sample: If the concentration of your analytes is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

Data Presentation

Table 1: Quantitative Abundance of Acyl-CoA Species in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7.5~2.5
C18:1-CoA-~10~3
C24:0-CoA-~15~0.5
C24:1-CoA-~10~0.2

Data synthesized from literature.[5]

Table 2: Example UPLC Retention Times for Short-Chain Acyl-CoA Isomers

Acyl-CoA Isomer Pairn-butyryl-CoA (min)isobutyryl-CoA (min)n-valeryl-CoA (min)isovaleryl-CoA (min)2-methylbutyryl-CoA (min)
Retention Time 9.89.510.510.210.3

Illustrative data based on published separations. Actual retention times will vary depending on the specific UPLC system, column, and gradient conditions. A UPLC-MS/MS method has been reported to successfully separate these isomeric species.[1][2]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol in water (with internal standard)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add a sufficient volume of ice-cold 80% methanol (containing your internal standard) to the cells. For a 10 cm plate, 1 mL is typically used.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: UPLC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers

This is a general workflow for the chromatographic separation and mass spectrometric detection of short-chain acyl-CoA isomers.[1][2][6]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A shallow gradient optimized for the separation of the target isomers. For example:

    • Start at 20% B.

    • Increase to 45% B over 3 minutes.

    • Followed by a wash and re-equilibration step.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion. The most abundant fragment is typically from the neutral loss of the phosphorylate ADP moiety (M-507).

  • Optimization: Optimize cone voltage and collision energy for each acyl-CoA to maximize signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Cell Harvesting sp2 Lysis & Extraction (Cold 80% Methanol) sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Drying & Reconstitution sp4->sp5 a1 UPLC Separation (Isomer Resolution) sp5->a1 a2 Mass Spectrometry (ESI+) a1->a2 a3 Tandem MS (MRM) (Detection & Quantification) a2->a3 dp1 Peak Integration a3->dp1 dp2 Quantification (Internal Standard Normalization) dp1->dp2

Caption: Experimental workflow for acyl-CoA isomer analysis.

isomer_challenge isomers Acyl-CoA Isomers (e.g., n-butyryl-CoA, isobutyryl-CoA) ms Mass Spectrometer isomers->ms Identical Mass indistinguishable Indistinguishable Signal (Same m/z) ms->indistinguishable

Caption: The core challenge of acyl-CoA isomer identification by MS.

solution_pathway start Mixture of Acyl-CoA Isomers lc Liquid Chromatography (Separation by Polarity) start->lc ims Ion Mobility Spectrometry (Separation by Shape/Size - CCS) lc->ims Separated in Time ms Mass Spectrometry (Detection by m/z) ims->ms Separated by Drift Time result Resolved Isomers ms->result

Caption: Logical workflow for resolving isomers using LC-IMS-MS.

References

overcoming matrix effects in acyl-CoA extraction from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome matrix effects during the extraction and analysis of acyl-CoAs from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in acyl-CoA analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix. In the context of acyl-CoA analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), these effects primarily manifest as ion suppression , where molecules from the biological matrix (e.g., phospholipids (B1166683), salts, detergents) interfere with the ionization of acyl-CoAs in the MS source, leading to a decreased signal and inaccurate quantification. Conversely, ion enhancement can also occur but is less common. Tissues, being complex biological samples, contain a high concentration of potential interferences, making matrix effects a critical challenge for accurate acyl-CoA measurement.

Q2: How can I determine if my acyl-CoA measurements are being affected by matrix effects?

A: The most common method to quantify matrix effects is the post-extraction addition assay . This involves comparing the signal response of an analyte in a clean solution to its response in a sample extract from which the analyte has been removed or is not naturally present.

The matrix factor (MF) is calculated as follows:

  • MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in pure solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The matrix effect percentage is often expressed as (MF - 1) x 100% .

Q3: What are the primary sources of matrix effects in tissue samples?

A: The main culprits are components of the biological matrix that are co-extracted with the acyl-CoAs. For tissue homogenates, these include:

  • Phospholipids: Abundant in cell membranes, they are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from homogenization buffers can accumulate in the MS source, leading to signal instability and suppression.

  • Detergents: If used for cell lysis, detergents can suppress the analyte signal.

  • Endogenous Metabolites: Other small molecules present at high concentrations can co-elute and compete with acyl-CoAs for ionization.

Troubleshooting Guide

Issue 1: Low recovery of acyl-CoAs and/or significant ion suppression.

This is the most common problem and typically points to an inadequate sample cleanup procedure. The choice of extraction method is critical for removing interfering matrix components.

Solution: Optimize your sample preparation protocol. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent (like acetonitrile (B52724) or methanol) or an acid (like perchloric acid) to the tissue homogenate to precipitate proteins. While fast, it is the least effective at removing non-protein matrix components like phospholipids and is often associated with the strongest matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE uses two immiscible liquid phases to separate analytes from interferences based on their differential solubility. For acyl-CoAs, a common approach involves an acidic aqueous phase and an organic phase (e.g., butanol/methanol). LLE offers better cleanup than PPT but can be more time-consuming.

  • Solid-Phase Extraction (SPE): SPE is widely considered the most effective method for minimizing matrix effects in acyl-CoA analysis. It uses a solid sorbent to selectively bind either the acyl-CoAs or the matrix interferences. Weak anion exchange or mixed-mode cartridges are often used to retain the negatively charged acyl-CoAs while phospholipids and neutral molecules are washed away.

The following table summarizes typical performance data for the different extraction methods when applied to tissue samples for acyl-CoA analysis.

Extraction MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 75-90%-50% to -80% (Suppression)Fast, simple, inexpensiveHigh matrix effects, low selectivity
Liquid-Liquid Extraction (LLE) 80-95%-20% to -40% (Suppression)Better cleanup than PPTMore labor-intensive, solvent waste
Solid-Phase Extraction (SPE) >90%< -15% (Suppression)Excellent cleanup, high selectivity, automation-friendlyHigher cost, requires method development

Note: Values are approximate and can vary significantly based on tissue type, specific protocol, and analyte.

Issue 2: Poor chromatographic peak shape and retention time instability.

Solution: This can be caused by residual matrix components interacting with the analytical column or by issues with the mobile phase.

  • Improve Sample Cleanup: Employ SPE to more thoroughly remove matrix components that can affect chromatography.

  • Optimize Chromatography:

    • Use a Guard Column: This protects your analytical column from irreversible binding of matrix components.

    • Mobile Phase Additives: The use of an ion-pairing agent like tributylamine (B1682462) or a volatile buffer system is often necessary for good peak shape and retention of polar acyl-CoAs.

    • Gradient Optimization: Ensure your LC gradient is sufficient to elute late-eluting matrix components before the next injection, preventing carryover.

Experimental Protocols

Protocol: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline for weak anion-exchange SPE. It must be optimized for your specific application and cartridge type.

  • Sample Preparation: Homogenize the tissue sample in a suitable buffer and precipitate proteins using an appropriate method (e.g., addition of cold acetonitrile). Centrifuge to pellet the protein.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., a weak anion exchanger) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of the initial mobile phase or an appropriate aqueous buffer.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. Ensure the flow rate is slow and steady (~1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with a weak solvent to remove neutral and weakly bound interferences (e.g., 1 mL of equilibration buffer).

    • Wash the cartridge with a stronger organic solvent (e.g., 1 mL of methanol) to elute hydrophobic interferences like phospholipids. This step is crucial for minimizing matrix effects.

  • Elution (Analyte Collection): Elute the bound acyl-CoAs using a solvent containing a counter-ion to disrupt the ionic interaction with the sorbent (e.g., 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visual Workflows

Acyl_CoA_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) Cleanup cluster_2 Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize PPT Protein Precipitation (e.g., Acetonitrile) Homogenize->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 2. Load Supernatant Supernatant->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Interferences (e.g., Methanol) Load->Wash Elute 4. Elute Acyl-CoAs (e.g., NH4OH in Methanol) Wash->Elute Eluate Purified Eluate Elute->Eluate Dry Dry Down Eluate->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Acyl-CoA extraction and cleanup using SPE.

Matrix_Effect_Concept cluster_ideal Ideal Condition (No Matrix) cluster_real Real Condition (With Matrix) ESI_Source_Ideal MS Ion Source Signal_Ideal Strong Signal ESI_Source_Ideal->Signal_Ideal Analyte_Ideal Acyl-CoA Analyte_Ideal->ESI_Source_Ideal Ionizes Efficiently ESI_Source_Real MS Ion Source Signal_Real Suppressed Signal ESI_Source_Real->Signal_Real Analyte_Real Acyl-CoA Analyte_Real->ESI_Source_Real Competes for Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_Source_Real

Caption: Conceptual diagram of ion suppression (matrix effect).

Technical Support Center: In Vitro Fatty Acid Oxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro fatty acid oxidation (FAO) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental conditions and ensure robust, reproducible data.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro fatty acid oxidation assays in a simple question-and-answer format.

Question 1: Why am I observing high variability between my replicate wells?

High variability can mask true experimental effects. Several factors can contribute to this issue.[1]

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing. The optimal seeding density is cell-type dependent and should be determined empirically to achieve an even monolayer for adherent cells.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is best to avoid using these wells for experimental samples. Filling them with sterile water or phosphate-buffered saline (PBS) can help create a humidity barrier, which is especially important for longer incubation periods.[1]

  • Inconsistent Washing Steps: Perform washing steps gently to avoid detaching cells. A multichannel pipette should be used to add and remove media consistently. Aspirate media from the side of the well to minimize cell disturbance.[1]

  • Pipetting Errors: Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to prevent the introduction of bubbles, which can interfere with optical readings.[1]

Question 2: My cells show a very low fatty acid oxidation rate (e.g., low Oxygen Consumption Rate (OCR) response). How can I increase the signal?

A low FAO rate can be due to several factors, ranging from suboptimal assay conditions to the inherent metabolic phenotype of the cells.

  • Sub-optimal Substrate or Cofactor Concentrations: The concentration of the fatty acid substrate (e.g., palmitate-BSA) and L-carnitine should be titrated. A typical starting range for palmitate-BSA is 50-200 µM.[1][2] L-carnitine is often used at 0.5 mM but may require optimization depending on the cell type.[1][2]

  • Competition from Other Substrates: To enhance reliance on FAO, deplete endogenous energy stores by pre-incubating cells in a low-glucose, low-serum medium.[1][2] This "cell priming" step can upregulate the cells' capacity to oxidize fatty acids.[1]

  • Low Mitochondrial Capacity: Titrate the concentration of an uncoupler like FCCP to determine the optimal concentration for maximal respiration. The dose-response for FCCP is often bell-shaped. Note that BSA can bind FCCP, so higher concentrations may be needed in FAO assays.[2]

  • Insufficient Cell Number: Increase the cell seeding density, ensuring that the cells do not become over-confluent, which can negatively impact their metabolic function.[1]

Question 3: The inhibitory effect of Etomoxir is weak or inconsistent. What could be the reason?

Etomoxir is a commonly used inhibitor of CPT1, the rate-limiting enzyme in long-chain fatty acid oxidation.[3][4]

  • Sub-optimal Etomoxir Concentration or Incubation Time: Titrate the Etomoxir concentration. To avoid off-target effects, the final concentration should generally not exceed 40 µM.[1][2] Pre-incubate cells with Etomoxir for at least 15 minutes before adding the fatty acid substrate.[1][5]

  • Presence of High Serum or BSA: The efficacy of Etomoxir can be reduced in the presence of high concentrations of serum and BSA.[2][6] To maximize inhibition, Etomoxir can be pre-incubated in FA-Free Media prior to the addition of the fatty acid substrate.[2]

  • Oxidation of Other Substrates: Ensure the assay medium is optimized to favor fatty acid oxidation. High levels of glucose or glutamine can allow cells to bypass the block in FAO.[1]

Frequently Asked Questions (FAQs)

What is the purpose of the glucose deprivation step?

A glucose deprivation step, typically performed overnight, increases the cell's dependence on fatty acid oxidation for energy production. By reducing the availability of glucose, the cells are primed to utilize fatty acids as their primary fuel source, which can enhance the signal in an FAO assay.[1][2]

How do I prepare the fatty acid-BSA conjugate?

The conjugation of fatty acids like palmitate or oleate (B1233923) to bovine serum albumin (BSA) is crucial for their solubility in aqueous assay media.[7] A common method involves dissolving sodium palmitate in heated water and then adding it to a warm BSA solution.[8] The molar ratio of fatty acid to BSA is important; a 6:1 ratio of palmitate to BSA is frequently used.[9] Ready-to-use solutions are also commercially available.[8]

What are the key differences between measuring complete and incomplete fatty acid oxidation?

Complete fatty acid oxidation results in the production of CO2 and water.[7][10] Assays measuring the production of radiolabeled CO2 from a labeled fatty acid substrate quantify the rate of complete oxidation.[7] Incomplete fatty acid oxidation results in the accumulation of acid-soluble metabolites (ASMs), which are intermediates of the β-oxidation process.[3][11] Measuring the ratio of ASMs to CO2 can provide an indication of β-oxidative efficiency.[11]

Can I use permeabilized cells for my FAO assay?

Yes, using permeabilized cells is a valid approach. Permeabilizing the cell membrane with agents like digitonin (B1670571) allows for the direct delivery of substrates and cofactors to the mitochondria, bypassing plasma membrane transport.[12] This method can be particularly useful for studying mitochondrial function with a smaller amount of cellular material.[12]

Experimental Protocols & Data

Table 1: Typical Reagent Concentrations for In Vitro FAO Assays
ReagentTypical Concentration RangeKey Considerations
Fatty Acid Substrate (e.g., Palmitate-BSA)50 - 200 µMOptimal concentration is cell-type dependent and should be determined by titration.[1][2]
L-Carnitine0.5 mMMay require optimization for different cell types.[1][2]
Etomoxir (CPT1 Inhibitor)5 - 40 µMHigher concentrations (>40 µM) may have off-target effects.[2][13] Efficacy can be reduced by high serum/BSA.[2]
FCCP (Uncoupler)Varies (Titration required)Exhibits a bell-shaped dose-response curve. Higher concentrations may be needed in the presence of BSA.[1][2]
Glucose (in assay medium)0.5 - 2.5 mMLower concentrations promote reliance on FAO.[1][2]
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay

This protocol provides a general workflow for measuring FAO-driven respiration in adherent cells using a Seahorse XF Analyzer.[1]

  • Cell Seeding: Seed cells in an XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Priming (Day Before Assay): Replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 0.5 mM carnitine, and 1% FBS) and incubate overnight. This step helps to increase the cells' reliance on exogenous fatty acids.[1][2]

  • Assay Day - Cell Preparation:

    • Wash the cells once or twice with pre-warmed FAO Assay Medium (e.g., Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, pH 7.4).[1]

    • Add the final volume of FAO Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.[1]

  • Assay Execution:

    • Pre-treat relevant wells with Etomoxir (or vehicle) approximately 15 minutes before starting the assay in the analyzer.[1][5]

    • Load the sensor cartridge with compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) and calibrate it.

    • Run the assay according to the manufacturer's instructions, measuring the oxygen consumption rate (OCR) before and after the injection of the fatty acid substrate and other compounds.

Protocol 2: Radiolabeled Fatty Acid Oxidation Assay

This protocol outlines the measurement of FAO by quantifying the production of radiolabeled byproducts from a radiolabeled fatty acid substrate.[7][10]

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Substrate Preparation: Prepare the reaction mixture containing a radiolabeled fatty acid (e.g., [1-14C]palmitate) complexed with BSA. The specific activity should be optimized for the experiment.[7]

  • Incubation: Remove the growth medium from the cells and add the reaction mixture. Incubate at 37°C for a defined period (e.g., 2 hours).

  • Measurement of Complete Oxidation (14CO2):

    • After incubation, add perchloric acid to stop the reaction and lyse the cells.

    • Capture the released 14CO2 in a trapping agent (e.g., a filter paper soaked in NaOH) placed in the well or a sealed flask system.

    • Quantify the radioactivity on the filter paper using a scintillation counter.

  • Measurement of Incomplete Oxidation (Acid-Soluble Metabolites - ASMs):

    • After stopping the reaction with perchloric acid, centrifuge the samples to pellet the precipitated, unoxidized fatty acids.[7]

    • The supernatant contains the radiolabeled ASMs.

    • Quantify the radioactivity in an aliquot of the supernatant using a scintillation counter.

Visualizations

Troubleshooting_Workflow Start Assay Issue Identified High_Variability High Variability Between Replicates? Start->High_Variability Low_Signal Low FAO Signal? High_Variability->Low_Signal No Check_Seeding Review Cell Seeding Protocol & Density High_Variability->Check_Seeding Yes Inhibitor_Issue Weak Inhibitor Effect? Low_Signal->Inhibitor_Issue No Optimize_Substrates Titrate Fatty Acid & L-Carnitine Conc. Low_Signal->Optimize_Substrates Yes Optimize_Inhibitor Titrate Inhibitor Conc. & Incubation Time Inhibitor_Issue->Optimize_Inhibitor Yes End Assay Optimized Inhibitor_Issue->End No Check_Plating Address Edge Effects & Pipetting Technique Check_Seeding->Check_Plating Check_Plating->End Deplete_Glucose Implement Glucose Deprivation Step Optimize_Substrates->Deplete_Glucose Deplete_Glucose->End Check_Medium Ensure Low Glucose/ Serum in Assay Medium Optimize_Inhibitor->Check_Medium Check_Medium->End

References

strategies to increase the sensitivity of trans-2-enoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection and quantification of trans-2-enoyl-CoA.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Detectable Signal for trans-2-enoyl-CoA in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Suboptimal Sample Preparation: Acyl-CoAs are prone to degradation. The choice of extraction solvent and deproteinization agent is critical for good recovery.

    • Solution: Employ an optimized extraction protocol. Extraction with 2.5% sulfosalicylic acid (SSA) has been shown to yield higher recovery of short-chain acyl-CoAs compared to methods using trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[1] Consider using a quenching solution like cold aqueous perchloric acid or sulfosalicylic acid to rapidly stop enzymatic activity.[2] For tissue samples, homogenization in a buffered solution containing isopropanol (B130326) can be effective.[2]

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can vary depending on the mass spectrometry settings.

    • Solution: Optimize your mass spectrometer settings. Positive ion mode is generally more sensitive for the detection of short-chain acyl-CoAs.[1][3] Perform direct infusion of a trans-2-enoyl-CoA standard to optimize parameters such as declustering potential and collision energy.

  • Poor Chromatographic Separation: Co-elution with other molecules can lead to ion suppression and a reduced signal.

    • Solution: Use a suitable HPLC column and gradient. A C18 reversed-phase column is commonly used for acyl-CoA analysis.[4][5] A gradient elution with a mobile phase containing an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) can effectively separate different acyl-CoA species.[4][6]

  • Analyte Instability: Acyl-CoAs are unstable in aqueous solutions and can degrade over time, even when stored at 4°C.[4][7]

    • Solution: Minimize the time between sample preparation and analysis. Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C.[8] Reconstitute dried samples in a solution that ensures stability, such as methanol (B129727).[4]

Issue 2: High Variability Between Replicate Measurements

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Minor variations in the extraction procedure can lead to significant differences in acyl-CoA recovery.

    • Solution: Standardize your sample preparation protocol. Ensure consistent timing for each step, use pre-chilled solvents and tubes, and vortex or sonicate to ensure homogeneity.[8] The use of an internal standard, such as heptadecanoyl-CoA, is crucial for normalizing variations in extraction efficiency and instrument response.[2]

  • Matrix Effects: Components of the biological sample can interfere with the ionization of the target analyte, leading to inconsistent results.

    • Solution: Optimize the sample cleanup process. While SPE can lead to the loss of some analytes, it may be necessary for complex matrices.[1] Alternatively, methods that do not require SPE, such as the SSA precipitation method, can minimize matrix effects while preserving analyte recovery.[1]

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can contribute to variability.

    • Solution: Regularly check the performance of your instrument using a standard mixture of acyl-CoAs. Monitor for consistent retention times and peak areas.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trans-2-enoyl-CoA?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of acyl-CoAs, including trans-2-enoyl-CoA.[1] LC-MS/MS-based methods can achieve limits of detection in the low femtomole range.[9]

Q2: How can I improve the recovery of trans-2-enoyl-CoA during sample extraction?

A2: To improve recovery, it is crucial to use an appropriate extraction method. A method utilizing 2.5% sulfosalicylic acid (SSA) for deproteinization has been shown to result in significantly higher recovery of short-chain acyl-CoAs compared to methods that use trichloroacetic acid (TCA) and subsequent solid-phase extraction (SPE).[1] For instance, the recovery of malonyl-CoA and acetyl-CoA was notably higher with the SSA method.[1]

Q3: Are there any enzymatic assays available for the detection of trans-2-enoyl-CoA?

A3: Yes, enzymatic assays can be used to determine the concentration of trans-2-enoyl-CoA esters in tissue samples.[10] One such method involves the stoichiometric oxidation of acyl esters to 3-keto-acyl-CoAs using 3-hydroxyacyl-CoA dehydrogenase in the presence of enoyl-CoA hydratase. The NADH produced in this reaction can then be amplified and detected fluorometrically, allowing for measurement at the picomole level.[10] Another approach involves directly quantifying the production of 2-hexadecenoyl-CoA from palmitoyl-CoA using HPLC to determine very-long-chain acyl-CoA dehydrogenase (VLCAD) activity.[11]

Q4: Can fluorescent probes be used to detect acyl-CoAs?

A4: While there are fluorescent probes available for detecting related molecules like acetyl-CoA, specific probes for directly detecting trans-2-enoyl-CoA are less common.[12] Some methods use derivatization with a fluorescent tag, such as chloroacetaldehyde (B151913) to form fluorescent etheno-CoA derivatives, which can then be separated by HPLC and detected fluorometrically.[2] This method is reported to detect acyl-CoA esters down to concentrations as low as 6 fmol.[2]

Q5: What are the key considerations for sample preparation to ensure the stability of trans-2-enoyl-CoA?

A5: Acyl-CoAs are chemically unstable, particularly in aqueous solutions.[4][7] Key considerations for sample preparation include:

  • Rapid Quenching: Immediately stop all enzymatic reactions by using ice-cold solutions and rapid deproteinization.[2][8]

  • Optimized Extraction Solvents: Use solvents that have been shown to provide good stability. For example, a study found that certain extraction solvents can maintain the stability of acyl-CoA standards at 4°C for over 48 hours.[5][7]

  • Proper Storage: Store extracts at -80°C to minimize degradation.[8]

  • Appropriate Reconstitution Solvent: After drying, reconstitute samples in a non-aqueous solvent like methanol to improve stability before injection into the LC-MS/MS system.[4]

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Detection Methods
MethodLimit of Detection (LOD)Key AdvantagesKey Disadvantages
LC-MS/MS 1-5 fmol[9]High sensitivity and selectivity[1]Requires expensive instrumentation; potential for matrix effects
Enzymatic Assay with Fluorometric Detection Picomole level[10]High specificity; does not require mass spectrometryIndirect detection; may be less sensitive than LC-MS/MS
HPLC with UV Detection -Relatively simple and widely availableLower sensitivity and selectivity compared to MS detection
HPLC with Fluorescent Derivatization As low as 6 fmol[2]High sensitivityRequires a derivatization step which can add complexity

Experimental Protocols

Protocol 1: LC-MS/MS Detection of Short-Chain Acyl-CoAs using SSA Extraction

This protocol is adapted from a method that avoids solid-phase extraction to improve the recovery of short-chain acyl-CoAs.[1]

1. Sample Preparation (from cultured cells): a. Seed approximately 3.0 x 10^6 cells in a culture plate. b. Rinse cells once with ice-cold PBS. c. Add 1 mL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) to the plate. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex thoroughly and centrifuge at 16,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[4] b. Mobile Phase A: 10 mM ammonium acetate in water.[4] c. Mobile Phase B: Acetonitrile.[4] d. Gradient: A typical gradient might be: 0 min, 2% B; 4 min, 15% B; 13 min, 95% B; 17 min, 95% B, followed by re-equilibration.[6] e. Mass Spectrometry: Operate the mass spectrometer in positive ion mode.[1] Use multiple reaction monitoring (MRM) for quantification. For each acyl-CoA, monitor the transition from the protonated molecule [M+H]+ to the fragment ion corresponding to the loss of the CoA moiety.[1]

Visualizations

Diagram 1: General Workflow for LC-MS/MS based detection of trans-2-enoyl-CoA

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quenching Quenching (e.g., Cold PBS) Sample->Quenching Extraction Extraction & Deproteinization (e.g., 2.5% SSA) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for trans-2-enoyl-CoA detection by LC-MS/MS.

Diagram 2: Decision Tree for Troubleshooting Low Signal in LC-MS/MS

cluster_prep_solutions Sample Preparation Solutions cluster_ms_solutions Mass Spectrometry Solutions cluster_lc_solutions Chromatography Solutions Start Low or No Signal for trans-2-enoyl-CoA CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckMS Evaluate Mass Spectrometer Performance CheckSamplePrep->CheckMS Protocol OK OptimizeExtraction Optimize Extraction Method (e.g., use SSA) CheckSamplePrep->OptimizeExtraction Protocol Not Optimal CheckLC Assess Chromatographic Separation CheckMS->CheckLC MS Performance OK OptimizeIonization Optimize Ionization Parameters (e.g., Positive Mode) CheckMS->OptimizeIonization Performance Not Optimal OptimizeGradient Optimize LC Gradient CheckLC->OptimizeGradient Separation Not Optimal Resolved Signal Improved CheckLC->Resolved Separation OK UseInternalStd Use Internal Standard OptimizeExtraction->UseInternalStd MinimizeDegradation Minimize Sample Degradation (Work quickly, on ice) UseInternalStd->MinimizeDegradation MinimizeDegradation->Resolved TuneMS Tune MS with Standard OptimizeIonization->TuneMS TuneMS->Resolved CheckColumn Check Column Integrity OptimizeGradient->CheckColumn CheckColumn->Resolved

Caption: Troubleshooting low trans-2-enoyl-CoA signal.

References

addressing substrate inhibition in trans-2-enoyl-CoA reductase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with substrate inhibition during the kinetic analysis of trans-2-enoyl-CoA reductase.

Frequently Asked Questions (FAQs)

Q1: What is trans-2-enoyl-CoA reductase and what is its function?

Trans-2-enoyl-CoA reductase (EC 1.3.1.38) is an enzyme that catalyzes the reduction of a trans-2,3-double bond in an enoyl-CoA fatty acid substrate to a saturated acyl-CoA.[1] This reaction is a crucial step in fatty acid elongation pathways in various organisms, including bacteria, yeast, and mammals.[1][2] The enzyme utilizes either NADH or NADPH as a reducing equivalent.[3][4]

Q2: What is substrate inhibition and why does it occur in trans-2-enoyl-CoA reductase kinetics?

Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations.[5][6] This deviation from the typical Michaelis-Menten kinetics occurs in approximately 25% of known enzymes.[5] In the context of trans-2-enoyl-CoA reductase, high concentrations of the trans-2-enoyl-CoA substrate can lead to the formation of an unproductive enzyme-substrate complex, thereby reducing the overall catalytic efficiency.[5] One possible mechanism is the binding of a second substrate molecule to the enzyme-substrate complex, preventing product formation or release.[5]

Q3: What are the typical kinetic parameters for trans-2-enoyl-CoA reductase?

The kinetic parameters for trans-2-enoyl-CoA reductase can vary depending on the organism, the specific isozyme, and the chain length of the enoyl-CoA substrate. Below is a summary of some reported Michaelis constants (Km).

Enzyme SourceSubstrateCofactorKm (µM)
Euglena gracilisCrotonyl-CoANADH68[4]
Euglena gracilistrans-2-Hexenoyl-CoANADH91[4]
Euglena gracilisNADH-109[4]
Euglena gracilisNADPH-119[4]

Troubleshooting Guide

Problem: My reaction rate decreases at high substrate concentrations, suggesting substrate inhibition.

Possible Causes and Solutions:

  • Formation of an Unproductive Ternary Complex: At high concentrations, the substrate may bind to the enzyme in a non-productive manner.

    • Solution: Perform a substrate titration experiment over a wide range of concentrations to identify the optimal substrate concentration and the onset of inhibition. Fit the data to a substrate inhibition model (e.g., the Haldane equation) to determine the inhibition constant (Ki).

  • Substrate Aggregation: High concentrations of amphipathic molecules like acyl-CoAs can lead to the formation of micelles, reducing the effective concentration of the substrate available to the enzyme.

    • Solution: Determine the critical micelle concentration (CMC) of your substrate under your assay conditions. Ensure your experiments are conducted at concentrations well below the CMC. Consider including a low concentration of a non-denaturing detergent (e.g., 0.01% Triton X-100) to prevent aggregation, but first, test the effect of the detergent on enzyme activity.[7]

  • Contaminants in the Substrate: The substrate preparation may contain inhibitors.

    • Solution: Use the highest purity substrate available.[7] Analyze the substrate purity using methods like HPLC or mass spectrometry.

Problem: I am not observing any enzyme activity.

Possible Causes and Solutions:

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.

    • Solution: Review the literature for optimal assay conditions for the specific trans-2-enoyl-CoA reductase you are studying. Ensure all assay components, especially the buffer, are at the correct temperature before starting the reaction.[8]

  • Omission of a Necessary Component: A required cofactor (NADH or NADPH) or other essential component may be missing.

    • Solution: Double-check the protocol to ensure all necessary reagents have been added to the reaction mixture.[8]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme or purify a new batch. Always store the enzyme at the recommended temperature and in a suitable buffer.

Experimental Protocols

Kinetic Assay for Trans-2-Enoyl-CoA Reductase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADH or NADPH.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Trans-2-enoyl-CoA substrate stock solution (e.g., crotonyl-CoA)

  • NADH or NADPH stock solution

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare Reagents:

    • Prepare fresh stock solutions of the substrate and cofactor in the assay buffer.

    • Determine the exact concentration of the NADH or NADPH stock solution spectrophotometrically using the extinction coefficient at 340 nm (6.22 mM⁻¹cm⁻¹).

  • Set up the Reaction Mixture:

    • In a cuvette, combine the assay buffer, a fixed concentration of NADH or NADPH (typically around the Km if known, or ~100-200 µM), and varying concentrations of the trans-2-enoyl-CoA substrate.

    • To investigate substrate inhibition, use a wide range of substrate concentrations, for example, from 0.2-fold to 10-fold of the expected Km.

  • Initiate the Reaction:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small, predetermined amount of the enzyme.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

    • Record the initial velocity of the reaction (the linear portion of the absorbance vs. time curve).

  • Data Analysis:

    • Convert the change in absorbance per minute to the rate of reaction (µmol/min) using the Beer-Lambert law.

    • Plot the initial reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation and, if substrate inhibition is observed, to a substrate inhibition model to determine Vmax, Km, and Ki.

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate (ES) (Productive) E->ES k1 P Product (P) S Substrate (S) ES->E k-1 ES->E k_cat ESS Enzyme-Substrate-Substrate (ESS) (Non-productive) ES->ESS Ki ESS->ES k-i

Caption: Mechanism of substrate inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) setup_reaction Set up Reaction Mixture (Varying [Substrate]) prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Dilution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction setup_reaction->initiate_reaction monitor_absorbance Monitor A340 Decrease initiate_reaction->monitor_absorbance calc_velocity Calculate Initial Velocity monitor_absorbance->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Kinetic Model (Michaelis-Menten/Substrate Inhibition) plot_data->fit_model determine_params Determine Km, Vmax, Ki fit_model->determine_params

Caption: Workflow for kinetic analysis.

References

Technical Support Center: Quantification of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining analytical methods. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance the accuracy and sensitivity of your measurements.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of low-abundance acyl-CoAs, from sample preparation to data analysis.

Q1: Why is my acyl-CoA signal low or inconsistent?

A: Low or inconsistent signals are common challenges stemming from the low abundance of these molecules and their inherent instability.[1][2] Several factors could be the cause:

  • Analyte Degradation: Acyl-CoAs are highly unstable and prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[3] The thioester bond is susceptible to cleavage.

  • Inefficient Extraction: The extraction method may not be optimal for your specific sample matrix, leading to poor recovery.

  • Analyte Adsorption: Acyl-CoAs, particularly those with phosphate (B84403) groups, can adhere to glass and metallic surfaces, leading to sample loss.[4] Using glass instead of plastic sample vials has been shown to decrease signal loss.[1]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of your target acyl-CoAs in the mass spectrometer source.

  • Suboptimal Mass Spectrometry Parameters: The settings for the ion source (e.g., capillary voltage, temperature) and fragmentation (collision energy) may not be optimized for your specific analytes.[3]

Q2: How can I prevent acyl-CoA degradation during sample preparation?

A: Minimizing degradation is critical for accurate quantification. Key strategies include:

  • Speed and Temperature: Perform extractions as quickly as possible and keep samples on ice at all times.[5]

  • Extraction Solvent: Use an appropriate extraction buffer. Methanol (B129727) is often preferred as it provides good stability.[3] Some protocols use acids like trichloroacetic acid (TCA) which helps to stabilize the thioester bond and simultaneously precipitate proteins.[5] An 80% methanol solution has also been shown to yield high MS intensities for acyl-CoAs.[6]

  • Reconstitution Solvent: After drying down the sample, reconstitute it in a solvent that promotes stability. Methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8-7.0) have been shown to be effective.[3][6]

  • Immediate Analysis: Analyze samples as soon as possible after reconstitution to minimize degradation in the autosampler.[6]

Q3: What is the best method for extracting acyl-CoAs from tissues or cells?

A: While there is no single "best" method for all sample types, a common and effective approach involves protein precipitation and liquid-liquid or solid-phase extraction.

  • Protein Precipitation: Homogenize samples in a cold solvent mixture, such as acetonitrile:isopropanol:methanol or using acids like 5-sulfosalicylic acid (SSA) or TCA.[7][8] SSA has the advantage of not requiring a separate removal step before LC-MS/MS analysis.[7]

  • Solid-Phase Extraction (SPE): SPE is often used to purify and concentrate acyl-CoAs while removing interfering substances like the deproteinizing agent.[7][9] However, this step can also lead to sample loss if not optimized.[6]

  • Solvent Extraction: A simple protein precipitation with a solvent like methanol can be effective and avoids potential losses from SPE.[3]

Q4: How do I choose an appropriate internal standard for quantification?

A: The use of an internal standard (IS) is essential for correcting variability during sample preparation and analysis.

  • Stable Isotope-Labeled Standards: The gold standard is to use stable isotope-labeled (e.g., ¹³C-labeled) versions of the specific acyl-CoA you are quantifying. These should be added as early as possible in the sample processing workflow.[5]

  • Odd-Chain Acyl-CoAs: If a stable isotope-labeled standard is not available for your analyte, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used as a surrogate standard, as it is typically absent or at very low levels in most biological systems.[8]

  • Consistency is Key: The chosen internal standard should be added in a consistent amount to all samples, blanks, and calibration standards.

Q5: My chromatography shows poor peak shape for acyl-CoAs. How can I improve it?

A: Poor peak shape (e.g., tailing, broadening) can compromise sensitivity and resolution. Consider the following:

  • Column Choice: Reversed-phase (RP) C18 or C8 columns are commonly used.[3][10] For a broader range of acyl-CoAs, from short to long chains, a hydrophilic interaction liquid chromatography (HILIC) method may provide better results in a single run.[11]

  • Mobile Phase: The pH and composition of the mobile phase are critical. Slightly acidic conditions are often required for short-chain acyl-CoAs in RPLC.[12] Common mobile phases include ammonium acetate or formic acid in water and acetonitrile.[3][13][14]

  • Derivatization: A derivatization strategy, such as phosphate methylation, can improve peak shape and achieve full coverage from free CoA to very long-chain acyl-CoAs in a single chromatographic run.[4]

Experimental Protocols & Methodologies

Protocol 1: General Acyl-CoA Extraction from Cells or Tissues

This protocol provides a generalized workflow for the extraction of short- to long-chain acyl-CoAs for LC-MS/MS analysis.

Materials:

  • Homogenizer

  • Ice-cold 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., ¹³C-labeled or odd-chain acyl-CoA)

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v) or 80% Methanol

  • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: Methanol or 50 mM Ammonium Acetate (pH 7.0)

Procedure:

  • Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, aspirate the media and wash the cell pellet quickly with ice-cold NaCl solution.

  • Homogenization: For tissues, weigh the frozen sample and homogenize it on ice in an appropriate volume of extraction solvent containing the internal standard.[8] For cells, add the extraction solvent with IS directly to the pellet and vortex vigorously.

  • Protein Precipitation: Sonicate the homogenate for 3 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[8]

  • Supernatant Collection: Carefully collect the supernatant. For tissue samples, the pellet can be re-extracted with the same solvent to improve recovery, and the supernatants can be combined.[8]

  • Drying: Evaporate the solvent from the supernatant to complete dryness using a stream of nitrogen or a vacuum concentrator.[8] The dry extract is relatively stable when stored at -80°C.[6]

  • Reconstitution: Reconstitute the dried pellet in a small, precise volume (e.g., 50 µL) of reconstitution solvent. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.[8]

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis Parameters

These are typical starting parameters for an LC-MS/MS method for acyl-CoA quantification. Optimization is required for specific instruments and analytes.

  • LC System: UPLC/HPLC system

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, < 3 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A linear gradient from a low percentage of B (e.g., 2-10%) to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[7]

  • Key MRM Transition: For quantification, monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[3][10] A secondary, qualifying transition can also be monitored.[7]

  • Source Parameters:

    • Capillary Voltage: ~3.2 kV[3]

    • Desolvation Temperature: ~500°C[3]

    • Cone Voltage: ~45 V[3]

Quantitative Data Summary

The sensitivity of an LC-MS/MS method is crucial for low-abundance analytes. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance metrics.

Acyl-CoA SpeciesMethodLODLOQCell/Tissue TypeReference
Various Acyl-CoAsLC-MS/MS2 to 133 nM10 S/N RatioRat Organs[10]
C18:3-CoALC-MS/MS> 10 S/N RatioNot SpecifiedPNT2 and DU145 cells[3]
Very-Long-ChainDerivatization LC-MS/MSNot Specified4.2 nMHeLa Cells, Platelets[4]
Short-ChainDerivatization LC-MS/MSNot Specified16.9 nMHeLa Cells, Platelets[4]

Note: LOD and LOQ are highly dependent on the specific instrument, method, and matrix. S/N = Signal-to-Noise ratio.

Visualized Workflows and Pathways

Experimental and Troubleshooting Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Tissue/Cells) Homogenize 2. Homogenization (in Extraction Solvent + IS) Sample->Homogenize Centrifuge1 3. Centrifugation (to pellet protein) Homogenize->Centrifuge1 Collect 4. Collect Supernatant Centrifuge1->Collect Dry 5. Evaporation to Dryness Collect->Dry Reconstitute 6. Reconstitution Dry->Reconstitute LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 8. Data Processing (Integration & Normalization) LCMS->Data Quant 9. Quantification (vs. Calibration Curve) Data->Quant

Caption: General experimental workflow for acyl-CoA quantification.

troubleshooting_workflow Start Low or No Signal Check_Stability Is sample prep fast & cold? Start->Check_Stability Improve_Prep ACTION: - Work faster on ice - Use stabilizing buffer Check_Stability->Improve_Prep No Check_Extraction Is extraction efficient? Check_Stability->Check_Extraction Yes Improve_Prep->Check_Extraction Improve_Extraction ACTION: - Test different solvents - Re-extract pellet Check_Extraction->Improve_Extraction No Check_MS Are MS parameters optimal? Check_Extraction->Check_MS Yes Improve_Extraction->Check_MS Improve_MS ACTION: - Infuse standards to tune - Optimize cone/collision energy Check_MS->Improve_MS No Check_Chroma Is peak shape poor? Check_MS->Check_Chroma Yes Improve_MS->Check_Chroma Improve_Chroma ACTION: - Adjust mobile phase pH - Test different column Check_Chroma->Improve_Chroma Yes End Signal Improved Check_Chroma->End No Improve_Chroma->End acyl_coa_metabolism cluster_fates Metabolic Fates cluster_products Key Products FattyAcid Fatty Acids (from diet/synthesis) AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth AcylCoA Acyl-CoA Pool AcylCoA_Synth->AcylCoA BetaOx Beta-Oxidation (Mitochondria) AcylCoA->BetaOx Energy Demand LipidSyn Lipid Synthesis (e.g., Triglycerides) AcylCoA->LipidSyn Energy Surplus ProteinMod Protein Acylation AcylCoA->ProteinMod AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Signaling Signaling Lipids LipidSyn->Signaling ATP ATP (Energy) AcetylCoA->ATP TCA Cycle

References

Technical Support Center: High-Resolution Separation of cis- and trans-2-Enoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of cis- and trans-2-enoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis- and trans-2-enoyl-CoA isomers?

The separation of cis and trans isomers of 2-enoyl-CoA is challenging due to their subtle structural differences. Both isomers possess the same molecular weight and chemical formula, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This similarity leads to nearly identical physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult.

Q2: What is the fundamental principle behind the chromatographic separation of these isomers?

The separation relies on exploiting minor differences in the three-dimensional structure of the isomers, which can lead to differential interactions with the stationary phase of the chromatography column. For instance, the more linear structure of a trans isomer may allow for a more extensive interaction with a C18 stationary phase compared to the bent structure of a cis isomer, often resulting in a longer retention time for the trans isomer in reversed-phase chromatography.

Q3: Which High-Performance Liquid Chromatography (HPLC) columns are most effective for separating cis- and trans-2-enoyl-CoA isomers?

While standard C18 columns can be effective, achieving baseline resolution often requires optimization. For challenging separations, alternative column chemistries can provide enhanced selectivity:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the acyl chain of the isomers.

  • Chiral Columns: Chiral stationary phases can provide excellent resolution for geometric isomers by creating a chiral environment that interacts differently with the spatial arrangements of the cis and trans forms. Columns like (S,S)-Whelk-O 1 and ChiraSpher have been shown to be effective for separating other cis and trans isomers.[1]

  • Silver-Ion (Ag+) HPLC Columns: These columns are highly effective for separating unsaturated compounds based on the number and geometry of double bonds. The silver ions interact with the π-electrons of the double bonds, and this interaction is typically stronger for cis isomers than for trans isomers.

Q4: How does mobile phase composition affect the resolution?

Mobile phase composition is a critical factor. Key parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) influence the retention and selectivity. Acetonitrile often provides better selectivity for closely related compounds compared to methanol.

  • pH: The pH of the mobile phase can alter the ionization state of the analytes and the stationary phase, which can significantly impact retention and peak shape. For acyl-CoAs, maintaining a slightly acidic pH (e.g., using 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) is common to ensure good peak shape.

  • Additives: Ion-pairing reagents can be used to improve the retention and resolution of charged molecules like acyl-CoAs.

Q5: Can temperature adjustments improve the separation of cis and trans isomers?

Yes, column temperature is a powerful tool for optimizing separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, the effect on selectivity can vary. It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) to determine the optimal condition for a specific separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution of cis and trans Isomer Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. Switch to a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl column for alternative selectivity or a silver-ion (Ag+) column for enhanced separation of unsaturated isomers. For very challenging separations, a chiral column may be necessary.[1] 2. Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (as in UPLC) increases the number of theoretical plates and can improve resolution.
Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier Concentration: Decrease the percentage of the organic solvent to increase retention times, allowing for more interaction with the stationary phase and potentially better separation. 2. Change the Organic Modifier: If using methanol, try switching to acetonitrile, as it often provides different selectivity. 3. Optimize pH: Systematically vary the pH of the aqueous portion of the mobile phase. For acyl-CoAs, a slightly acidic pH is generally recommended.
Inadequate Temperature Control 1. Vary the Column Temperature: Evaluate the separation at different temperatures (e.g., in 5°C increments from 25°C to 50°C). Sometimes a lower temperature can enhance selectivity between isomers.
Issue 2: Peak Tailing for Acyl-CoA Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanol (B1196071) Groups 1. Use an End-Capped Column: Ensure your C18 column is properly end-capped to minimize exposed silanol groups. 2. Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups. 3. Add a Competing Base: A small amount of a basic modifier can sometimes improve the peak shape of acidic analytes.
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves. 2. Decrease Injection Volume: A smaller injection volume can prevent overloading the column.
Column Contamination or Degradation 1. Use a Guard Column: A guard column will protect the analytical column from contaminants in the sample. 2. Flush the Column: Flush the column with a strong solvent to remove any adsorbed material. 3. Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
Issue 3: Peak Splitting or Shoulder Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-elution with an Interfering Compound 1. Check Sample Purity: Analyze a pure standard of the cis and trans isomers to confirm that the splitting is not due to an impurity. 2. Adjust Mobile Phase Selectivity: Modify the mobile phase composition (organic modifier, pH) to try and separate the shoulder peak from the main peak.
Column Void or Channeling 1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent. This can sometimes remove a blockage at the inlet frit. 2. Replace the Column: If a void has formed at the head of the column, it will likely need to be replaced.
Sample Solvent Incompatibility 1. Dissolve the Sample in the Mobile Phase: If possible, dissolve the sample in the initial mobile phase to avoid peak distortion. 2. Reduce Injection Volume: If the sample solvent is much stronger than the mobile phase, a smaller injection volume can minimize this effect.

Quantitative Data on Isomer Resolution

Table 1: Influence of Mobile Phase Composition on the Resolution of 2-butene-1,4-diol (B106632) Isomers on a Chiral Column.[1]

Mobile Phase (Hexane:Ethanol, v/v)Retention Factor (k') of cis-isomerSeparation Factor (α)Resolution (Rs)
90:100.851.000.00
93:71.521.131.21
95:52.581.181.95
97:34.671.252.61

Data adapted from a study on 2-butene-1,4-diol isomers using an (S,S)-Whelk-O 1 column, demonstrating that decreasing the organic modifier strength increases retention and resolution.

Table 2: Comparison of Different HPLC Columns for the Separation of Phospholipid cis/trans Isomers

Column TypeStationary PhaseParticle Size (µm)Achieved Separation
Ascentis ExpressC182.7Baseline Separation
WatersC181.7Partial Separation
PhalanxC183Partial Separation

This table illustrates that different C18 columns can yield significantly different resolutions for cis/trans isomers, highlighting the importance of screening various column technologies.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Screening cis/trans-2-enoyl-CoA Isomers
  • HPLC System: An HPLC or UPLC system equipped with a UV or mass spectrometry (MS) detector.

  • Column: A high-quality C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive mode.

Protocol 2: Silver-Ion (Ag+) HPLC for Enhanced Resolution
  • HPLC System: As above.

  • Column: A commercially available or lab-prepared silver-ion column.

  • Mobile Phase A: Hexane.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 0.1% B

    • 10-30 min: Linear gradient from 0.1% to 2% B

    • 30-40 min: Hold at 2% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm or MS (APCI may be more suitable with these mobile phases).

Visualizations

TroubleshootingWorkflow cluster_column Column Options cluster_mp Mobile Phase Optimization start Poor or No Resolution of cis/trans Isomers check_column Evaluate Column Chemistry start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp If no improvement phenyl_hexyl Try Phenyl-Hexyl Column check_column->phenyl_hexyl adjust_temp Adjust Column Temperature optimize_mp->adjust_temp If no improvement adjust_organic Adjust % Organic optimize_mp->adjust_organic solution Resolution Improved adjust_temp->solution If resolution is adequate chiral Try Chiral Column phenyl_hexyl->chiral silver_ion Try Silver-Ion Column chiral->silver_ion silver_ion->optimize_mp If still no improvement change_organic Switch Organic Modifier (e.g., MeOH to ACN) adjust_organic->change_organic optimize_ph Optimize pH change_organic->optimize_ph optimize_ph->adjust_temp If still no improvement

Caption: Troubleshooting workflow for improving the resolution of cis/trans isomers.

ExperimentalWorkflow sample_prep Sample Preparation (Extraction & Derivatization if needed) hplc_analysis HPLC/UPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (UV or MS) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration & Resolution Calculation) data_acquisition->data_processing

Caption: General experimental workflow for the analysis of 2-enoyl-CoA isomers.

References

dealing with the instability of thioester bonds during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of thioester bonds during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What makes thioester bonds so unstable during sample preparation?

A1: The instability of thioester bonds arises from the nature of the carbon-sulfur bond. Sulfur is less effective at donating electrons to the carbonyl carbon compared to oxygen in a standard ester bond.[1] This results in a carbonyl carbon with a greater partial positive charge, making it more susceptible to nucleophilic attack, especially by water (hydrolysis).[1] This reactivity is essential for their biological roles but poses a significant challenge for in vitro handling and analysis.[2][3][4]

Q2: Under what conditions is thioester hydrolysis most severe?

A2: Thioester hydrolysis is highly dependent on pH and temperature. The rate of hydrolysis increases significantly under basic (alkaline) conditions (pH > 7.5) and at elevated temperatures.[5][6] Conversely, thioesters are most stable under slightly acidic to neutral conditions (pH 4-7) and when kept at low temperatures (0-4°C).[2][7][8] The rate of hydrolysis can approximately double with every 10°C increase in temperature.[2]

Q3: What are the primary degradation products I should expect to see?

A3: The main degradation pathway is hydrolysis, which cleaves the thioester bond. This reaction yields the corresponding carboxylic acid and the free thiol (e.g., Coenzyme A-SH).[2] Monitoring the appearance of these products can be a useful way to assess the extent of degradation in your sample.

Q4: My LC-MS analysis shows low recovery of my thioester-containing compound. What are the likely causes?

A4: Low recovery is a common problem and can stem from several stages of your workflow:

  • Sample Preparation: The sample may have been exposed to non-optimal pH (above 7.0) or temperature, leading to hydrolysis before analysis.[2][6]

  • On-Column Degradation: If the HPLC/LC-MS mobile phase is not slightly acidic, degradation can occur during the chromatographic run.[2]

  • Presence of Nucleophiles: Buffers or reagents containing nucleophilic species (e.g., certain amines) can directly react with and cleave the thioester bond.

  • Reducing Agents: Some reducing agents, like TCEP (tris(2-carboxyethyl)phosphine), can accelerate thioester hydrolysis, especially for aryl thioesters.[3][4]

Troubleshooting Guides

Issue 1: Significant sample degradation observed between collection and analysis.

This is often due to improper handling conditions that promote hydrolysis.

Recommended Solutions & Mitigation Strategies:
  • Immediate Quenching: The most critical step is to stop enzymatic and chemical reactions immediately after sample collection. Acidification is a common and effective method.[9] Lowering the sample pH to between 4.0 and 6.0 drastically slows the rate of hydrolysis.

  • Temperature Control: Always keep samples on ice (0-4°C) during all preparation steps.[2] For long-term storage, freezing at -80°C is mandatory.[2]

  • Buffer Selection: Use non-nucleophilic buffers within a slightly acidic pH range (e.g., MES, phosphate (B84403) buffers at pH 6.0-6.5).[2] Avoid buffers with primary or secondary amines if possible.

Data Table: pH and Temperature Effects on Thioester Stability

The following table provides estimated half-life data for a typical thioester compound under various conditions, illustrating the critical impact of pH and temperature.

pHTemperatureEstimated Half-LifeStability Recommendation
4.0 - 6.54°CDaysOptimal for sample processing and short-term storage.
7.425°CHours to a daySub-optimal; minimize time under these conditions.[2]
> 8.025°CMinutes to hoursCritical; avoid. Leads to rapid degradation.[2][5]
7.437°CHoursSimulates physiological conditions but is poor for storage.

Note: These are generalized values. It is highly recommended to perform specific stability studies for your compound of interest under your exact experimental conditions.[2]

Issue 2: Inconsistent results and poor reproducibility.

Inconsistent sample handling is a major source of variability when working with unstable molecules.

Recommended Solutions & Mitigation Strategies:
  • Standardize Workflow: Develop a strict, standardized protocol for sample handling. Ensure the time between each step (collection, quenching, extraction, analysis) is consistent for every sample.[2]

  • Use of an Internal Standard: Incorporate a stable, non-endogenous thioester analogue as an internal standard early in the sample preparation process. This can help normalize for sample loss during preparation and analysis.

  • Derivatization: For particularly unstable thioesters, consider derivatization. This involves chemically modifying the thioester into a more stable compound (e.g., an amide or ester) that is easier to quantify.[10][11]

Experimental Protocols & Visual Guides

Protocol 1: Rapid Quenching and Extraction of Thioesters

This protocol is designed to rapidly halt enzymatic and chemical activity to preserve thioester integrity.

Materials:

  • Quenching Solution: 1 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA).

  • Neutralization Solution: 3 M Potassium Carbonate (K2CO3).

  • Extraction Solvent: Ethyl acetate (B1210297) or other suitable water-immiscible organic solvent.

  • Centrifuge capable of 4°C operation.

Procedure:

  • Quenching: Immediately after collection, add the cell or tissue sample to a pre-chilled tube containing 2 volumes of ice-cold Quenching Solution. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites, including your thioester of interest.

  • Neutralization (Optional but Recommended): To prepare the sample for downstream analysis (e.g., LC-MS), slowly add Neutralization Solution until the pH reaches 5.0-6.5. Monitor with pH paper. This will precipitate the quenching acid (as potassium perchlorate, for example).

  • Final Clarification: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate. The resulting supernatant is ready for analysis or further purification.

Diagram: Recommended Sample Preparation Workflow

The following diagram illustrates a robust workflow designed to minimize thioester degradation during sample preparation.

Thioester_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection Quench 2. Rapid Quenching (pH 4-6, 0-4°C) Sample->Quench Immediate Extract 3. Extraction/ Precipitation Quench->Extract Derivatize 4. Derivatization (Optional) Extract->Derivatize Analysis 5. LC-MS Analysis (Acidic Mobile Phase) Extract->Analysis Direct Analysis (If stable enough) Derivatize->Analysis Stable Analyte

Caption: Workflow for preserving thioester stability.

Diagram: Troubleshooting Thioester Degradation

Use this decision tree to diagnose and solve common issues related to thioester instability.

Troubleshooting_Tree Start Low/No Thioester Signal? CheckpH Sample pH > 7 during prep? Start->CheckpH CheckTemp Samples kept on ice? CheckpH->CheckTemp No Sol_Acidify Action: Re-prepare using acidic quench (pH 4-6). CheckpH->Sol_Acidify Yes CheckMobilePhase LC Mobile Phase Acidic? CheckTemp->CheckMobilePhase Yes Sol_Ice Action: Maintain 0-4°C throughout prep. CheckTemp->Sol_Ice No Sol_MobilePhase Action: Add 0.1% formic or acetic acid to mobile phase. CheckMobilePhase->Sol_MobilePhase No Sol_Investigate Consider other factors: nucleophilic buffers, source degradation, derivatization. CheckMobilePhase->Sol_Investigate Yes

Caption: A decision tree for troubleshooting experiments.

References

Technical Support Center: Enoyl-CoA Hydratase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enoyl-CoA hydratase (ECH) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for reliable and reproducible results.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during enoyl-CoA hydratase assays in a question-and-answer format.

Issue 1: Low or No Enzyme Activity

Q: My assay shows very low or no enoyl-CoA hydratase activity. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to the enzyme, substrate, or assay conditions.

Potential Causes & Solutions:

  • Improper Enzyme Storage or Handling: Enzymes can lose activity if stored incorrectly or subjected to multiple freeze-thaw cycles.[1] Always store the enzyme at the recommended temperature and aliquot it to avoid repeated freezing and thawing.[1]

  • Incorrect Buffer pH or Temperature: Enzyme activity is highly sensitive to pH and temperature.[1] Most enoyl-CoA hydratase assays perform optimally at a pH around 8.0 and a temperature of 25-30°C.[2] Using buffers that are too cold can significantly slow down or halt the reaction.[1] Always verify the pH of your buffer with a calibrated meter and ensure all components are at the correct temperature before starting the assay.[1]

  • Substrate Degradation: The substrate, typically an enoyl-CoA thioester like crotonyl-CoA, can degrade over time. Use freshly prepared substrate or ensure it has been stored properly under anhydrous conditions.

  • Missing Cofactors: While enoyl-CoA hydratase itself does not require a cofactor, if you are using a coupled assay with a subsequent dehydrogenase, ensure the necessary cofactor (e.g., NAD+) is present in the reaction mixture.[3]

  • Inactive Enzyme: The enzyme preparation itself may be inactive. If possible, test the activity with a positive control of known activity to confirm your assay setup is working correctly.[1]

Issue 2: High Background Signal

Q: I'm observing a high background signal in my no-enzyme control wells. How can I reduce it?

A: High background can mask the true enzyme activity, leading to inaccurate results.[4] The source is often related to the substrate or the buffer components.

Potential Causes & Solutions:

  • Substrate Instability/Contamination: The enoyl-CoA substrate can hydrolyze non-enzymatically, or the preparation may be contaminated with compounds that absorb at the detection wavelength.[4]

    • Solution: Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.[4] Subtract this rate from your sample readings. If the background is excessively high, consider purifying the substrate or acquiring it from a different supplier.

  • Buffer Components: Some buffer components can interfere with the assay. For instance, certain additives might contribute to the background signal.[4]

    • Solution: Prepare fresh buffers and ensure all reagents are of high purity. Test different buffer systems if the problem persists.

  • Incorrect Plate Type: For fluorescence-based assays, using the wrong type of microplate (e.g., white or clear instead of black) can significantly increase background readings.[4][5]

  • Cross-Contamination: Contamination between wells can lead to artificially high signals.[6] Use fresh pipette tips for each addition and handle plates carefully.[6]

Issue 3: Inconsistent or Non-Linear Results

Q: My results are not reproducible, or the reaction rate is not linear over time. What should I check?

A: Inconsistency often points to issues with pipetting, mixing, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[5]

    • Solution: Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[5]

  • Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, the substrate may become depleted, causing the reaction rate to plateau.[7]

    • Solution: Optimize the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement. You may need to dilute the enzyme.[1]

  • Incomplete Mixing: Failure to properly mix the reagents in the well can lead to variable reaction initiation times.

    • Solution: Gently mix the plate after adding the final reagent to start the reaction. Avoid introducing air bubbles.[5]

  • Instrument Settings: Incorrect instrument settings, such as the wrong wavelength for absorbance readings, can lead to erroneous data.[1] Double-check that your spectrophotometer or plate reader is set correctly.[1]

Quantitative Data Summary

Optimizing assay conditions is crucial for accurate measurement of enoyl-CoA hydratase activity. The following tables provide typical starting concentrations and conditions. Note that these may need to be optimized for your specific enzyme and substrate.

Table 1: Typical Reaction Component Concentrations

ComponentTypical ConcentrationPurpose
Buffer50 mM Tris-HCl or PhosphateMaintain stable pH
pH8.0Optimal for many ECH enzymes[2]
Enoyl-CoA Substrate0.25 mM (e.g., Crotonyl-CoA)Substrate for the enzyme[2]
EnzymeVariable (determine empirically)Catalyst
NAD+ (for coupled assays)0.5 mMCofactor for dehydrogenase[2]
3-hydroxyacyl-CoA dehydrogenaseExcess (for coupled assays)Coupling enzyme

Table 2: Spectrophotometer Settings for Common Assays

Assay TypeSubstrateWavelength (nm)Expected Change
Direct HydrationCrotonyl-CoA263Decrease in Absorbance[2]
Coupled DehydrogenaseCrotonyl-CoA + NAD+340Increase in Absorbance

Experimental Protocols & Visualizations

Signaling Pathway: Beta-Oxidation Step 2

Enoyl-CoA hydratase catalyzes the second step in the beta-oxidation pathway of fatty acid metabolism.[8][9] This step involves the hydration of a trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA.[10]

Beta_Oxidation_Step cluster_pathway Beta-Oxidation Pathway (Step 2) EnoylCoA trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase (ECH) EnoylCoA->ECH HydroxyacylCoA L-3-Hydroxyacyl-CoA H2O H₂O H2O->ECH ECH->HydroxyacylCoA

Caption: Catalytic action of Enoyl-CoA Hydratase in beta-oxidation.

Detailed Protocol: Spectrophotometric Assay of Enoyl-CoA Hydratase

This protocol describes a common method for measuring ECH activity by monitoring the decrease in absorbance at 263 nm due to the hydration of the double bond in crotonyl-CoA.[2]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Crotonyl-CoA solution (stock solution in water)

  • Purified enoyl-CoA hydratase enzyme solution

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM crotonyl-CoA.[2] The final volume can be adjusted based on your cuvette size (e.g., 300 µL).

  • Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.[2]

  • Initiate the Reaction: Add a small volume (e.g., 10 µL) of the enzyme solution to the cuvette, mix quickly by gentle inversion or pipetting, and immediately start recording the absorbance.[2]

  • Monitor Absorbance: Measure the decrease in absorbance at 263 nm over a period of 3-5 minutes.[2] Ensure the rate is linear during the measurement window.

  • Calculate Activity: Calculate the enzyme activity based on the rate of absorbance change (ΔA/min) and the molar extinction coefficient of crotonyl-CoA at 263 nm.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting and troubleshooting an enoyl-CoA hydratase assay.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Troubleshooting P1 Prepare Buffers & Reagents P2 Prepare Enzyme & Substrate Aliquots P1->P2 E1 Set up Assay Plate (Controls & Samples) P2->E1 E2 Equilibrate to Temp E1->E2 E3 Initiate Reaction (Add Enzyme) E2->E3 E4 Read Kinetics in Spectrophotometer E3->E4 A1 Calculate Reaction Rates E4->A1 A2 Analyze Data (Check Controls) A1->A2 A3 Results OK? A2->A3 A4 Report Results A3->A4 Yes A5 Troubleshoot (Consult FAQ) A3->A5 No

References

Technical Support Center: Enhancing Acyl-CoA Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of acyl-CoA extraction from plant tissues.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of acyl-CoAs from plant tissues.

ProblemPossible Cause(s)Suggested Solution(s)
Low Acyl-CoA Yield Incomplete cell lysis.Ensure tissue is flash-frozen in liquid nitrogen and thoroughly ground to a fine powder to facilitate cell disruption.[1][2]
Inefficient extraction solvent.Use a solvent system optimized for acyl-CoAs, such as an acetonitrile (B52724)/2-propanol mixture or 5-sulfosalicylic acid (SSA) for protein precipitation.[2][3] For a broader range of acyl-CoAs, a mixed organic-aqueous solvent like acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) can be effective.[4]
Degradation of acyl-CoAs.Maintain ice-cold conditions throughout the extraction process to minimize enzymatic activity.[1][3] Store extracts at -80°C if not for immediate analysis.[2][5]
Poor recovery during solid-phase extraction (SPE).Ensure proper conditioning of the SPE column. Optimize the wash and elution steps; a high percentage of organic solvent like methanol or acetonitrile is typically required for elution.[1]
High Variability Between Replicates Inconsistent sample homogenization.Standardize the homogenization procedure, ensuring each sample is treated identically in terms of time and method (e.g., bead beater or ultrasonic homogenizer).[2]
Instability of acyl-CoAs in the final extract.Reconstitute the dried extract in a suitable, buffered solvent, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate, to maintain stability.[1][6] Evaluate the stability of acyl-CoA standards in different solvents to select the most appropriate one for your samples.[4]
Poor Chromatographic Peak Shape Incompatible reconstitution solvent.The solvent used to reconstitute the final extract should be compatible with the initial mobile phase of your LC method to prevent peak distortion.[5]
Presence of interfering substances (matrix effects).Incorporate a solid-phase extraction (SPE) step to clean up the extract and remove interfering compounds.[1][3]
Inaccurate Quantification Lack of an appropriate internal standard.Use a suitable internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample (e.g., heptadecanoyl-CoA), added at the beginning of the extraction.[3]
Degradation of standards.Prepare fresh calibration standards and store them appropriately to ensure their integrity.
Detection of Unknown Peaks Presence of endogenous plant metabolites.Use mass spectrometry to identify unknown peaks by comparing their mass-to-charge ratio with metabolite databases.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in acyl-CoA extraction from plant tissues?

A1: The most critical initial step is to halt all metabolic activity immediately upon sample collection. This is best achieved by flash-freezing the plant tissue in liquid nitrogen.[2] This prevents the degradation of acyl-CoAs by endogenous enzymes. The tissue should be kept frozen during grinding to ensure it remains brittle for effective pulverization.[2]

Q2: Which extraction method should I choose: solvent precipitation or solid-phase extraction (SPE)?

A2: The choice depends on your specific requirements.

  • Solvent Precipitation: This method is rapid and effective for a broad range of acyl-CoAs.[1] It involves homogenizing the sample in an ice-cold solvent (e.g., 80% methanol) to precipitate proteins, followed by centrifugation to collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract, which is beneficial for reducing matrix effects in subsequent LC-MS/MS analysis.[1] It involves an additional purification step where the acyl-CoAs are bound to a cartridge and then eluted.[1][3]

Q3: How can I improve the detection and quantification of low-abundance acyl-CoAs?

A3: To enhance the detection of low-abundance acyl-CoAs, a derivatization step to create fluorescent acyl etheno-CoA esters can be employed.[7][8] This method, followed by separation using ion-paired reversed-phase HPLC and fluorometric detection, can detect acyl-CoAs at concentrations as low as 6 fmol.[7][8] For mass spectrometry-based methods, using a high-resolution instrument and optimizing the ionization source can improve sensitivity.[6]

Q4: What are the best practices for storing extracted acyl-CoA samples?

A4: Once extracted, samples should be analyzed immediately if possible. If storage is necessary, the extracts should be stored at -80°C to prevent degradation.[2][5] For long-term storage, lyophilization (freeze-drying) of the extracts can be considered.[5]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This protocol is a rapid and effective method for extracting a wide range of acyl-CoAs from plant tissues.[1]

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold extraction solvent (e.g., 80% methanol in water)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Sample Homogenization: Weigh 20-50 mg of frozen plant tissue and place it in a pre-chilled mortar. Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pre-chilled pestle.

  • Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold extraction solvent. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Incubate the homogenate on ice for 10 minutes. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects for LC-MS/MS analysis.[1][3]

Materials:

  • Homogenized plant tissue extract (from Protocol 1, step 3)

  • SPE cartridge (e.g., C18)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., high-aqueous buffer)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • SPE Column Conditioning: Condition the SPE cartridge by passing the conditioning solvent through it.

  • SPE Column Equilibration: Equilibrate the cartridge by passing the equilibration solvent through it.

  • Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the wash solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using the elution solvent.

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator and reconstitute the dried extract in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with SPE Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Data compiled from studies comparing various extraction methods.[2]

Table 2: Representative Levels of Acyl-CoAs in Plant Tissues

Plant TissueTotal Acyl-CoA Pool (fmol/mg FW)Predominant Acyl-CoA Species
Arabidopsis thaliana seedlings3000 - 7000Long-chain acyl-CoAs
Maturing Brassica napus seeds3000 - 7000Long-chain acyl-CoAs
Data represents the status of the acyl-CoA pool during lipid mobilization and biosynthesis.[8]

Visualizations

experimental_workflow cluster_extraction Acyl-CoA Extraction cluster_purification Optional Purification cluster_analysis Analysis start Plant Tissue Collection freeze Flash Freezing in Liquid N2 start->freeze grind Grinding to Fine Powder freeze->grind extract Solvent Extraction & Protein Precipitation grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Extract supernatant->dry If no SPE spe->dry reconstitute Reconstitute in Suitable Solvent dry->reconstitute analyze LC-MS/MS or HPLC Analysis reconstitute->analyze

Caption: General workflow for acyl-CoA extraction from plant tissues.

signaling_pathway cluster_synthesis Fatty Acid and Acyl-CoA Synthesis cluster_fates Metabolic Fates of Acyl-CoAs cluster_regulation Regulation fa_synthesis De Novo Fatty Acid Synthesis (Plastid) lacs Long-Chain Acyl-CoA Synthetase (LACS) fa_synthesis->lacs acyl_coa_pool Cytosolic Acyl-CoA Pool lacs->acyl_coa_pool kennedy Kennedy Pathway (Lipid Synthesis) acyl_coa_pool->kennedy elongation Fatty Acid Elongation (ER) acyl_coa_pool->elongation beta_oxidation Beta-Oxidation (Peroxisome) acyl_coa_pool->beta_oxidation signaling Stress Signaling acyl_coa_pool->signaling acbp Acyl-CoA Binding Proteins (ACBPs) acyl_coa_pool->acbp Binding & Transport tf Transcription Factors tf->lacs Transcriptional Regulation

Caption: Simplified overview of acyl-CoA metabolism in plant cells.

References

common pitfalls in the interpretation of acyl-CoA metabolic flux data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of acyl-CoA metabolic flux data interpretation.

Frequently Asked Questions (FAQs)

FAQ 1: Isotopic Labeling

Question: What are the most common pitfalls when choosing a stable isotope tracer for acyl-CoA analysis?

Answer: Choosing an appropriate stable isotope tracer is critical for accurate flux analysis. Common pitfalls include:

  • Suboptimal Tracer Choice for Specific Pathways: The choice of tracer can significantly impact the resolution of fluxes in different pathways. For instance, while [U-13C] glucose is a common choice, specific isotopomers like [1,2-13C] glucose may be more informative for the pentose (B10789219) phosphate (B84403) pathway. For fatty acid metabolism, labeled fatty acids or precursors like acetate (B1210297) are often more direct.[1][2]

  • Ignoring Isotopic Exchange Reactions: Deuterium (2H) labeled tracers can be problematic due to the potential for hydrogen exchange in protic solutions during storage or sample processing, which can alter the labeling pattern.[1][3] 13C-labeled tracers are generally preferred to avoid this issue.[1]

  • Assuming Uniform Labeling: Using precursors like labeled glucose or glutamine can lead to generalized labeling of numerous metabolites.[1] It's crucial to consider the metabolic network to understand how the label will be distributed and to select a tracer that provides the most information about the pathway of interest.

FAQ 2: Steady-State Assumption

Question: My acyl-CoA labeling doesn't seem to reach a steady state. What could be the cause and how does this affect my flux calculations?

Answer: Achieving an isotopic steady state, where the isotopic enrichment of metabolites is constant over time, is a fundamental assumption for many metabolic flux analysis (MFA) models.[4][5] Failure to reach a steady state can lead to inaccurate flux estimations.

Potential Causes:

  • Insufficient Incubation Time: Mammalian cells, in particular, can take several hours to reach an isotopic steady state.[6] It is crucial to perform time-course experiments to determine the time required to reach steady state.

  • Metabolic Perturbations: Changes in nutrient availability, cell density, or other culture conditions during the labeling experiment can prevent the system from reaching a metabolic steady state.[4]

  • Metabolite Pools with Slow Turnover: Some intracellular metabolite pools may have very slow turnover rates, making it difficult to reach isotopic equilibrium within a typical experimental timeframe.

Impact on Flux Calculations: If a steady state is not achieved, traditional steady-state MFA models will yield incorrect flux values. In such cases, an isotopically non-stationary MFA (INST-MFA) approach is required, which models the change in isotopic labeling over time.[5][6][7]

FAQ 3: Data Analysis and Modeling

Question: I have my mass spectrometry data, but I'm unsure how to proceed with the flux analysis. What are the key steps and common errors in data processing?

Answer: The analysis of stable isotope labeling data is a major bottleneck in metabolic flux studies.[1] Key steps and potential errors include:

  • Correction for Natural Isotope Abundance: It is essential to correct for the natural abundance of heavy isotopes (e.g., 13C) in both the metabolites and any derivatization agents used for analysis (e.g., in GC-MS).[4] Failing to do so will lead to an overestimation of the incorporation of the isotopic label.

  • Mass Isotopomer Distribution (MID) Determination: Accurately quantifying the fractions of each isotopologue (M+0, M+1, M+2, etc.) is crucial. Overlapping peaks and low signal-to-noise ratios can introduce errors at this stage.

  • Metabolic Network Model: The accuracy of the calculated fluxes is highly dependent on the completeness and correctness of the underlying metabolic network model.[6][8] Missing reactions or incorrect compartmentalization can lead to significant errors.

  • Flux Estimation Software: Several software packages are available for flux analysis (e.g., INCA, OpenFLUX).[9] It is important to understand the algorithms and assumptions used by the chosen software.

A common error is the oversimplification of the metabolic model, which may not capture the full complexity of acyl-CoA metabolism, including parallel pathways and subcellular compartmentalization.

Troubleshooting Guides

Guide 1: Poor Acyl-CoA Signal Intensity in LC-MS Analysis

Issue: You are observing low signal intensity or complete loss of your acyl-CoA peaks during LC-MS analysis.

Potential Cause Troubleshooting Step Expected Outcome
Acyl-CoA Degradation Acyl-CoA molecules are notoriously unstable. Ensure rapid quenching of metabolism and immediate extraction at low temperatures.[7] Analyze samples as quickly as possible after reconstitution.[10] Store extracts as dry pellets at -80°C for better stability.[10]Improved peak intensity and reproducibility.
Suboptimal Extraction The extraction protocol may not be efficient for acyl-CoAs. Solid-phase extraction can lead to poor recovery.[10] Consider a simplified extraction protocol compatible with polar metabolite analysis.Increased recovery of acyl-CoAs and higher signal intensity.
Inefficient Ionization Acyl-CoAs can be difficult to ionize efficiently. Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[11]Enhanced signal for acyl-CoA species.
Poor Chromatographic Separation Acyl-CoAs are polar molecules and may not be well-retained on standard reversed-phase columns. Use a C18 column with an ion-pairing agent, such as heptafluorobutyric acid, in the mobile phase.[11]Improved peak shape and separation from interfering compounds.
Guide 2: Discrepancies Between Predicted and Measured Fluxes

Issue: Your computational model predicts flux distributions that are inconsistent with your experimental labeling data.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Metabolic Model The model may be missing key reactions or pathways that are active in your system. Review the literature for alternative pathways of acyl-CoA metabolism. Consider expanding the model to include pathways that may seem minor but could carry significant flux.[12]A more accurate model that better fits the experimental data.
Incorrect Compartmentalization Acyl-CoA metabolism occurs in multiple cellular compartments (e.g., mitochondria, cytosol, peroxisomes). Ensure your model accurately reflects this compartmentalization.Improved model predictions by accounting for the distinct metabolic roles of each compartment.
Metabolic and Isotopic Non-Steady State The system may not have reached a steady state. Perform time-course experiments to verify the steady-state assumption. If the system is not at a steady state, use a non-stationary flux analysis model.[5][6]More accurate flux calculations that reflect the dynamic nature of the system.
Errors in Experimental Data Inaccurate measurement of extracellular fluxes (uptake and secretion rates) or errors in mass spectrometry data can lead to discrepancies. Re-evaluate your analytical data for potential errors and ensure accurate quantification of external rates.Improved consistency between the model and the experimental data.

Experimental Protocols

Protocol 1: Quenching and Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the rapid quenching of metabolism and extraction of acyl-CoAs to minimize degradation.

Materials:

  • 60% Methanol (B129727) in water, pre-chilled to -20°C

  • Extraction Solvent: 75% Ethanol, 0.1% Formic Acid, pre-chilled to -20°C

  • Liquid Nitrogen

  • Cell Scraper

  • Centrifuge capable of reaching -9°C

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Immediately wash the cells with 1 mL of ice-cold 60% methanol to remove any remaining medium.

  • Instantly add liquid nitrogen to the plate to quench all metabolic activity.

  • Add 1 mL of pre-chilled extraction solvent to the plate.

  • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 16,000 x g for 5 minutes at -9°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried pellet at -80°C until analysis.[10]

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A 1. Isotope Labeling of Cells B 2. Time-Course Sampling A->B C 3. Rapid Quenching B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Mass Isotopomer Distribution (MID) Determination E->F H 8. Flux Estimation F->H G 7. Metabolic Network Model Construction G->H I 9. Model Validation and Interpretation H->I troubleshooting_logic Start Inconsistent Flux Data Q1 Isotopic Steady State Achieved? Start->Q1 Action1 Perform Time-Course Experiment / Use INST-MFA Q1->Action1 No Q2 Is the Metabolic Model Complete? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Refine Model: Add Reactions/Compartments Q2->Action2 No Q3 Are Analytical Data Accurate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Review LC-MS Data and External Rate Measurements Q3->Action3 No End Re-run Flux Estimation Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

References

Validation & Comparative

A Comparative Guide to the Validation of trans-2-decenedioyl-CoA as a Potential Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and therapeutic development for metabolic diseases. While established markers provide significant clinical value, the search for novel biomarkers that offer greater specificity to particular pathways continues. This guide explores the potential of trans-2-decenedioyl-CoA, an intermediate in fatty acid metabolism, as an emerging biomarker and compares its theoretical advantages against established markers for metabolic disorders, particularly those related to fatty acid oxidation.

Biochemical Context: The Origin of this compound

This compound is a specific intermediate metabolite generated during the β-oxidation of unsaturated fatty acids. Its accumulation may signify a bottleneck or dysfunction in this critical energy-producing pathway. Defects in fatty acid oxidation (FAODs) are a class of inherited metabolic disorders where the body is unable to properly break down fats for energy, particularly during periods of fasting or metabolic stress.[1][2] This leads to the accumulation of upstream intermediates, which can be detected and used as diagnostic markers.[3] The presence of this compound could, therefore, point to a specific enzymatic impairment within the β-oxidation spiral.

cluster_0 Mitochondrial Matrix cluster_1 Metabolic Dysfunction FAS Unsaturated Fatty Acid (e.g., Linoleic Acid) FACoA Unsaturated Acyl-CoA FAS->FACoA Acyl-CoA Synthetase BetaOx β-Oxidation Cycles FACoA->BetaOx T2DDC trans-2,cis-4-decadienoyl-CoA BetaOx->T2DDC Reductase 2,4-dienoyl-CoA Reductase T2DDC->Reductase T3DC trans-3-decenoyl-CoA Reductase->T3DC NADPH -> NADP+ Isomerase Enoyl-CoA Isomerase T3DC->Isomerase Target This compound Isomerase->Target FurtherOx Further β-Oxidation Target->FurtherOx Block Enzyme Deficiency (e.g., Isomerase) Target->Block AcetylCoA Acetyl-CoA FurtherOx->AcetylCoA Accumulation Accumulation of Upstream Metabolites Block->Accumulation

Caption: Origin of this compound in unsaturated fatty acid oxidation.

Comparative Analysis of Metabolic Biomarkers

While direct clinical validation data for this compound is emerging, we can compare its potential profile to well-established biomarkers for metabolic diseases, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common FAOD.[4][5] The primary diagnostic markers for MCAD deficiency are acylcarnitines, which are carnitine esters of acyl-CoAs.[3][6]

BiomarkerTypePrimary Disease AssociationMethod of DetectionKey AdvantagesKey Limitations
This compound Acyl-CoA(Hypothesized) Specific FAODsLC-MS/MSPotentially high specificity to a single enzymatic step.Not yet clinically validated; reference ranges not established.
Octanoylcarnitine (C8) AcylcarnitineMCAD DeficiencyTandem Mass Spectrometry (MS/MS)High sensitivity and specificity for MCAD; used in newborn screening.[7]Can be influenced by carnitine deficiency.[4]
Decenoylcarnitine (C10:1) AcylcarnitineMCAD & other FAODsTandem Mass Spectrometry (MS/MS)Important secondary marker, increases diagnostic confidence.[6][8]Less specific than C8 acylcarnitine when viewed in isolation.
Fasting Glucose Small MoleculeDiabetes, General Metabolic StressEnzymatic AssayWidely available, inexpensive, core diagnostic for diabetes.Low specificity for the underlying cause of dysregulation.
HbA1c Glycated ProteinType 2 DiabetesImmunoassay, HPLCReflects long-term glycemic control (2-3 months).[9]Not useful for acute metabolic crises; can be affected by hemoglobinopathies.
Total Cholesterol LipidDyslipidemia, Cardiovascular Disease RiskEnzymatic AssayEstablished risk predictor for cardiovascular events.[9]Poor indicator of specific metabolic pathway defects.

Experimental Protocols for Biomarker Validation

The gold standard for quantifying acyl-CoAs and other small molecule metabolites like acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12] This technique offers high sensitivity and specificity, allowing for the precise measurement of target analytes in complex biological matrices.[13][14]

Protocol: Quantification of Acyl-CoAs (e.g., this compound) in Plasma

  • Sample Preparation & Extraction:

    • Thaw 100 µL of plasma on ice.

    • Add 400 µL of a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in methanol) containing a suite of stable isotope-labeled internal standards.[10]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with an ion-pairing agent like ammonium (B1175870) hydroxide).[12][14]

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 15 mM ammonium hydroxide.[14]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For acyl-CoAs, a common qualitative transition involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[12][14] Quantitative transitions are specific to the acyl group.

    • Data Analysis: Quantify the analyte peak area relative to the corresponding internal standard's peak area. Generate a calibration curve using standards of known concentration to determine the absolute concentration in the sample.

Workflow for Novel Biomarker Validation

The path from a candidate molecule to a clinically accepted biomarker is a rigorous, multi-stage process. This workflow outlines the necessary steps to validate a novel biomarker like this compound.

Discovery 1. Discovery (Metabolomics, Pathway Analysis) AssayDev 2. Analytical Method Development (LC-MS/MS Assay) Discovery->AssayDev Validation 3. Analytical Validation (Sensitivity, Specificity, Precision) AssayDev->Validation CaseControl 4. Clinical Case-Control Study (Establish Association with Disease) Validation->CaseControl ROC 5. Diagnostic Accuracy (ROC Curve Analysis) CaseControl->ROC Prospective 6. Prospective Cohort Study (Evaluate Predictive Value) ROC->Prospective Approval 7. Clinical Utility & Approval (Inclusion in Clinical Guidelines) Prospective->Approval

Caption: A generalized workflow for novel metabolic biomarker validation.

This compound represents a promising, yet unvalidated, candidate biomarker for specific disorders of fatty acid metabolism. Its position as a distinct intermediate in the β-oxidation of unsaturated fats suggests it could offer high specificity for certain enzymatic defects. However, extensive research is required to validate its clinical utility. This involves developing and standardizing robust analytical methods, conducting large-scale clinical studies to establish its sensitivity and specificity, and comparing its diagnostic performance against established markers like acylcarnitines. For researchers in metabolic disease, investigating such pathway-specific metabolites is a critical frontier in advancing diagnostic precision and developing targeted therapeutic strategies.

References

A Comparative Analysis of Trans-2-Enoyl-CoA Reductase Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of trans-2-enoyl-CoA reductase (TER), an enzyme involved in fatty acid biosynthesis and metabolism. The information presented herein is intended to assist researchers in understanding the kinetic properties of TER from various organisms and in designing experiments for inhibitor screening and drug development.

Comparative Substrate Specificity of Trans-2-Enoyl-CoA Reductase

Trans-2-enoyl-CoA reductase catalyzes the reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA, a crucial step in fatty acid elongation. The substrate specificity of TER varies among different organisms, reflecting their specific metabolic needs. This section summarizes the kinetic parameters (Km) of TER for various substrates from different biological sources.

Organism/SourceEnzymeSubstrateKm (µM)Cofactor PreferenceReference
Euglena gracilis (recombinant)Mitochondrial TERCrotonyl-CoA (C4)68NADH > NADPH[1]
trans-2-Hexenoyl-CoA (C6)91[1]
Rat Liver MicrosomesNADPH-specific TERCrotonyl-CoA (C4)20NADPH
trans-2-Hexenoyl-CoA (C6)0.5NADPH
trans-2-Hexadecenoyl-CoA (C16)1.0NADPH

Key Observations:

  • The mitochondrial TER from the protist Euglena gracilis exhibits a preference for NADH as a cofactor, with 2-3 fold higher specific activity compared to NADPH.[1] It displays a lower affinity (higher Km) for both crotonyl-CoA and trans-2-hexenoyl-CoA compared to the rat liver microsomal enzyme.

  • In contrast, rat liver microsomes contain an NADPH-specific TER that shows a high affinity for a range of substrates, from short-chain (crotonyl-CoA) to long-chain (trans-2-hexadecenoyl-CoA) enoyl-CoAs.

Experimental Protocols

A common method for determining the activity and substrate specificity of trans-2-enoyl-CoA reductase is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the trans-2-enoyl-CoA substrate.

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

This protocol is adapted from methods used for similar oxidoreductases that utilize NADPH as a cofactor.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH stock solution (10 mM in 10 mM Tris-HCl, pH 7.5)

  • Substrate stock solutions (e.g., 10 mM crotonyl-CoA, trans-2-hexenoyl-CoA, etc. in water or an appropriate buffer)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

    • 850 µl of 100 mM potassium phosphate buffer (pH 7.4)

    • 50 µl of 10 mM NADPH stock solution (final concentration: 0.5 mM)

    • 50 µl of substrate stock solution (e.g., 10 mM crotonyl-CoA for a final concentration of 0.5 mM)

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the reaction: Add a small volume (e.g., 5-10 µl) of the purified enzyme solution to the cuvette and mix gently by inverting.

  • Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm over a period of 5-10 minutes. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Calculate the enzyme activity: The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Determine kinetic parameters: To determine the Km for a specific substrate, vary the substrate concentration while keeping the enzyme and NADPH concentrations constant. Measure the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram illustrates the general workflow for determining the substrate specificity of trans-2-enoyl-CoA reductase.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme Purified TER Enzyme mix Prepare Reaction Mixture enzyme->mix substrates Substrate Stock Solutions (e.g., Crotonyl-CoA) substrates->mix reagents Buffer & Cofactor (NADPH) reagents->mix incubate Equilibrate at Constant Temperature mix->incubate start Initiate Reaction with Enzyme incubate->start measure Monitor NADPH Oxidation (Absorbance at 340 nm) start->measure calculate Calculate Initial Reaction Velocities measure->calculate plot Plot Velocity vs. Substrate Concentration calculate->plot fit Fit Data to Michaelis-Menten Equation plot->fit km Determine Km for Each Substrate fit->km

Caption: Workflow for determining TER substrate specificity.

Signaling Pathways and Logical Relationships

Trans-2-enoyl-CoA reductase plays a key role in the fatty acid elongation cycle. The following diagram illustrates its position within this metabolic pathway.

fatty_acid_elongation acyl_coa Acyl-CoA (Cn) condensation 3-Ketoacyl-CoA Synthase acyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) condensation->ketoacyl_coa reduction1 3-Ketoacyl-CoA Reductase hydroxyacyl_coa 3-Hydroxyacyl-CoA (Cn+2) reduction1->hydroxyacyl_coa dehydration 3-Hydroxyacyl-CoA Dehydratase enoyl_coa Trans-2-Enoyl-CoA (Cn+2) dehydration->enoyl_coa reduction2 Trans-2-Enoyl-CoA Reductase (TER) elongated_acyl_coa Acyl-CoA (Cn+2) reduction2->elongated_acyl_coa ketoacyl_coa->reduction1 NADPH -> NADP+ hydroxyacyl_coa->dehydration H2O enoyl_coa->reduction2 NADPH -> NADP+

Caption: Role of TER in the fatty acid elongation cycle.

References

Validation of a Novel Enzyme Acting on trans-2-Decenedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel enzyme with putative activity on trans-2-decenedioyl-CoA. To establish a robust scientific benchmark, we present a comparative analysis of the novel enzyme's biochemical and biophysical properties against a well-characterized analogous enzyme, the human peroxisomal trans-2-enoyl-CoA reductase (PECR). PECR is known to exhibit maximum activity with trans-2-enoyl-CoAs of carbon chain length C10, making it an ideal comparator.[1]

This document outlines detailed experimental protocols for key validation assays, presents comparative data in clearly structured tables, and includes workflow diagrams to facilitate experimental design and execution.

Performance Comparison: Novel Enzyme vs. Human Peroxisomal trans-2-enoyl-CoA Reductase (PECR)

The following tables summarize the key performance indicators for the novel enzyme and the comparator, PECR. Data for the novel enzyme is presented as hypothetical experimental results, while the data for PECR is based on published findings for homologous enzymes.

Table 1: Kinetic Parameters
ParameterNovel Enzyme (Hypothetical Data)Euglena gracilis mitochondrial trans-2-enoyl-CoA reductase
SubstrateThis compoundCrotonyl-CoA (C4)
K_m_ (μM)15 ± 268[2]
V_max_ (μmol/min/mg)25 ± 3Not Reported
k_cat_ (s⁻¹)18Not Reported
k_cat_/K_m_ (M⁻¹s⁻¹)1.2 x 10⁶Not Reported
CoenzymeNADPHNADH / NADPH[2]
Table 2: Substrate Specificity
Substrate (trans-2-enoyl-CoA)Novel Enzyme Relative Activity (%)Human PECR Relative Activity (%)
Butenoyl-CoA (C4)25Lower activity
Hexenoyl-CoA (C6)60Active[1]
Octenoyl-CoA (C8)85Active[1]
Decenoyl-CoA (C10) 100 Maximum Activity [1]
Dodecenoyl-CoA (C12)70Active[1]
Tetradecenoyl-CoA (C14)40Active[1]
Hexadecenoyl-CoA (C16)15Active[1]
Table 3: Physicochemical Properties
PropertyNovel Enzyme (Hypothetical Data)Human PECR
Molecular Weight (kDa)~35~32.7 (calculated)
Optimal pH7.5Not explicitly stated
Optimal Temperature (°C)37Not explicitly stated
pH Stability Range6.5 - 8.5Not explicitly stated
Thermal Stability (T_m_ °C)55Not explicitly stated

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Determination of Molecular Weight by SDS-PAGE

This protocol allows for the estimation of the enzyme's molecular weight.

Materials:

  • 12% polyacrylamide resolving gel

  • 4% polyacrylamide stacking gel

  • 1X Tris-Glycine-SDS running buffer

  • 2X Laemmli sample buffer (with β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (40% methanol, 10% acetic acid)

Procedure:

  • Prepare the polyacrylamide gels.

  • Mix the purified novel enzyme sample with an equal volume of 2X Laemmli sample buffer.

  • Heat the sample mixture and the molecular weight standards at 95°C for 5 minutes.

  • Load the denatured samples and standards into the wells of the stacking gel.

  • Run the gel in 1X Tris-Glycine-SDS running buffer at 150V until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until protein bands are clearly visible against a clear background.

  • Determine the relative mobility (Rf) of the protein standards and the novel enzyme.

  • Plot the logarithm of the molecular weight of the standards against their Rf values to generate a standard curve.

  • Interpolate the molecular weight of the novel enzyme from the standard curve.

Enzyme Activity Assay (Spectrophotometric)

This continuous assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM NADPH stock solution

  • 10 mM this compound stock solution

  • Purified novel enzyme

  • UV-visible spectrophotometer

Procedure:

  • Set up a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and 200 µM NADPH in a cuvette.

  • Add the purified novel enzyme to the reaction mixture and incubate for 2 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding this compound to a final concentration of 100 µM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Determination of Kinetic Parameters

This protocol determines the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) of the enzyme.

Procedure:

  • Perform the enzyme activity assay as described above, varying the concentration of this compound (e.g., from 1 µM to 200 µM) while keeping the enzyme and NADPH concentrations constant.

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Assessment of pH and Temperature Stability

These protocols determine the optimal conditions and stability of the enzyme.

pH Optimum and Stability:

  • To determine the optimal pH, perform the standard enzyme activity assay using a range of buffers with different pH values (e.g., pH 4.0 to 10.0).

  • To assess pH stability, pre-incubate the enzyme in buffers of different pH values for a set period (e.g., 1 hour) at 4°C.

  • Following incubation, dilute the enzyme into the standard assay buffer (pH 7.5) and measure the residual activity.

Temperature Optimum and Stability:

  • To determine the optimal temperature, perform the standard enzyme activity assay at a range of temperatures (e.g., 20°C to 60°C).

  • To assess thermal stability, pre-incubate the enzyme at various temperatures for different time intervals (e.g., 15, 30, 60 minutes).

  • After incubation, cool the samples on ice and then measure the remaining enzyme activity under standard assay conditions (37°C). The melting temperature (T_m_) can be determined by identifying the temperature at which 50% of the initial activity is lost after a defined incubation period.

Visualizations

The following diagrams illustrate the experimental workflows and the metabolic context of the novel enzyme.

Experimental_Workflow cluster_purification Enzyme Purification cluster_characterization Biochemical Characterization cluster_data Data Analysis & Comparison Expression Enzyme Expression in Host System Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification MW_Det Molecular Weight (SDS-PAGE) Purification->MW_Det Kinetic_Assay Kinetic Analysis (Km, Vmax) Purification->Kinetic_Assay Stability_Assay Stability Assays (pH, Temperature) Purification->Stability_Assay Substrate_Spec Substrate Specificity Purification->Substrate_Spec Data_Analysis Data Analysis MW_Det->Data_Analysis Kinetic_Assay->Data_Analysis Stability_Assay->Data_Analysis Substrate_Spec->Data_Analysis Comparison Comparison with Known Enzymes Data_Analysis->Comparison

Caption: Workflow for the validation of the novel enzyme.

Metabolic_Pathway Fatty_Acid Unsaturated Fatty Acid (e.g., with a C10 chain) Acyl_CoA_Synth Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synth Unsat_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synth->Unsat_Acyl_CoA Beta_Ox β-oxidation (several steps) Unsat_Acyl_CoA->Beta_Ox trans_2_dec This compound Beta_Ox->trans_2_dec Novel_Enzyme Novel Enzyme trans_2_dec->Novel_Enzyme Product Saturated Acyl-CoA Novel_Enzyme->Product TCA_Cycle TCA Cycle & Energy Production Product->TCA_Cycle

Caption: Putative role in fatty acid β-oxidation.

Logical_Relationship Novel_Enzyme Novel Enzyme has activity on This compound Is_Reductase Is it a reductase? Novel_Enzyme->Is_Reductase Is_Dehydrogenase Is it a dehydrogenase? Novel_Enzyme->Is_Dehydrogenase NADPH_Dependent Is it NADPH dependent? Is_Reductase->NADPH_Dependent Yes FAD_Dependent Is it FAD dependent? Is_Dehydrogenase->FAD_Dependent Yes Conclusion_Reductase Likely a trans-2-enoyl-CoA reductase family member NADPH_Dependent->Conclusion_Reductase Yes Conclusion_Dehydrogenase Likely an acyl-CoA dehydrogenase family member FAD_Dependent->Conclusion_Dehydrogenase Yes

Caption: Decision tree for enzyme classification.

References

A Comparative Guide to Trans-2-Enoyl-CoA Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic pathways involving trans-2-enoyl-CoA, a key intermediate in fatty acid β-oxidation. Understanding the variations in this pathway across different organisms is crucial for basic research, drug discovery, and the development of novel therapeutics targeting metabolic disorders.

Introduction

The breakdown of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. A central step in this pathway is the metabolism of trans-2-enoyl-CoA. While the core enzymatic reactions are conserved, significant differences exist in the subcellular localization, enzymatic machinery, and substrate specificity of this pathway across mammals, yeast, plants, and bacteria. These differences have important implications for cellular physiology and are of considerable interest to researchers in metabolism and drug development.

This guide will objectively compare the performance of the trans-2-enoyl-CoA metabolic pathways in different species, supported by available experimental data. It will delve into the key enzymes, their kinetic properties, and the experimental protocols used to study them.

Core Pathway Comparison: Mitochondria vs. Peroxisomes

In eukaryotes, the breakdown of fatty acids, including the metabolism of trans-2-enoyl-CoA, primarily occurs in two distinct organelles: mitochondria and peroxisomes. Prokaryotes, lacking these organelles, perform β-oxidation in the cytosol.

Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation:

  • Substrate Specificity: Mitochondria are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids.[1][2] Peroxisomes, on the other hand, are specialized for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipid molecules that are poor substrates for mitochondrial enzymes.[3]

  • Energy Production: Mitochondrial β-oxidation is tightly coupled to the electron transport chain, leading to efficient ATP production. In contrast, the first step of peroxisomal β-oxidation, catalyzed by acyl-CoA oxidase, transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂) instead of FADH₂. This process is not directly linked to ATP synthesis, making it less energy-efficient.[2][3]

  • Enzymatic Machinery: The enzymes involved in mitochondrial and peroxisomal β-oxidation are encoded by different genes and exhibit distinct properties, even when catalyzing analogous reactions.[2] A key difference lies in the stereochemistry of the hydration and dehydrogenation steps.

Enzymatic Machinery: A Cross-Species Perspective

The metabolism of trans-2-enoyl-CoA involves a sequence of enzymatic reactions. The key enzymes and their variations across species are detailed below.

Enoyl-CoA Hydratase (ECH)

This enzyme catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA. There are two main types with different stereospecificity:

  • Enoyl-CoA Hydratase 1 (ECH1): Produces the (S)-3-hydroxyacyl-CoA isomer. This is the primary hydratase in mitochondrial β-oxidation across many species.

  • Enoyl-CoA Hydratase 2 (ECH2): Produces the (R)-3-hydroxyacyl-CoA isomer. This enzyme is characteristic of peroxisomal β-oxidation.[4]

In some organisms, these activities are part of multifunctional enzymes.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This enzyme catalyzes the dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The stereospecificity of this enzyme is crucial and corresponds to the isomer produced by the enoyl-CoA hydratase.

  • (S)-3-Hydroxyacyl-CoA Dehydrogenase: Utilizes the (S)-isomer and is found in mitochondria.

  • (R)-3-Hydroxyacyl-CoA Dehydrogenase: Utilizes the (R)-isomer and is part of the peroxisomal pathway.

3-Ketoacyl-CoA Thiolase

This enzyme catalyzes the final step of the β-oxidation cycle, cleaving 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. Different thiolases with varying substrate specificities are found in mitochondria and peroxisomes. Thiolase I enzymes generally have a broad chain-length specificity, while thiolase II enzymes are more specific for acetoacetyl-CoA and are involved in biosynthetic pathways.[5][6]

Trans-2-Enoyl-CoA Reductase (TER)

This enzyme is not part of the canonical β-oxidation pathway but plays a crucial role in fatty acid elongation and the metabolism of certain lipids like sphingosines by reducing trans-2-enoyl-CoA to acyl-CoA.[7][8][9] It is found in both yeast (Tsc13) and mammals (TECR).[7][8]

Quantitative Data Comparison

Table 1: Kinetic Parameters of Enoyl-CoA Hydratases (ECH)

EnzymeOrganism/OrganelleSubstrateKm (µM)Vmax (µmol/min/mg)InhibitorKI (µM)kinact (min-1)Reference
ECH1Rat MitochondriaCrotonyl-CoA--(R)-MCPF-CoA49.20.00336[4]
ECH1Rat MitochondriaCrotonyl-CoA--(S)-MCPF-CoA57.10.00265[4]
ECH2Rat PeroxisomeCrotonyl-CoA--(R)-MCPF-CoA41 ± 60.082 ± 0.005[4]
ECH2Rat PeroxisomeCrotonyl-CoA--(S)-MCPF-CoA53 ± 80.010 ± 0.001[4]

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
FadB'Ralstonia eutropha H16Acetoacetyl-CoA48149[10]

Table 3: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase

EnzymeOrganism/OrganelleSubstrateKm (µM)Reference
Mitochondrial ReductaseBovine Heart Mitochondriatrans-2-enoyl-CoAs (C6-C16)-[11]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are summaries of common protocols for key experiments.

Protocol 1: Enoyl-CoA Hydratase Activity Assay

Principle: The hydration of the double bond in a trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA) leads to a decrease in absorbance at a specific wavelength.

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the enoyl-CoA substrate, and the enzyme source (purified enzyme or cell lysate).

  • Monitor the decrease in absorbance at 263 nm or 280 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

Principle: The reduction of NAD⁺ to NADH (or the oxidation of NADH to NAD⁺) is coupled to the dehydrogenation of 3-hydroxyacyl-CoA and can be monitored spectrophotometrically.

Procedure:

  • Prepare a reaction mixture containing a buffer, the 3-hydroxyacyl-CoA substrate, and NAD⁺ (for the forward reaction) or NADH and 3-ketoacyl-CoA (for the reverse reaction).

  • Initiate the reaction by adding the enzyme.

  • Monitor the change in absorbance at 340 nm, which corresponds to the change in NADH concentration.

  • Calculate the enzyme activity from the rate of absorbance change.

Protocol 3: Quantification of Fatty Acid Oxidation Intermediates

Principle: Tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of various acyl-CoA and acylcarnitine species.

Procedure:

  • Incubate cells or isolated organelles with a labeled (e.g., ¹³C or ²H) or unlabeled fatty acid substrate.

  • Extract the metabolites from the cells or medium.

  • Separate the metabolites using liquid chromatography.

  • Detect and quantify the specific intermediates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12]

  • Normalize the results to a cellular marker, such as protein concentration or citrate (B86180) synthase activity.

Visualizing the Pathways

The following diagrams illustrate the key differences in the trans-2-enoyl-CoA metabolic pathways across different cellular compartments and hint at the species-specific variations.

Mitochondrial_Beta_Oxidation cluster_mito Mitochondrial Matrix AcylCoA Acyl-CoA (Cn) Dehydrogenase Acyl-CoA Dehydrogenase AcylCoA->Dehydrogenase FAD -> FADH2 Trans2EnoylCoA trans-2-Enoyl-CoA Dehydrogenase->Trans2EnoylCoA ECH1 Enoyl-CoA Hydratase 1 (S-specific) Trans2EnoylCoA->ECH1 H2O S_HydroxyacylCoA (S)-3-Hydroxyacyl-CoA ECH1->S_HydroxyacylCoA S_HADH (S)-3-Hydroxyacyl-CoA Dehydrogenase S_HydroxyacylCoA->S_HADH NAD+ -> NADH KetoacylCoA 3-Ketoacyl-CoA S_HADH->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase CoA-SH AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShortenedAcylCoA Acyl-CoA (Cn-2) Thiolase->ShortenedAcylCoA Peroxisomal_Beta_Oxidation cluster_perox Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA (Cn) AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->AcylCoA_Oxidase O2 -> H2O2 Trans2EnoylCoA trans-2-Enoyl-CoA AcylCoA_Oxidase->Trans2EnoylCoA ECH2 Enoyl-CoA Hydratase 2 (R-specific) Trans2EnoylCoA->ECH2 H2O R_HydroxyacylCoA (R)-3-Hydroxyacyl-CoA ECH2->R_HydroxyacylCoA R_HADH (R)-3-Hydroxyacyl-CoA Dehydrogenase R_HydroxyacylCoA->R_HADH NAD+ -> NADH KetoacylCoA 3-Ketoacyl-CoA R_HADH->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase CoA-SH AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShortenedAcylCoA Acyl-CoA (Cn-2) (exported to mitochondria) Thiolase->ShortenedAcylCoA Experimental_Workflow_Metabolite_Profiling start Cells or Isolated Organelles incubation Incubation with Labeled Fatty Acid Substrate start->incubation extraction Metabolite Extraction incubation->extraction lc_separation Liquid Chromatography Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MRM) lc_separation->ms_detection quantification Quantification of Acyl-CoAs and Acylcarnitines ms_detection->quantification end Data Analysis and Pathway Flux Interpretation quantification->end

References

quantitative comparison of acyl-CoA profiles in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Acyl-CoA Profiles in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways. Dysregulation of acyl-CoA metabolism is increasingly recognized as a key feature of various pathological states, including heart failure, cancer, and neurodegenerative diseases. This guide provides a quantitative comparison of acyl-CoA profiles in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to serve as a resource for researchers and professionals in drug development.

Quantitative Comparison of Acyl-CoA Levels

The following tables summarize the quantitative changes in acyl-CoA species observed in different disease states compared to healthy controls. The data is compiled from various studies employing liquid chromatography-mass spectrometry (LC-MS/MS) for quantification.

Table 1: Acyl-CoA Profile in Human Heart Failure

In failing human hearts, a general depletion of long-chain acyl-CoA species is observed, reflecting impaired fatty acid metabolism. Mechanical unloading with a left ventricular assist device (LVAD) has been shown to restore levels of certain acyl-CoAs. One study reported that the total acyl-CoA level is approximately 60% lower in hearts with complexities compared to normal ones[1].

Acyl-CoA SpeciesHealthy Heart Tissue (Control)Failing Heart Tissue (Pre-LVAD)Failing Heart Tissue (Post-LVAD)Reference
C16:0-CoANormalDecreasedModestly affected[2]
C18:1-CoANormalDecreasedRestored[2]
C18:2-CoANormalDecreasedRestored[2]
C20:4-CoANormalDecreasedRestored[2]
Total Long-Chain Acyl-CoA Normal Significantly Decreased Partially Restored [2]

Table 2: Acyl-CoA Profile in Cancer Cells (Breast Cancer Example)

Cancer cells exhibit significant alterations in lipid metabolism to support rapid proliferation. This is reflected in their acyl-CoA profiles, with notable differences in very-long-chain fatty acyl-CoAs.

Acyl-CoA SpeciesNon-Tumorigenic Cells (PNT2 - Prostate)Tumorigenic Cells (DU145 - Prostate)Non-Tumorigenic Cells (HepG2 - Hepatic)Tumorigenic Cells (Hep3B - Hepatic)Reference
C14:0-CoA~0.6 pmol/mg protein~0.4 pmol/mg protein~1.8 pmol/mg protein~1.2 pmol/mg protein[3]
C16:0-CoA~1.0 pmol/mg protein~0.8 pmol/mg protein~3.5 pmol/mg protein~2.5 pmol/mg protein[3]
C18:0-CoA~0.8 pmol/mg protein~0.6 pmol/mg protein~2.8 pmol/mg protein~2.0 pmol/mg protein[3]
C18:1-CoA~1.2 pmol/mg protein~0.9 pmol/mg protein~4.0 pmol/mg protein~3.0 pmol/mg protein[3]

Note: The data in Table 2 is derived from a study on prostate and hepatic cell lines, illustrating the general trend of altered acyl-CoA levels in cancer. Specific concentrations can vary significantly between cancer types and cell lines. A study on breast cancer tissue also revealed significantly higher levels of most fatty acids in the cancerous region compared to adjacent normal tissue[4].

Table 3: Acyl-CoA Profile in Neurodegenerative Disease (Alzheimer's Disease)

While comprehensive quantitative data for a wide range of acyl-CoA species in neurodegenerative diseases is still emerging, studies on fatty acid metabolism in Alzheimer's disease (AD) brains indicate significant dysregulation. Alterations in the levels of precursor fatty acids suggest corresponding changes in their activated acyl-CoA forms.

Fatty Acid PrecursorHealthy Brain Tissue (Control)Alzheimer's Disease Brain TissueKey ObservationsReference
Palmitic acid (C16:0)NormalIncreasedUpregulation of fatty acid synthase (FAS) protein expression is observed.[5]
Docosahexaenoic acid (DHA)NormalDecreasedLower levels are particularly noted in vulnerable regions like the hippocampus.[5]
Arachidonic acid (AA)NormalDecreasedReduced levels in phospholipids (B1166683) of the hippocampus.[5]
Linoleic acid, Linolenic acid, Eicosapentaenoic acid, Oleic acidNormalDecreasedReduced levels in brain regions vulnerable to AD pathology.[6]

Note: This table reflects changes in fatty acid levels, which are precursors to acyl-CoAs. Direct quantification of a broad spectrum of acyl-CoAs in AD brain tissue is an active area of research.

Experimental Protocols

The accurate quantification of acyl-CoAs is challenging due to their low abundance and instability. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol for the extraction and analysis of acyl-CoAs from tissue samples.

Protocol: Acyl-CoA Extraction and Quantification from Tissue using LC-MS/MS

1. Sample Preparation and Homogenization:

  • All procedures should be performed on ice to minimize enzymatic activity and degradation of acyl-CoAs.

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water or 80% methanol).

  • Add internal standards (e.g., a suite of odd-chain or stable isotope-labeled acyl-CoAs) to the extraction solvent for absolute quantification.

  • Homogenize the tissue using a bead beater or probe sonicator until a uniform suspension is achieved.

2. Protein Precipitation and Extraction:

  • Incubate the homogenate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

3. Sample Concentration and Reconstitution:

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol (B129727) in water. The reconstitution volume should be optimized based on the expected concentration of acyl-CoAs and the sensitivity of the mass spectrometer.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation of acyl-CoA species.

    • Employ a gradient elution using mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or tributylamine) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to resolve acyl-CoAs based on their chain length and saturation.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA species and the internal standards. The characteristic neutral loss of 507 Da from the precursor ion is often used for identifying acyl-CoAs.

5. Data Analysis:

  • Generate calibration curves for each acyl-CoA species using the corresponding internal standard.

  • Quantify the amount of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

  • Normalize the results to the initial tissue weight (e.g., pmol/mg tissue).

Visualizations

Signaling Pathways and Experimental Workflows

Acyl_CoA_Metabolism Central Role of Acyl-CoA in Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Pool Fatty_Acids->Acyl_CoA ACSL Glucose Glucose Glucose->Acyl_CoA Glycolysis & PDH Amino_Acids Amino Acids Amino_Acids->Acyl_CoA Catabolism Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Signaling Signaling & Protein Acylation Acyl_CoA->Signaling TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

The central role of the Acyl-CoA pool in cellular metabolism.

Acyl_CoA_Profiling_Workflow Experimental Workflow for Acyl-CoA Profiling Sample Tissue Sample (Healthy vs. Diseased) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., LLE or SPE) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Comparison Comparative Analysis Quantification->Comparison

A generalized workflow for quantitative acyl-CoA profiling.

References

A Comparative Guide to the Kinetics of Enoyl-CoA Hydratase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enoyl-CoA hydratase (ECH) is a crucial enzyme family in fatty acid metabolism, catalyzing the hydration of 2-trans-enoyl-CoA to 3-hydroxyacyl-CoA in the second step of the β-oxidation pathway.[1][2] Different isozymes of ECH are found in various cellular compartments, primarily mitochondria and peroxisomes, and exhibit distinct substrate specificities and kinetic properties. Understanding these differences is vital for research into metabolic disorders, drug discovery, and the development of novel therapeutics.

This guide provides a comparative analysis of the kinetics of different enoyl-CoA hydratase isozymes, supported by experimental data and detailed protocols.

Comparative Kinetics of Enoyl-CoA Hydratase Isozymes

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are fundamental to understanding the efficiency and substrate preference of an enzyme. The following table summarizes the kinetic data for mitochondrial and peroxisomal enoyl-CoA hydratase isozymes from different species.

IsozymeOrganismSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
Mitochondrial ECH (ECHS1) Rat (Liver)Crotonyl-CoA404550
HumanCrotonyl-CoA12.7554.64
HumanAcryloyl-CoA34.0442.92
Human3-Methylcrotonyl-CoA45.8349.02
HumanTiglyl-CoA57.87-
Peroxisomal ECH (ECH2) Rat (Liver)Crotonyl-CoA83680

Data Interpretation: The data reveals that the mitochondrial enoyl-CoA hydratase (ECHS1) generally exhibits a lower Kₘ for crotonyl-CoA compared to the peroxisomal isozyme (ECH2) in rats, suggesting a higher affinity for this short-chain substrate. The Vₘₐₓ of the mitochondrial enzyme is also significantly higher, indicating a greater catalytic efficiency. The human ECHS1 displays varying affinities for different short-chain enoyl-CoA substrates.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Enoyl-CoA substrate (e.g., Crotonyl-CoA) solution (1 mM in water)

  • Purified enoyl-CoA hydratase enzyme solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer, pH 8.0.

    • 100 µL of 1 mM crotonyl-CoA solution.

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette and mix immediately by gentle inversion.

  • Place the cuvette in the spectrophotometer and record the decrease in absorbance at 263 nm for 5 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the hydration of crotonyl-CoA (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

The function of enoyl-CoA hydratase is integrated into broader cellular signaling networks. The diagrams below, generated using Graphviz (DOT language), illustrate a key signaling pathway involving ECHS1 and a typical experimental workflow for studying enzyme kinetics.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification/ Cell Lysate Preparation reaction_setup Reaction Mixture Setup enzyme_prep->reaction_setup substrate_prep Substrate Solution Preparation substrate_prep->reaction_setup spectro Spectrophotometric Measurement (ΔA263nm) reaction_setup->spectro rate_calc Calculate Initial Reaction Rates (V₀) spectro->rate_calc kinetics_plot Michaelis-Menten/ Lineweaver-Burk Plot rate_calc->kinetics_plot param_det Determine Km and Vmax kinetics_plot->param_det

Caption: Experimental workflow for determining the kinetic parameters of enoyl-CoA hydratase.

signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Nutrient_Status Nutrient Status (e.g., Amino Acids) ECHS1 ECHS1 (Enoyl-CoA Hydratase) Nutrient_Status->ECHS1 senses mTORC1 mTORC1 ECHS1->mTORC1 regulates STAT3 STAT3 ECHS1->STAT3 inhibits phosphorylation ADRB2_PKA ADRB2/PKA Signaling ECHS1->ADRB2_PKA interacts with & suppresses Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis mTORC1->Apoptosis inhibits STAT3->Cell_Growth Mitochondrial_Respiration Mitochondrial Respiration ADRB2_PKA->Mitochondrial_Respiration

Caption: Simplified signaling network of mitochondrial enoyl-CoA hydratase 1 (ECHS1).[3][4][5][6]

Conclusion

The kinetic analysis of enoyl-CoA hydratase isozymes reveals significant differences in their catalytic efficiencies and substrate preferences, reflecting their specialized roles in mitochondrial and peroxisomal fatty acid β-oxidation. ECHS1, the mitochondrial short-chain hydratase, is a highly efficient enzyme crucial for the breakdown of common fatty acids. Emerging research also points to the involvement of ECHS1 in critical cellular signaling pathways, including mTOR and STAT3 signaling, linking cellular metabolism to the regulation of cell growth, proliferation, and apoptosis.[3][5][6] These findings underscore the importance of comparative kinetic studies for a deeper understanding of metabolic regulation and for the identification of potential therapeutic targets in various diseases.

References

Navigating the Acyl-CoA Landscape: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of acyl-Coenzyme A (acyl-CoA) species is critical for unraveling cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. This guide provides an objective comparison of prevalent analytical platforms for acyl-CoA analysis, supported by experimental data and detailed methodologies to inform your selection of the most suitable technique.

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and cholesterol metabolism.[1] Their analysis, however, is challenging due to their inherent instability and wide range of concentrations in biological matrices.[2][3] This guide focuses on the most widely adopted and robust methods, primarily centered around liquid chromatography-mass spectrometry (LC-MS).

Comparative Analysis of Analytical Platforms

The quantification of acyl-CoAs is predominantly achieved through LC-MS/MS, which offers unparalleled sensitivity and specificity.[4][5] However, older techniques such as High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays are also available, each with its own set of advantages and limitations.[4][6]

Below is a comparative summary of these analytical platforms.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4][7]~120 pmol (with derivatization)[4]~50 fmol[4]
Limit of Quantification (LOQ) 5-50 fmol[4]~1.3 nmol[4]~100 fmol[4]
Linearity (R²) >0.99[4]>0.99[4]Variable[4]
Precision (RSD%) < 5%[4]< 15%[4]< 20%[4]
Specificity High[4]Moderate[4]High[4]
Throughput High[4]Moderate[4]Low to Moderate[4]
Coverage Broad (short- to long-chain)[7][8]Limited, often to short-chainAnalyte-specific

In-Depth Look at LC-MS/MS Methodologies

Given its superior performance, LC-MS/MS is the gold standard for acyl-CoA analysis. Within this platform, various approaches can be employed, primarily categorized as targeted and untargeted analysis.

Targeted vs. Untargeted Acyl-CoA Analysis

FeatureTargeted AnalysisUntargeted Analysis
Instrumentation Triple Quadrupole MS[9]High-Resolution MS (e.g., Q-TOF, Orbitrap)[9]
Goal Precise quantification of specific acyl-CoAs[9]Comprehensive profiling of all detectable acyl-CoAs[9]
Strengths High sensitivity, accuracy, and reproducibility.[9]Discovery of novel or unexpected acyl-CoA species.[9]
Limitations Limited to a predefined list of analytes.Semi-quantitative, requires extensive data processing and identification.
Typical Application Hypothesis testing, clinical biomarker validation.Hypothesis generation, exploring metabolic responses.[9]

Experimental Protocols: A Step-by-Step Guide

Reproducible and reliable data begins with a robust experimental protocol. Below are detailed methodologies for the key steps in acyl-CoA analysis.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is crucial for accurate acyl-CoA quantification, aiming to efficiently extract acyl-CoAs while minimizing degradation and matrix effects.

Protocol 1: Protein Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[5]

  • Flash-freeze biological samples in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or acetonitrile (B52724)/methanol/water 2:2:1 v/v/v).[6][10]

  • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.[9]

  • Collect the supernatant containing the acyl-CoAs.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[5][11]

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% sulfosalicylic acid in water).[10]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is an effective method for sample clean-up, reducing matrix effects and concentrating the analytes.[4][9]

  • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.[4]

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.[4]

  • Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).[4]

  • Evaporate the eluent and reconstitute the sample as described in the protein precipitation protocol.

LC-MS/MS Analysis: The Core of Quantification

Protocol 3: Reversed-Phase LC-MS/MS

This is a general workflow for the analysis of a broad range of acyl-CoA species.[5]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 5-10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[12]

    • Mobile Phase B: Methanol or acetonitrile with the same additives as Mobile Phase A.[12]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.[5][9]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion ([M+H]⁺) and a characteristic product ion. A common fragmentation is the neutral loss of the 507 Da phosphopantetheine moiety.[13]

Protocol 4: Stable Isotope Dilution for Absolute Quantification

For the most accurate quantification, stable isotope-labeled internal standards are indispensable.[9] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach allows for the generation of a library of labeled acyl-CoA standards.[14]

  • Culture cells in a medium where a precursor to Coenzyme A, such as pantothenate (Vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[9]

  • After several passages, the cells will have incorporated the heavy label into their entire acyl-CoA pool.[9]

  • Extract the labeled acyl-CoAs from these cells to create a comprehensive internal standard mixture.

  • Spike this heavy-labeled internal standard mixture into the experimental samples prior to extraction.

  • Quantify the endogenous (light) acyl-CoAs by comparing their peak areas to those of their corresponding heavy-labeled internal standards.

Visualizing the Role of Acyl-CoAs in Cellular Pathways

Understanding the biological context of acyl-CoA metabolism is crucial for interpreting analytical data. The following diagrams, generated using Graphviz, illustrate the central role of acyl-CoAs in key metabolic pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Quenching & Homogenization Quenching & Homogenization Biological Sample->Quenching & Homogenization Protein Precipitation Protein Precipitation Quenching & Homogenization->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Optional Clean-up Final Extract Final Extract Protein Precipitation->Final Extract Solid-Phase Extraction->Final Extract LC Separation LC Separation Final Extract->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

A generalized experimental workflow for acyl-CoA analysis.

beta_oxidation Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA FADH2 FADH2 Beta-Oxidation Spiral->FADH2 NADH NADH Beta-Oxidation Spiral->NADH TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Electron Transport Chain Electron Transport Chain FADH2->Electron Transport Chain NADH->Electron Transport Chain ATP ATP Electron Transport Chain->ATP

The central role of acyl-CoAs in fatty acid beta-oxidation.

fatty_acid_synthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase Acetyl-CoA->Acetyl-CoA Carboxylase Malonyl-CoA Malonyl-CoA Acetyl-CoA Carboxylase->Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid Synthase->Fatty Acyl-CoA Elongation & Desaturation Elongation & Desaturation Fatty Acyl-CoA->Elongation & Desaturation Complex Lipids Complex Lipids Fatty Acyl-CoA->Complex Lipids Elongation & Desaturation->Complex Lipids

Key steps in fatty acid synthesis involving acyl-CoAs.

References

Assessing the Functional Significance of trans-2-decenedioyl-CoA Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of metabolic intermediates is a hallmark of numerous inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders. Understanding the functional significance of these accumulated metabolites is crucial for elucidating disease mechanisms and developing targeted therapies. This guide provides a comparative assessment of the functional consequences of accumulating trans-2-unsaturated acyl-CoAs, with a focus on intermediates like trans-2-decenedioyl-CoA, in contrast to other acyl-CoA species.

Introduction to Fatty Acid β-Oxidation and the Role of 2,4-dienoyl-CoA Reductase

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, especially during periods of fasting or stress. The breakdown of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not substrates for the core FAO enzymes. One such crucial enzyme is 2,4-dienoyl-CoA reductase (DECR). A deficiency in DECR leads to the accumulation of upstream intermediates, most notably 2-trans,4-cis-decadienoyl-carnitine, derived from the incomplete oxidation of linoleic acid.[1][2] This accumulation serves as a key diagnostic marker and a starting point for understanding the pathological consequences of blocked unsaturated fatty acid oxidation.

Comparative Effects of Acyl-CoA Accumulation

The accumulation of different acyl-CoA species can have varying impacts on cellular function, primarily through mechanisms of "lipotoxicity." This can manifest as mitochondrial dysfunction, oxidative stress, and disruption of cellular signaling pathways.

Case Study: 2,4-dienoyl-CoA Reductase Deficiency (DECR-/-)

Studies on mouse models with a deficiency in 2,4-dienoyl-CoA reductase (DECR) provide the most direct evidence for the consequences of accumulating unsaturated acyl-CoA intermediates.

Key Pathophysiological Findings in DECR-/- Mice:

  • Hypoglycemia: Metabolically challenged DECR-deficient mice develop severe hypoglycemia.[3][4]

  • Hepatic Steatosis: These mice exhibit an accumulation of unsaturated fatty acids in liver triacylglycerols.[3][4]

  • Stress Intolerance: A perturbed thermogenic response leads to intolerance to acute cold exposure.[3][4]

  • Accumulation of Specific Metabolites: Fasted DECR-/- mice show a significant increase in serum acylcarnitines, particularly decadienoylcarnitine.[3][4]

The accumulation of these specific unsaturated acyl-CoAs is thought to disrupt mitochondrial function, although the precise mechanisms are still under investigation. The deleterious effects are more pronounced with certain unsaturated fatty acids, such as decanoic acid and cis-4-decenoic acid, which have been shown to induce the mitochondrial permeability transition, a critical event leading to cell death.[5]

Comparison with Saturated Fatty Acid Accumulation

While direct comparative studies are limited, research on other fatty acid oxidation disorders provides insights into the effects of accumulating saturated acyl-CoAs. For instance, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is an accumulation of medium-chain fatty acids and their derivatives. This accumulation is also associated with mitochondrial dysfunction, including inhibition of energy production and uncoupling of oxidative phosphorylation.[5]

A key distinction may lie in the reactivity and downstream signaling effects of unsaturated versus saturated acyl-CoAs. The double bonds in unsaturated acyl-CoAs make them more susceptible to peroxidation, potentially leading to higher levels of oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DECR deficient mice, providing a basis for comparison.

Table 1: Serum Acylcarnitine Profiles in Fed and Fasted Wild-Type and DECR-/- Mice

Acylcarnitine SpeciesGenotypeFed State (nM)24h Fasted State (nM)
Total Acylcarnitines Wild-Type263 ± 29Not Reported
DECR-/-240 ± 16Not Reported
Decadienoylcarnitine Wild-TypeNot DetectedNot Detected
DECR-/-Not DetectedSignificantly Increased

Data adapted from studies on DECR deficient mice.[3]

Table 2: Key Metabolic Parameters in Wild-Type and DECR-/- Mice

ParameterGenotypeConditionValue
Blood Glucose Wild-Type24h FastedNormal
DECR-/-24h FastedSeverely Hypoglycemic
Liver Glycogen Wild-TypeFedNormal
DECR-/-FedNormal
Liver Triacylglycerols Wild-TypeFastedBaseline
DECR-/-FastedSignificantly Increased (Hepatic Steatosis)

Data adapted from studies on DECR deficient mice.[3][4]

Experimental Protocols

1. Generation of DECR-deficient Mouse Model: The disruption of the Decr gene in mice is typically achieved through targeted gene disruption using homologous recombination in embryonic stem cells. The resulting heterozygous mice are then interbred to produce homozygous DECR-/- mice.

2. Serum Acylcarnitine Analysis:

  • Sample Collection: Blood is collected from mice in both fed and fasted states.

  • Extraction: Serum is deproteinized, and internal standards (isotopically labeled carnitines) are added.

  • Derivatization: Acylcarnitines are derivatized to their butyl esters.

  • Analysis: The derivatized acylcarnitines are analyzed by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the signal of each analyte to its corresponding internal standard.

3. Measurement of Liver Triacylglycerols:

  • Tissue Homogenization: Liver tissue is homogenized in a suitable buffer.

  • Lipid Extraction: Total lipids are extracted using a chloroform:methanol mixture.

  • Quantification: The triacylglycerol content in the lipid extract is determined using a commercial colorimetric assay kit.

Visualizing the Metabolic Impact

Signaling Pathway of Unsaturated Fatty Acid Oxidation

cluster_Mitochondrion Mitochondrial Matrix cluster_Pathology Pathological State (DECR Deficiency) PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) AcylCoA Unsaturated Acyl-CoA PUFA->AcylCoA BetaOx β-Oxidation Cycles AcylCoA->BetaOx DienoylCoA 2-trans, 4-cis-dienoyl-CoA (e.g., decadienoyl-CoA) BetaOx->DienoylCoA DECR 2,4-dienoyl-CoA Reductase (DECR) DienoylCoA->DECR Substrate Accumulation Accumulation of 2-trans, 4-cis-dienoyl-CoA DienoylCoA->Accumulation EnoylCoA trans-2-enoyl-CoA DECR->EnoylCoA Product FurtherOx Further β-Oxidation EnoylCoA->FurtherOx AcetylCoA Acetyl-CoA FurtherOx->AcetylCoA MitoDys Mitochondrial Dysfunction Accumulation->MitoDys Hypoglycemia Hypoglycemia MitoDys->Hypoglycemia Steatosis Hepatic Steatosis MitoDys->Steatosis

Caption: Metabolic fate of unsaturated fatty acids and consequences of DECR deficiency.

Experimental Workflow for Assessing DECR Deficiency

cluster_AnimalModel Animal Model cluster_MetabolicChallenge Metabolic Challenge cluster_Analysis Analysis cluster_Outcome Expected Outcomes WT_mice Wild-Type Mice Fasting Fasting (e.g., 24h) WT_mice->Fasting DECR_mice DECR-/- Mice DECR_mice->Fasting Blood Blood Collection Fasting->Blood Liver Liver Tissue Collection Fasting->Liver Acylcarnitine Serum Acylcarnitine Profile (MS/MS) Blood->Acylcarnitine Glucose Blood Glucose Measurement Blood->Glucose TAG Liver Triacylglycerol Assay Liver->TAG Outcome_DECR DECR-/-: Increased decadienoylcarnitine, hypoglycemia, hepatic steatosis Acylcarnitine->Outcome_DECR Outcome_WT Wild-Type: Normal metabolic profile Glucose->Outcome_DECR Glucose->Outcome_WT TAG->Outcome_DECR TAG->Outcome_WT

Caption: Workflow for characterizing the metabolic phenotype of DECR deficient mice.

Conclusion

The accumulation of this compound and structurally similar unsaturated acyl-CoAs, as modeled by 2,4-dienoyl-CoA reductase deficiency, has significant pathophysiological consequences. These include severe hypoglycemia, hepatic steatosis, and intolerance to metabolic stress, all indicative of profound mitochondrial dysfunction. While sharing some features with the toxicity observed from saturated acyl-CoA accumulation, the presence of double bonds in these intermediates may introduce unique mechanisms of toxicity, such as increased susceptibility to lipid peroxidation. Further direct comparative studies are warranted to fully elucidate the distinct functional consequences of accumulating different acyl-CoA species, which will be instrumental for the development of targeted therapeutic strategies for a range of fatty acid oxidation disorders.

References

Validating Gene Knockout Effects on Trans-2-Enoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of trans-2-enoyl-CoA is a critical juncture in fatty acid beta-oxidation. The validation of gene knockouts affecting this pathway is essential for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comparative overview of the experimental validation of knockouts in key genes—ECHS1, ACADVL, HADHA, and MECR—that are integral to trans-2-enoyl-CoA metabolism.

Comparative Analysis of Gene Knockout Effects

The functional consequences of knocking out genes involved in trans-2-enoyl-CoA metabolism are multifaceted, affecting cellular respiration, lipid profiles, and overall organismal health. Below is a summary of the reported effects from various experimental models.

Gene Knockout ModelKey Phenotypic and Metabolic EffectsQuantitative Changes
ECHS1 Knockout (KO) Cells (Human Osteosarcoma 143BTK-) Disrupted oxidative phosphorylation (OXPHOS) protein complex stability and function.[1] Reduced mitochondrial oxygen consumption.[1]- OXPHOS Complex I Activity: Reduced to 42.6% of control.[1] - OXPHOS Complex IV Activity: Reduced to 66.3% of control.[1] - Complex I Subunit (NDUFB8) Protein Level: Reduced to 49.8% of control.[1] - Complex IV Subunit (MT-CO2) Protein Level: Reduced to 64.0% of control.[1]
ACADVL (VLCAD) Knockout (KO) Mice Accumulation of long-chain acylcarnitines, particularly C14:1-acylcarnitine, in various tissues.[2][3] Profound deficiency of acetylcarnitine in the heart, suggesting a severe energy deficit.[2]- C14:1-acylcarnitine: Significantly elevated in plasma, liver, heart, and muscle of KO mice compared to wild-type.[2] - Acetylcarnitine: Severely deficient in the hearts of KO mice.[2]
HADHA Knockout (KO) Cardiomyocytes (from human iPSCs) Accumulation of long-chain fatty acids.[4] Defective fatty acid beta-oxidation and cardiolipin (B10847521) remodeling.[5][6]- Long-chain Acyl-carnitines: Increased levels in HADHA mutant and KO cardiomyocytes compared to wild-type.[4] - Unsaturated Fatty Acids (14:1, 16:1, 18:1): Large increases in abundance in HADHA mutant and KO cardiomyocytes.[4]
mecr-1 (MECR) Knockout (KO) C. elegans Does not have a readily available direct quantitative measurement of trans-2-enoyl-CoA in the search results. Phenotypic assays are used for validation.- Lifespan and Motility: These are key phenotypic readouts for validating the effect of the knockout, with specific protocols available for their measurement.

Experimental Workflows and Signaling Pathways

Understanding the experimental steps to validate a gene knockout and the pathway in which the gene functions is crucial. The following diagrams illustrate these processes.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-enoyl-CoA trans-2-enoyl-CoA Fatty Acyl-CoA->trans-2-enoyl-CoA ACADVL (VLCAD) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-enoyl-CoA->3-Hydroxyacyl-CoA ECHS1 / HADHA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADHA Acetyl-CoA + \nShorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + \nShorter Acyl-CoA Thiolase caption Fatty Acid Beta-Oxidation Pathway

Fatty Acid Beta-Oxidation Pathway

knockout_validation_workflow cluster_gene_editing Gene Editing cluster_validation Validation cluster_functional_assays Functional Assays Design gRNA Design gRNA CRISPR/Cas9 Delivery CRISPR/Cas9 Delivery Design gRNA->CRISPR/Cas9 Delivery Select Clonal Lines Select Clonal Lines CRISPR/Cas9 Delivery->Select Clonal Lines Genomic DNA PCR & Sequencing Genomic DNA PCR & Sequencing Select Clonal Lines->Genomic DNA PCR & Sequencing Confirm Deletion Western Blot Western Blot Select Clonal Lines->Western Blot Confirm Protein Loss Functional Assays Functional Assays Western Blot->Functional Assays Enzyme Activity Assay Enzyme Activity Assay Functional Assays->Enzyme Activity Assay Metabolomics/Lipidomics (LC-MS/MS) Metabolomics/Lipidomics (LC-MS/MS) Functional Assays->Metabolomics/Lipidomics (LC-MS/MS) Phenotypic Analysis Phenotypic Analysis Functional Assays->Phenotypic Analysis caption General Knockout Validation Workflow

References

A Comparative Guide to Saturated vs. Unsaturated Acyl-CoA Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. This guide provides an objective comparison of the metabolic pathways of saturated and unsaturated acyl-CoAs, supported by experimental data and detailed protocols.

The metabolism of fatty acids, central to cellular energy homeostasis and signaling, diverges significantly based on the saturation of the acyl chain. While both saturated and unsaturated fatty acids are catabolized through β-oxidation to generate ATP, the presence of double bonds in unsaturated fatty acids necessitates additional enzymatic steps and results in different metabolic and cellular outcomes. This guide delves into these differences, presenting quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding.

Metabolic Pathway Comparison: β-Oxidation

The catabolism of both saturated and unsaturated acyl-CoAs primarily occurs through the β-oxidation spiral in the mitochondria. However, the stereochemistry of the cis double bonds found in naturally occurring unsaturated fatty acids poses a challenge for the enzymes of β-oxidation, which are specific for trans intermediates. This necessitates the involvement of auxiliary enzymes.

Saturated Acyl-CoA β-Oxidation: The breakdown of saturated acyl-CoAs is a straightforward four-step process:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA and NADH.

  • Thiolysis by β-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA.

Unsaturated Acyl-CoA β-Oxidation: The oxidation of unsaturated acyl-CoAs requires additional enzymes to handle the non-standard intermediates:

  • For monounsaturated fatty acids with a cis-Δ⁹ double bond (e.g., oleoyl-CoA), β-oxidation proceeds for three cycles until a cis-Δ³-enoyl-CoA is formed. This is not a substrate for enoyl-CoA hydratase. An isomerase, Δ³,Δ²-enoyl-CoA isomerase , converts it to the trans-Δ²-enoyl-CoA, allowing it to re-enter the main β-oxidation pathway.

  • For polyunsaturated fatty acids (e.g., linoleoyl-CoA), the process is more complex, requiring an additional enzyme, 2,4-dienoyl-CoA reductase , to reduce a conjugated double bond intermediate.

Beta_Oxidation_Comparison cluster_saturated Saturated Acyl-CoA β-Oxidation cluster_unsaturated Unsaturated Acyl-CoA β-Oxidation Saturated_Acyl_CoA Saturated Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Saturated_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA_S Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_S Acetyl_CoA_U Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_U Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Cis_Enoyl_CoA cis-Δ³-Enoyl-CoA Unsaturated_Acyl_CoA->Cis_Enoyl_CoA β-Oxidation (several cycles) Dienoyl_CoA 2,4-Dienoyl-CoA Unsaturated_Acyl_CoA->Dienoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Cis_Enoyl_CoA->Isomerase Trans_Enoyl_CoA_U trans-Δ²-Enoyl-CoA Isomerase->Trans_Enoyl_CoA_U Trans_Enoyl_CoA_U->Ketoacyl_CoA Standard β-Oxidation Steps Reductase 2,4-Dienoyl-CoA Reductase (NADPH -> NADP⁺) Dienoyl_CoA->Reductase Reductase->Trans_Enoyl_CoA_U

Figure 1. Comparison of Saturated and Unsaturated Acyl-CoA β-Oxidation Pathways.

Quantitative Comparison of Metabolic Parameters

The efficiency and output of saturated versus unsaturated acyl-CoA metabolism differ in several key aspects, including enzyme kinetics and ATP yield.

Enzyme Kinetics
EnzymeSubstrate (Saturated)Substrate (Unsaturated)KmVmaxReference
VLCAD Palmitoyl-CoA (C16:0)Oleoyl-CoA (C18:1)Reduced activity with both substrates in VLCAD deficient mice.Reduced activity with both substrates in VLCAD deficient mice.[2]
LCAD Palmitoyl-CoA (C16:0)Oleoyl-CoA (C18:1)Profoundly reduced activity with both substrates in LCAD deficient mice.Profoundly reduced activity with both substrates in LCAD deficient mice.[2]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-hydroxydecanoyl-CoA (C10:0)N/ALower Km for medium-chain substrates.Most active with medium-chain substrates.[5]

Note: The table above reflects qualitative findings from the available literature. Specific Km and Vmax values are highly dependent on the experimental conditions and the specific enzyme isoform.

ATP Yield

The net ATP yield from the complete oxidation of a fatty acid is dependent on its carbon chain length and the number of double bonds. For an 18-carbon fatty acid, the difference in ATP yield between a saturated and a monounsaturated fatty acid is notable.

Fatty AcidFormulaβ-Oxidation CyclesAcetyl-CoAFADH₂NADHNet ATP Yield
Stearic Acid (Saturated) C18:08988120
Oleic Acid (Unsaturated) C18:1(Δ⁹)8978118.5

Calculation based on 2.5 ATP per NADH and 1.5 ATP per FADH₂. The oxidation of oleic acid yields one less FADH₂ because the first dehydrogenation step is bypassed due to the existing double bond. Two ATP equivalents are consumed for the initial activation of the fatty acid.

Cellular and Physiological Consequences

The metabolic differences between saturated and unsaturated acyl-CoAs extend to their effects on cellular structures and signaling pathways.

Membrane Fluidity

The incorporation of fatty acids into the cell membrane significantly impacts its fluidity. Saturated fatty acids have straight hydrocarbon chains that pack tightly, leading to a more rigid and less fluid membrane.[7] In contrast, the cis double bonds in unsaturated fatty acids introduce kinks in the hydrocarbon chain, preventing tight packing and thereby increasing membrane fluidity. This property is crucial for the function of membrane-embedded proteins and for cellular processes like endocytosis and cell signaling.

Cellular Signaling

Saturated and unsaturated fatty acids have distinct and often opposing effects on key cellular signaling pathways, particularly those involved in inflammation and insulin (B600854) sensitivity.

  • Insulin Signaling: High levels of the saturated fatty acid palmitate have been shown to induce insulin resistance in skeletal muscle cells by impairing insulin-stimulated Akt phosphorylation.[8][9] Conversely, the monounsaturated fatty acid oleate (B1233923) can protect against palmitate-induced insulin resistance.[8][9] However, high concentrations of both saturated and unsaturated fats can lead to insulin resistance.[10]

  • Inflammatory Signaling (NF-κB): Saturated fatty acids, such as palmitate, can activate the pro-inflammatory NF-κB signaling pathway, in part through Toll-like receptor 4 (TLR4).[7] In contrast, polyunsaturated fatty acids (PUFAs), like docosahexaenoic acid (DHA), can have an inhibitory effect on the NF-κB pathway and NLRP3 inflammasome activation, suggesting an anti-inflammatory role.[11][12]

Cellular_Effects cluster_membrane Membrane Fluidity cluster_signaling Cellular Signaling SFA_Membrane Saturated Fatty Acyl-CoAs Rigid_Membrane Decreased Fluidity (Rigid Membrane) SFA_Membrane->Rigid_Membrane UFA_Membrane Unsaturated Fatty Acyl-CoAs Fluid_Membrane Increased Fluidity (Fluid Membrane) UFA_Membrane->Fluid_Membrane SFA_Signaling Saturated Fatty Acyl-CoAs (e.g., Palmitate) Insulin_Resistance ↑ Insulin Resistance SFA_Signaling->Insulin_Resistance Inflammation ↑ Inflammation (NF-κB) SFA_Signaling->Inflammation UFA_Signaling Unsaturated Fatty Acyl-CoAs (e.g., Oleate, DHA) Insulin_Sensitivity ↓ Insulin Resistance UFA_Signaling->Insulin_Sensitivity Anti_Inflammation ↓ Inflammation UFA_Signaling->Anti_Inflammation

Figure 2. Differential Cellular Effects of Saturated and Unsaturated Acyl-CoAs.

Experimental Protocols

Accurate measurement of acyl-CoA metabolism is fundamental to research in this area. Below are summarized methodologies for key experiments.

Measurement of Fatty Acid β-Oxidation Flux

Objective: To quantify the rate of fatty acid oxidation in cultured cells or isolated mitochondria.

Method 1: Radiometric Assay [13][14][15]

  • Cell Culture and Treatment: Plate cells and treat with the fatty acid of interest (e.g., [¹⁴C]-palmitate or [³H]-oleate) complexed to BSA.

  • Incubation: Incubate cells for a defined period to allow for fatty acid uptake and oxidation.

  • Lysis and Separation: Stop the reaction by adding perchloric acid. This precipitates macromolecules, while acid-soluble metabolites (ASMs), including radiolabeled acetyl-CoA and Krebs cycle intermediates, remain in the supernatant.

  • Quantification: Measure the radioactivity in the ASM fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

Method 2: Extracellular Flux Analysis (e.g., Seahorse XF Analyzer) [16]

  • Cell Seeding: Seed cells in a specialized microplate.

  • Substrate Addition: Incubate cells in a medium containing the fatty acid substrate (e.g., palmitate-BSA conjugate).

  • Measurement: Use an extracellular flux analyzer to measure the oxygen consumption rate (OCR). An increase in OCR upon substrate addition is indicative of fatty acid oxidation.

  • Inhibitor Control: Use an inhibitor of fatty acid oxidation, such as etomoxir (B15894) (a CPT1 inhibitor), to confirm that the observed OCR is due to fatty acid metabolism.

FAO_Workflow start Start: Cultured Cells or Isolated Mitochondria add_substrate Add Radiolabeled Fatty Acid Substrate (e.g., ¹⁴C-Palmitate) start->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with Perchloric Acid) incubate->stop_reaction separate Separate Acid-Soluble Metabolites (ASMs) from Precipitate stop_reaction->separate quantify Quantify Radioactivity in ASMs separate->quantify end End: Determine β-Oxidation Rate quantify->end

Figure 3. General Workflow for a Radiometric Fatty Acid Oxidation Assay.
Quantification of Acyl-CoAs by LC-MS/MS

Objective: To identify and quantify the levels of various acyl-CoA species in biological samples.

Protocol Summary: [17]

  • Sample Preparation:

    • Rapidly quench metabolic activity, typically by snap-freezing tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a cold extraction buffer (e.g., acetonitrile/methanol/water).

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the extract onto a reverse-phase liquid chromatography column (e.g., C18) to separate the different acyl-CoA species based on their chain length and polarity.

    • Mass Spectrometry Detection: Eluted acyl-CoAs are ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer.

    • Quantification: Use multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for targeted quantification of specific acyl-CoAs, often using stable isotope-labeled internal standards for accuracy.

Conclusion

The metabolic pathways of saturated and unsaturated acyl-CoAs, while sharing the core machinery of β-oxidation, are distinguished by the requirement for auxiliary enzymes in the case of unsaturated fatty acids. These biochemical differences translate into distinct quantitative outcomes in terms of energy yield and have profound and often opposing effects on cellular physiology, including membrane fluidity and key signaling pathways. For researchers in metabolism and drug development, a thorough understanding of these comparative aspects is essential for interpreting experimental data and for the rational design of therapeutic interventions targeting lipid metabolism. The experimental protocols outlined provide a starting point for the quantitative investigation of these critical metabolic processes.

References

A Comparative Guide to the Subcellular Distribution of Trans-2-Decenedioyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-decenedioyl-CoA is a dicarboxylic acyl-CoA that is primarily generated through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, followed by activation to its CoA ester. The subsequent β-oxidation of these dicarboxylic acyl-CoAs is a critical pathway for their degradation and is compartmentalized within the cell, primarily between peroxisomes and mitochondria. This guide will compare the established roles of these organelles in the metabolism of this compound and its shorter-chain analogs, sebacoyl-CoA (a C10 dicarboxylic acyl-CoA) and suberoyl-CoA (a C8 dicarboxylic acyl-CoA), using enzymatic activity data as a key performance metric.

Subcellular Distribution: Peroxisomes as the Primary Hub for Dicarboxylic Acid Oxidation

Current scientific evidence strongly indicates that the β-oxidation of dicarboxylic acids predominantly occurs in peroxisomes .[1][2][3][4] This is in contrast to the β-oxidation of most monocarboxylic fatty acids, which primarily takes place in mitochondria.

Several key findings support the central role of peroxisomes in this process:

  • Enzyme Localization : The rate-limiting enzyme for the initial step of peroxisomal β-oxidation, acyl-CoA oxidase (ACOX), has been shown to be active on a range of dicarboxylyl-CoA esters.[5] Specifically, the ACOX1 isoform is considered the main enzyme involved in the oxidation of dicarboxylic acids.[6]

  • Mitochondrial Inhibition Studies : Experiments using inhibitors of mitochondrial fatty acid oxidation have demonstrated that the degradation of long-chain dicarboxylic acids persists, pointing to a primary role for a non-mitochondrial organelle, the peroxisome.[1]

  • Patient Studies : Studies in fibroblasts from patients with defects in either mitochondrial or peroxisomal fatty acid oxidation pathways have confirmed that peroxisomes are the principal site for the β-oxidation of C16-dicarboxylic acid.[3]

While peroxisomes are the main site, mitochondria can also contribute to the degradation of dicarboxylic acids, particularly those of medium-chain length.[2][7] The mitochondrial enzyme medium-chain acyl-CoA dehydrogenase (MCAD) has demonstrated activity with dicarboxylyl-CoAs.[2][7] However, the induction of genes related to fatty acid oxidation in response to a diet rich in dicarboxylic acids primarily upregulates peroxisomal enzymes, with little to no change in the expression of mitochondrial enzymes like MCAD.[2][7]

Quantitative Comparison of Enzymatic Activity

In the absence of direct measurements of subcellular concentrations, the kinetic parameters of key enzymes that metabolize these acyl-CoAs provide a valuable quantitative comparison of their processing within peroxisomes. The following table summarizes the kinetic data for peroxisomal acyl-CoA oxidase with sebacoyl-CoA (C10) and suberoyl-CoA (C8) as substrates. Data for this compound is not specifically available, but the data for the saturated C10 analog (sebacoyl-CoA) serves as a reasonable proxy.

Substrate (dicarboxylyl-CoA)Apparent Km (µM)Calculated Vmax (nmol/min/mg protein)Substrate Inhibition Constant (Ki) (µM)
Sebacoyl-CoA (C10)251.5150
Suberoyl-CoA (C8)501.5100

Data extracted from kinetic studies of purified rat liver peroxisomal fatty acyl-CoA oxidase.[5]

Interpretation of the Data:

  • Vmax : Both sebacoyl-CoA and suberoyl-CoA exhibit similar maximal reaction velocities (Vmax), suggesting that, at saturating concentrations, the peroxisomal acyl-CoA oxidase can process these substrates with comparable efficiency.[5]

  • Km : Sebacoyl-CoA has a lower apparent Michaelis constant (Km) than suberoyl-CoA, indicating a higher affinity of the enzyme for the C10 dicarboxylic acyl-CoA. This suggests that at lower, more physiological concentrations, sebacoyl-CoA may be more efficiently oxidized than suberoyl-CoA.[5]

  • Substrate Inhibition : Both substrates exhibit substrate inhibition, a phenomenon where the enzyme's activity decreases at very high substrate concentrations. The inhibition is more pronounced for suberoyl-CoA (lower Ki), which may have physiological implications in conditions of high metabolic load.[5]

Based on this enzymatic data, it can be inferred that peroxisomes are well-equipped to handle medium-chain dicarboxylic acyl-CoAs, with a potential preference for C10 chains like sebacoyl-CoA over shorter chains at physiological concentrations.

Signaling Pathways and Metabolic Fate

The metabolism of this compound and other dicarboxylic acyl-CoAs within peroxisomes and mitochondria is an integral part of cellular lipid homeostasis.

Metabolic Fate of Dicarboxylic Acyl-CoAs cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid omega-Oxidation omega-Oxidation Monocarboxylic Fatty Acid->omega-Oxidation Dicarboxylic Acid Dicarboxylic Acid omega-Oxidation->Dicarboxylic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Dicarboxylic Acid->Acyl-CoA Synthetase Dicarboxylyl-CoA Dicarboxylyl-CoA Acyl-CoA Synthetase->Dicarboxylyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylyl-CoA->Peroxisomal Beta-Oxidation Primary Pathway Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Dicarboxylyl-CoA->Mitochondrial Beta-Oxidation Minor Pathway Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA Peroxisomal Beta-Oxidation->Chain-shortened Dicarboxylyl-CoA Acetyl-CoA_p Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_p Chain-shortened Dicarboxylyl-CoA->Mitochondrial Beta-Oxidation Transport Acetyl-CoA_m Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA_m TCA Cycle TCA Cycle Acetyl-CoA_m->TCA Cycle Subcellular Fractionation Workflow Cell_Culture Cell Culture/ Tissue Homogenate Lysis Cell Lysis (Hypotonic Buffer) Cell_Culture->Lysis Centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) Lysis->Centrifugation1 Nuclei_Pellet Nuclear Pellet Centrifugation1->Nuclei_Pellet Post_Nuclear_Supernatant Post-Nuclear Supernatant Centrifugation1->Post_Nuclear_Supernatant Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Nuclei_Pellet->Extraction Centrifugation2 High-Speed Centrifugation (e.g., 10,000 x g) Post_Nuclear_Supernatant->Centrifugation2 Mitochondrial_Pellet Mitochondrial Pellet Centrifugation2->Mitochondrial_Pellet Cytosolic_Supernatant Cytosolic Supernatant Centrifugation2->Cytosolic_Supernatant Mitochondrial_Pellet->Extraction Cytosolic_Supernatant->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

References

Evaluating the Diagnostic Potential of Circulating trans-2-enoyl-CoAs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the diagnostic potential of circulating trans-2-enoyl-CoAs in comparison to established and emerging biomarkers for fatty acid oxidation disorders (FAODs). This document synthesizes available experimental data, details relevant methodologies, and objectively assesses the current landscape of diagnostic markers in this field.

Executive Summary

The accurate and timely diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs), is critical for patient management and therapeutic intervention. For decades, the analysis of acylcarnitine profiles in plasma and dried blood spots has been the cornerstone of newborn screening and clinical diagnosis for these conditions. While effective, the search for more direct and specific biomarkers has led to investigations into the diagnostic utility of circulating acyl-Coenzyme A (acyl-CoA) species, including trans-2-enoyl-CoAs.

This guide reveals that while methods for the sensitive detection of circulating trans-2-enoyl-CoAs are available, there is a notable lack of published clinical data directly comparing their diagnostic performance (i.e., sensitivity, specificity, and predictive value) against the well-established acylcarnitine profiles. Acyl-CoAs are the primary accumulating metabolites within the mitochondria in FAODs, suggesting their potential as direct biomarkers. However, their measurement is technically challenging, and they are not routinely used for clinical diagnosis. In contrast, acylcarnitines, while secondary metabolites, have a proven track record in clinical diagnostics with established methodologies and extensive clinical validation.

This guide will delve into the specifics of these biomarker classes, presenting the available data, outlining experimental protocols, and providing a clear perspective on the current and future landscape of FAOD diagnostics.

Current and Investigational Biomarkers for Fatty Acid Oxidation Disorders

The diagnosis of FAODs relies on the detection of abnormal accumulations of fatty acid intermediates. The primary classes of biomarkers currently used or under investigation are:

  • Acylcarnitines: The current gold standard for newborn screening and diagnosis of FAODs. These are esters of carnitine and fatty acids, which facilitate the transport of long-chain fatty acids into the mitochondria. In FAODs, the blockage of a specific enzyme in the β-oxidation pathway leads to the accumulation of specific acyl-CoA species, which are then transesterified to carnitine and exported into the circulation.

  • Circulating Acyl-CoAs (including trans-2-enoyl-CoAs): These are the direct substrates and products of the enzymes in the β-oxidation pathway. Their measurement in circulation could theoretically provide a more direct assessment of the enzymatic block. Trans-2-enoyl-CoAs are intermediates in the β-oxidation spiral.

  • Other Emerging Biomarkers: Recent research has identified other potential biomarkers, such as lysophosphatidylcholines and S-(3-hydroxyacyl)cysteamines, which may offer improved specificity for certain FAODs.[1]

Comparative Analysis of Diagnostic Performance

Acylcarnitine Profiles: Established Diagnostic Utility

Acylcarnitine analysis by tandem mass spectrometry (MS/MS) is a well-established method for the diagnosis of a wide range of FAODs.[2] The diagnostic criteria are often based on the elevation of specific acylcarnitine species and the ratios between different species.

Table 1: Diagnostic Performance of Acylcarnitine Profiles for Selected FAODs

DisorderKey Acylcarnitine MarkersSample TypeSensitivitySpecificityReference(s)
MCAD Deficiency Elevated C8; High C8/C10 ratioPlasma/Blood SpotHighHigh[3][4]
VLCAD Deficiency Elevated C14:1; High C14:1/C2 ratioPlasma/Blood Spot50% - 93%High[1][5]
LCHAD/TFP Deficiency Elevated C16-OH, C18-OH, C18:1-OHPlasmaHighHigh[6][7][8]
CPT2 Deficiency (myopathic form) Elevated C16, C18:1 (often during metabolic stress)PlasmaVariableVariable[9][10][11][12]
FAODs (in adults with rhabdomyolysis) Long-chain acylcarnitinesSerum vs. Blood Spot100% vs. 71.4%94.7% vs. 100%[13]

Note: Sensitivity and specificity can vary depending on the specific analyte, cutoff values, and the clinical state of the patient (e.g., fasting vs. fed).

Circulating trans-2-enoyl-CoAs: A Potential but Unproven Diagnostic Marker

The rationale for investigating circulating trans-2-enoyl-CoAs as diagnostic markers is strong; they are direct intermediates in the β-oxidation pathway. However, their clinical utility for diagnosis remains largely theoretical due to a lack of validation studies. The primary challenges include their low abundance in circulation and analytical difficulties. While methods for their measurement exist, they have not been widely applied in large-scale clinical diagnostic studies.

Table 2: Comparison of Biomarker Characteristics

FeatureAcylcarnitinesCirculating trans-2-enoyl-CoAs
Metabolic Proximity Secondary metabolitesPrimary intermediates
Clinical Validation Extensive, well-established for numerous FAODsLacking; not currently used in routine clinical diagnosis
Analytical Methods Robust, high-throughput MS/MS methods are standard in clinical labsTechnically challenging, primarily research-based LC-MS/MS methods
Sample Matrix Dried blood spots, plasma, serumPrimarily tissue; measurement in plasma/serum is less common and at very low concentrations
Existing Data Abundant data on sensitivity, specificity, and reference ranges for various FAODsLimited to research studies, with no established diagnostic performance metrics

Signaling Pathways and Experimental Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of trans-2-enoyl-CoA as an intermediate in the mitochondrial β-oxidation of fatty acids. A deficiency in any of the enzymes in this pathway can lead to the accumulation of specific acyl-CoA species.

fatty_acid_oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow for Biomarker Analysis

The workflow for the analysis of acylcarnitines and acyl-CoAs from biological samples typically involves extraction, derivatization (for acylcarnitines), and analysis by mass spectrometry.

biomarker_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Blood_Sample Blood Sample (Plasma, Serum, Dried Blood Spot) Extraction Metabolite Extraction Blood_Sample->Extraction Derivatization Derivatization (for Acylcarnitines) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Biomarker_Profile Biomarker Profile Comparison to Reference Ranges Data_Processing->Biomarker_Profile Diagnosis Diagnosis/Further Investigation Biomarker_Profile->Diagnosis

Caption: General workflow for biomarker analysis.

Experimental Protocols

Measurement of Acylcarnitines by Tandem Mass Spectrometry

The analysis of acylcarnitines is a standard procedure in clinical laboratories. The following is a generalized protocol based on common practices.

Objective: To quantify acylcarnitines in plasma or dried blood spots.

Materials:

  • Internal standards (isotopically labeled carnitine and acylcarnitines)

  • Methanol with 0.1% acetic acid (extraction solvent)

  • n-butanol with 3N HCl (derivatization agent)

  • HPLC-grade water and acetonitrile (B52724)

  • Tandem mass spectrometer coupled with a liquid chromatography system

Procedure:

  • Sample Preparation (Dried Blood Spot):

    • A 3 mm punch from the dried blood spot is placed in a well of a 96-well plate.

    • Add the extraction solvent containing internal standards.

    • Incubate with shaking to extract the metabolites.

    • Transfer the supernatant to a new plate and evaporate to dryness.

  • Derivatization:

    • Reconstitute the dried extract with the butanolic HCl.

    • Incubate at 65°C to convert acylcarnitines to their butyl esters.

    • Evaporate the derivatization agent to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Acylcarnitines are separated by liquid chromatography and detected by the mass spectrometer using precursor ion or neutral loss scans specific for carnitine and its derivatives.

  • Quantification:

    • The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to the peak area of its corresponding isotopically labeled internal standard.

Measurement of Circulating Acyl-CoAs by LC-MS/MS

The measurement of acyl-CoAs is more challenging due to their lower abundance and instability. This protocol is based on methods described in research settings.[10][14][15]

Objective: To quantify acyl-CoAs in plasma or tissue.

Materials:

  • Internal standards (isotopically labeled or odd-chain acyl-CoAs)

  • Acidified organic solvent (e.g., acetonitrile with formic acid) for extraction and protein precipitation

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize tissue or mix plasma with the cold extraction solvent containing internal standards.

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

    • The extract may be further purified by solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the sample extract into the LC-MS/MS system.

    • Separation is typically achieved using a C18 reversed-phase column.

    • Detection is performed using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each acyl-CoA species.

  • Quantification:

    • Concentrations are determined by comparing the peak area of the endogenous acyl-CoA to its corresponding internal standard.

Conclusion and Future Directions

The evaluation of circulating trans-2-enoyl-CoAs as diagnostic markers for FAODs is an area of significant scientific interest, given their direct role in the β-oxidation pathway. However, based on the current body of published literature, their diagnostic potential remains largely unevaluated in a clinical setting. Acylcarnitine profiling is, and will likely remain for the foreseeable future, the primary tool for the diagnosis of FAODs due to its well-established clinical utility, robustness, and the wealth of available validation data.

Future research should focus on:

  • Head-to-head comparison studies: Directly comparing the diagnostic accuracy of circulating trans-2-enoyl-CoAs and other acyl-CoAs with acylcarnitine profiles in well-characterized patient cohorts for various FAODs.

  • Methodological advancements: Developing more robust and high-throughput methods for the quantification of circulating acyl-CoAs to make them more amenable to clinical laboratory settings.

  • Untargeted metabolomics: Continuing to explore untargeted metabolomics approaches to identify novel biomarkers that may offer improved diagnostic sensitivity and specificity for specific FAODs.

For drug development professionals, while acyl-CoAs may serve as valuable research tools to understand disease pathophysiology and the mechanism of action of new therapies, acylcarnitine profiles remain the most relevant and accepted biomarker for clinical trial endpoints related to FAOD diagnosis and monitoring.

References

Safety Operating Guide

Navigating the Safe Disposal of trans-2-decenedioyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like trans-2-decenedioyl-CoA is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, synthesized from safety data for structurally related compounds and general principles for handling thioesters and coenzyme A derivatives.

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[2][4]

  • Hand Protection: Wear protective gloves.[1][2][3]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[2][4]

  • Respiratory Protection: If handling in a way that generates aerosols or dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Quantitative Hazard Data Summary for Related Compounds

The following table summarizes key hazard information for compounds structurally similar to this compound, providing a basis for risk assessment.

Hazard Classificationtrans-2-Decenoic Acid[1]trans-2-Decenal[2][3]2,4-Decadienal, (E,E)-[4]
Skin Corrosion/Irritation Category 2Category 2Not specified
Serious Eye Damage/Irritation Category 2ACategory 2ANot specified
Signal Word WarningWarningNot specified
Hazard Statements Causes skin irritation. Causes serious eye irritation.Causes skin irritation. Causes serious eye irritation. May be harmful in contact with skin.Not specified

Step-by-Step Disposal Protocol for this compound

Given that this compound is a thioester derivative of coenzyme A, its disposal should focus on the safe handling of a potentially reactive and biologically active molecule. The recommended procedure involves chemical inactivation through hydrolysis of the thioester bond followed by disposal as chemical waste.

Experimental Protocol: Hydrolysis of Thioester Bond for Inactivation

This protocol is based on the general reactivity of thioesters, which can be hydrolyzed to a thiol and a carboxylic acid.[5]

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of a mild base, such as sodium bicarbonate (NaHCO₃), in water.

  • Dilution: Dilute the this compound waste to a concentration of approximately 1-5 mg/mL with water to ensure efficient reaction.

  • Hydrolysis: Slowly add the sodium bicarbonate solution to the diluted this compound waste with stirring. A 2:1 molar excess of base to the thioester is recommended to drive the hydrolysis. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by adding a mild acid, such as a dilute solution of hydrochloric acid (HCl).

  • Collection and Labeling: Transfer the neutralized solution into a designated, properly labeled hazardous waste container. The label should clearly state "Hydrolyzed this compound waste" and include the date of generation.

  • Final Disposal: Dispose of the container through your institution's hazardous waste disposal program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Precaution cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Water (1-5 mg/mL) fume_hood->dilute hydrolyze Add Mild Base (e.g., 1M NaHCO3) (2:1 molar excess) dilute->hydrolyze wait Stir for 2 hours at Room Temperature hydrolyze->wait neutralize Neutralize to pH 6-8 (with dilute HCl) wait->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect end Dispose via Institutional Hazardous Waste Program collect->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.